molecular formula C10H20O B092404 3,7-Dimethyl-1-octen-3-ol CAS No. 18479-49-7

3,7-Dimethyl-1-octen-3-ol

Cat. No.: B092404
CAS No.: 18479-49-7
M. Wt: 156.26 g/mol
InChI Key: IUDWWFNDSJRYRV-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1-octen-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Octanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyloct-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h5,9,11H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDWWFNDSJRYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864839
Record name 1-Octen-3-ol, 3,7-dimethyl-
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18479-49-7
Record name 3,7-Dimethyl-1-octen-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18479-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydrolinalool
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octen-3-ol, 3,7-dimethyl-
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Record name 1-Octen-3-ol, 3,7-dimethyl-
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Record name 3,7-dimethyloct-1-en-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.493
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,7-DIHYDROLINALOOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25VV2M2VR9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3,7-Dimethyl-1-octen-3-ol chemical and physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,7-Dimethyl-1-octen-3-ol: Properties, Synthesis, and Analytical Methodologies

Introduction

This compound, also known by its synonym 6,7-Dihydrolinalool, is a tertiary alcohol that plays a significant role in the fragrance and chemical synthesis industries.[1][2] Its unique molecular structure, featuring both a hydroxyl group and a terminal double bond, imparts characteristic chemical reactivity and physical properties. This guide provides a comprehensive overview of this compound, with a focus on its chemical and physical characteristics, synthesis, and analytical protocols relevant to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, application, and analysis.

Structural and Molecular Information
  • IUPAC Name: 3,7-dimethyloct-1-en-3-ol[2][3]

  • Synonyms: 6,7-Dihydrolinalool[1][2]

  • CAS Number: 18479-49-7[1][2][3]

  • Molecular Formula: C₁₀H₂₀O[1][2][3]

  • Molecular Weight: 156.27 g/mol [1][2]

  • Chemical Class: Tertiary Alcohol[4]

The structure of this compound features a chiral center at the C3 carbon, indicating the potential for enantiomeric forms.

Caption: Chemical structure of this compound.

Tabulated Physical Properties
PropertyValueSource(s)
Boiling Point 62 °C at 8.3 mmHg 89-91 °C at 15 Torr[5] [6]
Density 0.85 g/mL[5]
Refractive Index 1.452[5][6]
Flash Point 63.3 - 69 °C[5][6]
Vapor Pressure 25 Pa at 20 °C 0.212 mmHg at 25 °C[5] [6]
Water Solubility 0.08 g/L (predicted)[4]
Solubility Soluble in ethanol and most non-volatile oils[7]

Synthesis and Reactivity

Industrial Synthesis

A known industrial synthesis pathway for this compound involves a multi-step process.[8] This process is significant as it provides a route to a key intermediate for the synthesis of other valuable compounds, including isophytol and Vitamin E.[8]

Synthesis cluster_0 Step A: Hydrogenation cluster_1 Step B: Ethynylation cluster_2 Step C: Hydrogenation 6-methyl-5-hepten-2-one 6-methyl-5-hepten-2-one 6-methyl-2-heptanone 6-methyl-2-heptanone 6-methyl-5-hepten-2-one->6-methyl-2-heptanone H₂, Pd catalyst 6-methyl-5-hepten-2-one->6-methyl-2-heptanone 3,7-dimethyl-1-octyn-3-ol 3,7-dimethyl-1-octyn-3-ol 6-methyl-2-heptanone->3,7-dimethyl-1-octyn-3-ol Acetylene, NH₃, KOH 6-methyl-2-heptanone->3,7-dimethyl-1-octyn-3-ol This compound This compound 3,7-dimethyl-1-octyn-3-ol->this compound H₂, Pd catalyst 3,7-dimethyl-1-octyn-3-ol->this compound

Caption: Industrial synthesis pathway for this compound.

Chemical Reactivity

As a tertiary alcohol, the hydroxyl group of this compound is resistant to oxidation under mild conditions. However, the presence of the terminal alkene group allows for a range of addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. The stability of the molecule is generally good under standard conditions, though it may be sensitive to strong acids and oxidizing agents.[9]

Applications

Fragrance Industry

The primary application of this compound is as a fragrance ingredient, valued for its fresh, floral, and slightly citrusy aroma.[2]

Chemical Synthesis

In the context of drug development and fine chemical synthesis, this compound serves as a valuable chiral building block. Its use as a starting material for the synthesis of isophytol and Vitamin E highlights its importance in the production of complex, biologically active molecules.[8] The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile intermediate.

Analytical Methodologies

Accurate characterization of this compound is essential for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a primary technique for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general framework for the analysis of this compound. Instrument conditions may require optimization based on the specific equipment and sample matrix.

1. Sample Preparation:

  • Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100-1000 µg/mL.
  • If necessary, perform a derivatization step (e.g., silylation) to improve chromatographic performance, although this is not always required for this compound.

2. GC-MS Instrument Conditions:

  • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used. Dimensions of 30 m x 0.25 mm x 0.25 µm are common.
  • Injector: Split/splitless injector, with a split ratio of 50:1.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • MS Interface Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Mass Range: m/z 40-400.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • The retention time of the analyte is used for identification, with Kovats retention indices of approximately 1118-1124 on a standard non-polar column.[2][10]
  • The mass spectrum is used for confirmation by comparing it to a reference library (e.g., NIST).

Sample [label="Sample containing\nthis compound"]; Preparation [label="Sample Preparation\n(Dilution)"]; Injection [label="GC Injection"]; Separation [label="Chromatographic Separation"]; Ionization [label="MS Ionization (EI)"]; Detection [label="Mass Detection"]; Data [label="Data Analysis\n(Retention Time & Mass Spectrum)"]; Result [label="Identification and Quantification", shape=Mdiamond, fillcolor="#FFFFFF"];

Sample -> Preparation; Preparation -> Injection; Injection -> Separation; Separation -> Ionization; Ionization -> Detection; Detection -> Data; Data -> Result; }

Caption: A typical workflow for GC-MS analysis.

Safety and Handling

While specific toxicological data for this compound is not extensively detailed in publicly available literature, general precautions for handling laboratory chemicals should be observed. This includes working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, and skin contact. For related compounds, such as 3,7-dimethyloctan-1-ol, skin and eye irritation are noted hazards.[7]

Conclusion

This compound is a versatile chemical with established applications in the fragrance industry and significant potential as a synthetic intermediate in pharmaceutical and fine chemical research. A thorough understanding of its chemical and physical properties, as outlined in this guide, is fundamental for its effective and safe utilization. The analytical methods described provide a basis for the quality control and characterization of this compound in a research and development setting.

References

  • PubChem. 3,7-Dimethyloct-1-en-3-ol. [Link]
  • NIST. 1-Octen-3-ol, 3,7-dimethyl-. [Link]
  • NIST. 1-Octen-3-ol, 3,7-dimethyl-. [Link]
  • FooDB. Showing Compound this compound (FDB029666). [Link]
  • Google Patents. Process for the manufacture of this compound.
  • ChemBK. 3,7-DIMETHYL-1-OCTANOL. [Link]

Sources

An In-depth Technical Guide to 3,7-Dimethyl-1-octen-3-ol: Identifiers, Properties, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3,7-Dimethyl-1-octen-3-ol, a significant tertiary alcohol utilized across various industries. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core identifiers, physicochemical properties, synthesis methodologies, and practical applications of this compound. The information herein is synthesized from authoritative sources to ensure scientific integrity and practical relevance.

Core Identification and Nomenclature

Accurate identification of chemical compounds is paramount for regulatory compliance, safety, and reproducibility in research. This compound is known by several names and is cataloged in numerous chemical databases. The primary identifier is its CAS Registry Number, which is universally recognized.

The IUPAC name for this compound is 3,7-dimethyloct-1-en-3-ol.[1][2] It is also commonly referred to by synonyms such as 6,7-Dihydrolinalool.[2][3] A comprehensive list of identifiers is crucial for unambiguous sourcing and documentation in experimental and developmental workflows.

Table 1: Key Identifiers for this compound
Identifier TypeValueAuthoritative Source(s)
CAS Registry Number 18479-49-7Santa Cruz Biotechnology, NIST, PubChem[1][2][3]
IUPAC Name 3,7-dimethyloct-1-en-3-olPubChem, NIST[1][2]
Molecular Formula C₁₀H₂₀OSanta Cruz Biotechnology, NIST, PubChem[1][2][3]
Molecular Weight 156.27 g/mol Santa Cruz Biotechnology, PubChem[2][3]
EC Number 242-358-2PubChem[2]
PubChem CID 86748PubChem[2]
InChI InChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h5,9,11H,1,6-8H2,2-4H3NIST, PubChem[1][2]
InChIKey IUDWWFNDSJRYRV-UHFFFAOYSA-NNIST, PubChem[1][2]
SMILES CC(C)CCCC(C)(C=C)OPubChem[2]
Synonyms 6,7-Dihydrolinalool, this compoundSanta Cruz Biotechnology, PubChem[2][3]
UNII 25VV2M2VR9PubChem[2]
DSSTox Substance ID DTXSID30864839PubChem[2]

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of this compound is essential for its handling, application, and analysis. This compound is a liquid at room temperature with a characteristic odor, which has led to its use as a fragrance ingredient.[2]

Key properties include a boiling point of 89-91 °C at 15 Torr and a flash point of 63.3 °C.[4] Spectroscopic data, particularly from Gas Chromatography (GC), is available and crucial for its identification and purity assessment.[1] The Kovats Retention Index, a key parameter in GC, has been experimentally determined on various stationary phases.[2]

Synthesis Pathway and Industrial Manufacturing

The industrial production of this compound is a multi-step process, often starting from more readily available precursors. A patented method outlines a robust synthesis route that ensures high selectivity and conversion rates.[5]

The synthesis involves a three-step process:

  • Hydrogenation of 6-methyl-5-hepten-2-one: This initial step converts the starting ketone into 6-methyl-2-heptanone using a palladium catalyst.[5]

  • Ethynylation: The resulting 6-methyl-2-heptanone is then reacted with acetylene in the presence of ammonia and potassium hydroxide to yield 3,7-dimethyl-1-octyn-3-ol.[5]

  • Selective Hydrogenation: The final step involves the partial hydrogenation of the alkyne to an alkene, producing this compound. This is achieved using a palladium catalyst, which can be modified with lead (Lindlar's catalyst) to prevent over-hydrogenation to the corresponding alkane.[5]

This process is significant as the product, this compound, serves as a foundational material for the synthesis of other valuable compounds, including isophytol and Vitamin E.[5]

Synthesis_Pathway cluster_start Starting Materials cluster_process Synthesis Steps cluster_intermediates Intermediates cluster_final Final Product 6-methyl-5-hepten-2-one 6-methyl-5-hepten-2-one Hydrogenation_1 Step 1: Hydrogenation (Pd catalyst, H₂) 6-methyl-5-hepten-2-one->Hydrogenation_1 Acetylene Acetylene Ethynylation Step 2: Ethynylation (NH₃, KOH) Acetylene->Ethynylation 6-methyl-2-heptanone 6-methyl-2-heptanone Hydrogenation_1->6-methyl-2-heptanone 3,7-dimethyl-1-octyn-3-ol 3,7-dimethyl-1-octyn-3-ol Ethynylation->3,7-dimethyl-1-octyn-3-ol Hydrogenation_2 Step 3: Selective Hydrogenation (Pd/Pb catalyst, H₂) This compound This compound Hydrogenation_2->this compound 6-methyl-2-heptanone->Ethynylation 3,7-dimethyl-1-octyn-3-ol->Hydrogenation_2

Caption: Synthesis pathway of this compound.

Applications and Industrial Relevance

The primary application of this compound is within the fragrance industry.[2] Its pleasant odor profile makes it a valuable component in perfumes, cosmetics, and other scented consumer products. Beyond its direct use as a fragrance, it is a key intermediate in the synthesis of other commercially important molecules.[5]

Safety and Handling

According to available safety data, this compound is classified as causing serious eye damage or irritation.[2] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles and gloves. Proper ventilation is also necessary to minimize inhalation exposure. For detailed safety information, it is imperative to consult the latest Safety Data Sheet (SDS) from the supplier.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

This protocol outlines a general procedure for the analysis of this compound using GC-MS. The specific parameters may need to be optimized based on the available instrumentation.

Objective: To confirm the identity and assess the purity of a sample of this compound.

Materials:

  • Sample of this compound

  • High-purity solvent for dilution (e.g., hexane or dichloromethane)

  • GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or semi-polar column)

  • Helium carrier gas

  • Microsyringe for sample injection

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µL in 1 mL).

  • Instrument Setup:

    • Set the injector temperature (e.g., 250 °C).

    • Set the oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

    • Set the carrier gas flow rate (e.g., 1 mL/min).

    • Set the MS parameters, including the mass range to be scanned (e.g., m/z 40-400) and the ionization mode (typically Electron Ionization at 70 eV).

  • Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

  • Data Acquisition: Start the data acquisition. The GC will separate the components of the sample, and the MS will detect and fragment the eluting compounds.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST).

    • Calculate the purity of the sample by integrating the peak area of this compound and expressing it as a percentage of the total peak area.

GCMS_Workflow Sample_Prep Sample Preparation (Dilution in Solvent) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) Detection->Data_Analysis Identification Compound Identification Data_Analysis->Identification Purity Purity Assessment Data_Analysis->Purity

Caption: GC-MS workflow for the analysis of this compound.

References

  • NIST. (n.d.). 1-Octen-3-ol, 3,7-dimethyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 3,7-Dimethyloct-1-en-3-ol. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-Octen-3-ol, 3,7-dimethyl-, 3-acetate. National Center for Biotechnology Information.
  • Google Patents. (n.d.). Process for the manufacture of this compound.
  • MetaSci. (n.d.). Safety Data Sheet 3,7-Dimethyl-1-octanol.
  • NIST. (n.d.). 7-Octen-1-ol, 3,7-dimethyl-. NIST Chemistry WebBook.
  • FooDB. (n.d.). Showing Compound this compound (FDB029666).
  • T3DB. (n.d.). Material Safety Data Sheet 3,7-Dimethyl-3-octanol.

Sources

The Ubiquitous Yet Understated: A Technical Guide to 3,7-Dimethyl-1-octen-3-ol in the Plant Volatilome

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the acyclic monoterpenoid alcohol, 3,7-Dimethyl-1-octen-3-ol, a volatile organic compound (VOC) found within the complex aromatic bouquets of numerous plant species. While not as extensively studied as its structural isomer linalool, this tertiary alcohol contributes to the chemical fingerprint of various essential oils and plays a role in plant-environment interactions. This document will delve into its known natural occurrences, touch upon its likely biosynthetic origins, discuss its potential ecological significance, and provide detailed, field-proven methodologies for its extraction and analysis from plant matrices. This guide is intended for researchers in the fields of phytochemistry, chemical ecology, and natural product drug discovery, offering a foundational understanding and practical protocols for the investigation of this intriguing plant volatile.

Introduction: Unveiling a Subtle Aromatic Player

This compound, also known as 6,7-dihydrolinalool, is a C10 isoprenoid alcohol with the chemical formula C10H20O.[1][2] It is a tertiary alcohol, a structural feature that influences its chemical reactivity and volatility.[3] While often present as a minor constituent of plant essential oils, its contribution to the overall scent profile and its potential biological activities warrant closer scientific scrutiny. The compound's presence has been reported in a variety of plant species, contributing to the complex volatile emissions that mediate crucial ecological interactions. This guide aims to consolidate the current knowledge on this compound and provide a practical framework for its further investigation.

Natural Occurrence: A Widespread but Minor Constituent

The distribution of this compound in the plant kingdom is broad, though it is typically found in low concentrations relative to other major volatile compounds. Its presence has been documented in the essential oils of several plant families.

Table 1: Documented Natural Occurrences of this compound in Plant Volatiles

Plant FamilySpeciesPlant PartReference(s)
LamiaceaeSalvia fruticosa subsp. thomasiiLeaves[4]
RutaceaeClausena excavataLeaves[5]
ZingiberaceaeElettaria cardamomum (Cardamom)Seeds[1]
AizoaceaeTrianthema decandraWhole Plant[6]

This table is a representative, not exhaustive, list of occurrences.

The presence of this compound in these diverse species suggests a conserved biosynthetic pathway and potentially common ecological roles. It is important to note that the concentration of this compound can be influenced by various factors including the plant's developmental stage, environmental conditions, and the specific chemotype.[4]

Biosynthesis: A Probable Offshoot of Terpenoid Metabolism

While the specific biosynthetic pathway of this compound in plants has not been definitively elucidated, its carbon skeleton strongly suggests an origin within the well-established terpenoid biosynthesis pathways. It is hypothesized to be derived from the C10 precursor, geranyl pyrophosphate (GPP), which is the universal building block for monoterpenes.

The formation of this compound likely involves the action of a terpene synthase (TPS) enzyme that catalyzes the cyclization and/or rearrangement of GPP, followed by hydration. The structural similarity to linalool, a well-characterized monoterpene alcohol, suggests a potential shared enzymatic machinery or a closely related biosynthetic route.

Caption: Hypothesized biosynthetic origin of this compound.

Ecological Roles: A Scent with a Purpose?

The ecological functions of many minor plant volatiles, including this compound, are often multifaceted and context-dependent. While direct experimental evidence for its specific roles is limited, its chemical properties and co-occurrence with other bioactive volatiles allow for informed hypotheses.

  • Pollinator Attraction/Deterrence: As a component of the floral scent bouquet, it may act in concert with other compounds to attract specific pollinators or deter non-beneficial insects.

  • Herbivore Defense: Volatile terpenoids are well-known for their role in deterring herbivores. This compound may contribute to the overall defensive chemical profile of the plant.

  • Antimicrobial Activity: Many essential oil components exhibit antimicrobial properties. This compound could play a role in defending the plant against pathogenic fungi and bacteria.

Further research, including electroantennography (EAG) studies with insects and in vitro antimicrobial assays, is necessary to elucidate the precise ecological functions of this compound.

Methodologies for Extraction and Analysis

The accurate identification and quantification of this compound from plant matrices require robust and validated analytical methods. The choice of extraction technique is critical to ensure the efficient recovery of this semi-volatile compound while minimizing artifact formation.

Extraction Protocols

The selection of an appropriate extraction method depends on the nature of the plant material (e.g., fresh leaves, dried seeds) and the research question.

Protocol 1: Hydrodistillation for Essential Oil Isolation

This classical method is suitable for obtaining the essential oil fraction from a larger quantity of plant material.

Steps:

  • Sample Preparation: Weigh a suitable amount of fresh or dried plant material (e.g., 100-500 g). If using dried material, it may be coarsely ground to increase the surface area.

  • Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.

  • Distillation: Place the plant material in the distillation flask and add a sufficient volume of distilled water to cover the sample. Heat the flask to boiling.

  • Volatile Collection: The steam and volatile compounds will rise, condense, and be collected in the graduated tube of the Clevenger apparatus. The less dense essential oil will separate from the aqueous phase.

  • Duration: Continue the distillation for a prescribed period (e.g., 3-4 hours) or until no more oil is collected.

  • Oil Recovery: Carefully collect the essential oil from the apparatus and dry it over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Protocol 2: Solvent Extraction for Broader Volatile Profiling

Solvent extraction can capture a wider range of volatile and semi-volatile compounds, including those that may not be readily recovered by hydrodistillation.[7][8]

Steps:

  • Sample Preparation: Homogenize a smaller amount of fresh plant material (e.g., 1-5 g) in a suitable solvent (e.g., hexane, dichloromethane, or a mixture thereof). An internal standard can be added at this stage for quantification.

  • Extraction: Macerate the sample in the solvent for a specified period (e.g., 1-24 hours) with occasional agitation.[8] Alternatively, use techniques like ultrasound-assisted extraction or microwave-assisted extraction to improve efficiency and reduce extraction time.[9]

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under a gentle stream of nitrogen to a final volume suitable for analysis. Avoid complete dryness to prevent the loss of volatile components.

  • Storage: Store the extract in a sealed vial at low temperature (-20°C) prior to analysis.

Analytical Workflow

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile compounds like this compound.

Caption: A typical experimental workflow for the analysis of plant volatiles.

GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of monoterpenoids.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection Mode: Split or splitless injection can be used depending on the concentration of the analyte in the sample.

  • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in full scan mode to obtain mass spectra for compound identification.

Compound Identification:

The identification of this compound is achieved by comparing its retention index (RI) and mass spectrum with those of an authentic standard and/or with data from spectral libraries such as NIST and Wiley. The NIST Chemistry WebBook provides reference data for this compound.[1]

Conclusion and Future Directions

This compound is a subtle yet widespread component of the plant volatilome. While our current understanding of its biosynthesis and ecological roles is in its infancy, the analytical tools and methodologies are well-established to facilitate deeper investigation. Future research should focus on:

  • Elucidating the Biosynthetic Pathway: Identification and characterization of the specific terpene synthase(s) and other enzymes involved in its formation.

  • Quantifying its Ecological Impact: Conducting rigorous bioassays to determine its role in plant-insect and plant-pathogen interactions.

  • Exploring its Pharmacological Potential: Given that many terpenoids possess biological activities, screening this compound for potential therapeutic properties is a logical next step.

By systematically applying the protocols and considering the research directions outlined in this guide, the scientific community can further unravel the significance of this understated plant volatile.

References

  • RIFM fragrance ingredient safety assessment, 3,7-dimethyloct-6-en-3-ol, CAS registry number 18479-51-1. (2021). Food and Chemical Toxicology, 157, 112589.
  • 1-Octen-3-ol - Wikipedia. (n.d.).
  • 1-Octen-3-ol, 3,7-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Steinemann, A. (2020). Volatile Chemical Emissions from Essential Oils with Therapeutic Claims. ResearchOnline@JCU. [Link]
  • J-P. Schlatterer, J. M. (2017). The Biosynthesis of Unusual Floral Volatiles and Blends Involved in Orchid Pollination by Deception. Frontiers in Plant Science, 8. [Link]
  • 3,7-dimethyl-1-octene-3,6,7-triol, 73815-21-1. The Good Scents Company. (n.d.).
  • Plant-Associated Volatile Organic Compound (VOC) Database (PVD). (n.d.).
  • The proposed structure of 3,7-dimethyl-oct-6-en-1-ol from chloroform extract of T. decandra. (n.d.). ResearchGate.
  • 3,7-Dimethyloct-1-en-3-ol | C10H20O - PubChem. (n.d.).
  • Showing Compound this compound (FDB029666) - FooDB. (n.d.).
  • Chen, H., et al. (2018). Biosynthesis of (R)-(-)
  • Thubthimthed, S., et al. (2021). Phytochemical Analysis and Evaluation of Antioxidant and Biological Activities of Extracts from Three Clauseneae Plants in Northern Thailand. PMC - NIH. [Link]
  • Distribution and Role of Oct-1-en-3-ol in Marine Algae. (2021). MDPI. [Link]
  • Plant selection, collection, extraction and analysis of selected species. (n.d.). University of Pretoria. [Link]
  • (R)-1-octen-3-ol, 3687-48-7. The Good Scents Company. (n.d.).
  • Characterization of Volatile Organic Compounds Released by Penicillium expansum and Penicillium polonicum. (2022). MDPI. [Link]
  • Truffle - Wikipedia. (n.d.).
  • Part III. Extracting Analytes From Samples. (2023). Chemistry LibreTexts. [Link]
  • CHAPTER THREE Plant selection, collection, extraction and analysis of selected species 3.1. Introduction Renewed interest in the. (n.d.). University of Pretoria. [Link]
  • Exploiting volatile organic compounds in crop protection: A systematic review of 1-octen-3-ol and 3-octanone. (2023).
  • Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegener
  • Ecological and Plant Community Implication on Essential Oils Composition in Useful Wild Officinal Species: A Pilot Case Study in Apulia (Italy). (2021). MDPI. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 3,7-Dimethyl-1-octen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Overview

The structure of 3,7-Dimethyl-1-octen-3-ol, with the IUPAC name 3,7-dimethyloct-1-en-3-ol and CAS Number 18479-49-7, is foundational to interpreting its spectral data.[1] The molecule possesses a tertiary alcohol functional group, a terminal vinyl group, and a branched alkyl chain. Each of these features will give rise to characteristic signals in its NMR, MS, and IR spectra.

Molecular Formula: C₁₀H₂₀O Molecular Weight: 156.27 g/mol [1]

A logical workflow for the complete spectroscopic characterization of this compound is outlined below.

Workflow for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling. The predicted chemical shifts (δ) are presented in the table below.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-1 (vinyl)5.8 - 6.0dd1H
H-2 (vinyl)5.0 - 5.2m2H
H-4 (methylene)1.4 - 1.6m2H
H-5 (methylene)1.2 - 1.4m2H
H-6 (methylene)1.1 - 1.3m2H
H-7 (methine)1.4 - 1.6m1H
H-8, H-9 (methyl)0.8 - 0.9d6H
H-10 (methyl)1.1 - 1.2s3H
OHvariable (1.5 - 3.0)s (broad)1H

Causality behind Predicted Shifts:

  • Vinyl Protons (H-1, H-2): These protons are deshielded due to the anisotropy of the double bond and will appear in the downfield region. The geminal and vicinal couplings will result in complex multiplets (dd for H-1, m for H-2).

  • Alkyl Protons (H-4 to H-9): These protons in the alkyl chain will appear in the upfield region. The overlapping signals will likely result in complex multiplets. The two methyl groups at C-7 are diastereotopic and may show slightly different chemical shifts, but are expected to appear as a doublet due to coupling with the H-7 methine proton.

  • Methyl Protons (H-10): This methyl group is attached to the tertiary carbon bearing the hydroxyl group and will appear as a singlet.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It will typically appear as a broad singlet due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The predicted chemical shifts are summarized below.

CarbonPredicted Chemical Shift (ppm)
C-1 (vinyl)~145
C-2 (vinyl)~112
C-3 (quaternary)~73
C-4 (methylene)~42
C-5 (methylene)~25
C-6 (methylene)~39
C-7 (methine)~28
C-8, C-9 (methyl)~22
C-10 (methyl)~27

Justification for Predicted Shifts:

  • Vinyl Carbons (C-1, C-2): These sp² hybridized carbons resonate in the downfield region typical for alkenes.

  • Tertiary Carbon (C-3): This carbon, bonded to the electronegative oxygen atom, is significantly deshielded and appears in the 70-75 ppm range.

  • Alkyl Carbons (C-4 to C-10): These sp³ hybridized carbons appear in the upfield region of the spectrum. The specific chemical shifts are influenced by their position relative to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For tertiary alcohols like this compound, the molecular ion peak is often weak or absent.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A weak or absent peak at m/z = 156.

  • Loss of Water ([M-18]⁺): A peak at m/z = 138, corresponding to the loss of a water molecule from the alcohol.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. This can lead to the loss of a vinyl radical (•CH=CH₂) to give a fragment at m/z = 129, or the loss of an alkyl radical.

  • Other Fragments: A complex pattern of peaks in the lower mass region will arise from further fragmentation of the alkyl chain. Common fragments for similar terpenoid structures include peaks at m/z = 41, 55, 69, and 81.[2]

The fragmentation process can be visualized as follows:

Mass_Spectrometry_Fragmentation M_plus [C10H20O]+• m/z = 156 (Molecular Ion) M_minus_18 [C10H18]+• m/z = 138 (Loss of H2O) M_plus->M_minus_18 - H2O Alpha_Cleavage [C8H17O]+ m/z = 129 (Loss of •CH=CH2) M_plus->Alpha_Cleavage - •CH=CH2 Further_Fragmentation Further Fragmentation (m/z = 41, 55, 69, 81, etc.) M_minus_18->Further_Fragmentation Alpha_Cleavage->Further_Fragmentation

Predicted MS Fragmentation Pathways

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl and vinyl groups.

Characteristic IR Absorption Bands:

Functional GroupAbsorption Range (cm⁻¹)IntensityVibration
O-H (alcohol)3600 - 3200Strong, BroadStretching
C-H (sp³)2960 - 2850StrongStretching
C-H (sp²)3080 - 3010MediumStretching
C=C (alkene)1645 - 1635MediumStretching
C-O (alcohol)1200 - 1050StrongStretching
=C-H1000 - 650StrongBending (out-of-plane)

Interpretation of IR Peaks:

  • O-H Stretch: The broad and strong absorption in the 3600-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Stretches: The strong absorptions just below 3000 cm⁻¹ are characteristic of the sp³ hybridized C-H bonds in the alkyl chain. The medium intensity peak just above 3000 cm⁻¹ is indicative of the sp² hybridized C-H bonds of the vinyl group.[3]

  • C=C Stretch: The medium intensity peak around 1640 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond.

  • C-O Stretch: A strong absorption in the fingerprint region between 1200-1050 cm⁻¹ is due to the C-O stretching of the tertiary alcohol.

  • =C-H Bends: Strong bands in the 1000-650 cm⁻¹ region are characteristic of the out-of-plane bending vibrations of the vinyl C-H bonds.

Experimental Protocols

For researchers aiming to acquire their own spectroscopic data for this compound, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. DEPT experiments (DEPT-90, DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of this compound in a volatile solvent such as dichloromethane or methanol.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5). Use a temperature program that allows for good separation of the analyte from any impurities.

  • MS Detection: The eluent from the GC is introduced into the mass spectrometer. Use electron ionization (EI) at 70 eV. Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, a drop of this compound can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in a solution cell.

  • Spectral Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates or solvent should be collected and subtracted from the sample spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, MS, and IR spectroscopic data for this compound. By understanding the correlation between the molecular structure and the spectral features, researchers and scientists can confidently identify and characterize this compound. The provided protocols offer a starting point for the experimental acquisition of high-quality spectral data. The combination of these spectroscopic techniques provides a powerful and self-validating system for the unambiguous structural elucidation of this compound.

References

  • NIST. 1-Octanol, 3,7-dimethyl-. [Link]
  • FooDB. Showing Compound this compound (FDB029666). [Link]
  • PubChem. 3,7-Dimethyloct-1-en-3-ol. [Link]
  • NIST. 1-Octen-3-ol, 3,7-dimethyl-. [Link]
  • University of California, Santa Cruz. Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

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An In-depth Technical Guide to the Olfactory Properties and Odor Profile of 3,7-Dimethyl-1-octen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the olfactory properties and odor profile of 3,7-Dimethyl-1-octen-3-ol (CAS No. 18479-49-7), a significant tertiary alcohol in the flavor and fragrance industry. Also known by its synonym 6,7-Dihydrolinalool, this compound presents a multifaceted aromatic character that is highly valued in various applications. This document delves into its detailed odor profile, physicochemical characteristics, and the analytical methodologies requisite for its thorough evaluation. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile aroma compound.

Introduction: Unveiling this compound

This compound is a C10H20O monoterpenoid and a tertiary alcohol that plays a crucial role in the creation of a wide array of fragrances and flavors.[1] Its unique chemical structure, characterized by a hydroxyl group on a tertiary carbon, contributes to its distinct olfactory properties and stability.[2] While it is a well-established fragrance ingredient, a detailed understanding of its nuanced aroma profile and the methodologies for its characterization is essential for its effective application and for innovation in product development.[1] This guide aims to provide that in-depth perspective, grounded in scientific principles and established analytical techniques.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for its handling, formulation, and analysis.

PropertyValueSource
CAS Number 18479-49-7[1][3]
Molecular Formula C10H20O[1][3]
Molecular Weight 156.27 g/mol [2]
Synonyms 6,7-Dihydrolinalool, 3,7-Dimethyloct-1-en-3-ol[1]
Appearance Colorless liquid[4]
Boiling Point 183-185 °C (estimated)[5]
Flash Point 63.3 °C (estimated)[5]
Water Solubility 252.2 mg/L at 25 °C (estimated)[5]

Olfactory Profile: A Multifaceted Aroma

The odor of this compound is complex and characterized by a harmonious blend of several aromatic facets. It is not defined by a single note but rather by a constellation of descriptors that contribute to its overall perception.

Primary Odor Descriptors

The primary odor characteristics of this compound are predominantly woody, floral, fresh, sweet, and citrusy .[5] A semi-quantitative breakdown of its odor profile highlights the prominence of the woody character, closely followed by floral and fresh notes.

Odor FacetContribution
Woody71.0%
Floral59.31%
Fresh54.3%
Sweet53.98%
CitrusNot specified

Source: Adapted from Scent.vn[5]

Nuanced Aromatic Notes

Beyond the primary descriptors, more nuanced and specific terms are used by perfumers and sensory analysts to characterize the scent of this compound. These include:

  • Camphoreous: A cooling and slightly medicinal note.[5]

  • Bois de rose: A rosy, woody scent reminiscent of rosewood.

  • Blueberry: A subtle fruity and sweet nuance.

  • Weedy: A green, slightly herbaceous undertone.

The presence and intensity of these notes can be influenced by the purity of the compound and the presence of any isomers.

Natural Occurrence

While some related compounds are found naturally, this compound has been identified as a product of the biotransformation of myrcene by microorganisms such as Pseudomonas aeruginosa.[6] It has also been noted to occur in cured ham.[5]

Methodologies for Olfactory Evaluation

The characterization of the olfactory properties of this compound necessitates a dual approach: instrumental analysis to identify and quantify the volatile compounds and sensory evaluation to describe the perceived aroma.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7] This allows for the identification of odor-active compounds in a sample.

Workflow for GC-O Analysis:

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.

Experimental Protocol for GC-O:

  • Sample Preparation: A sample containing this compound is prepared. For volatile analysis, Headspace Solid-Phase Microextraction (HS-SPME) is a common technique used to extract the volatile and semi-volatile compounds.

  • Gas Chromatography: The extracted analytes are injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the compounds based on their boiling points and affinities for the stationary phase.

  • Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a conventional detector, typically a Mass Spectrometer (MS) for chemical identification, while the other portion is directed to an Olfactory Detection Port (ODP).

  • Olfactory Detection: A trained sensory panelist sniffs the effluent from the ODP and records the perceived odor, its intensity, and its duration.

  • Data Correlation: The data from the MS (retention time and mass spectrum) is correlated with the data from the sensory panelist (retention time and odor description) to identify the specific compound responsible for a particular aroma.

Sensory Panel Evaluation

A trained sensory panel is indispensable for providing a detailed and reproducible description of the odor profile of this compound.

Logical Relationship for Sensory Panel Evaluation:

Sensory_Panel_Logic cluster_setup Panel Setup & Training cluster_evaluation Evaluation Protocol cluster_analysis Data Analysis & Interpretation PanelistSelection Panelist Screening & Selection Training Training on Odor Descriptors PanelistSelection->Training BlindTesting Blind or Double-Blind Presentation Training->BlindTesting SamplePrep Standardized Sample Preparation SamplePrep->BlindTesting Rating Rating of Odor Attributes (e.g., on a line scale) BlindTesting->Rating DataCollection Collection of Individual Panelist Data Rating->DataCollection StatisticalAnalysis Statistical Analysis (e.g., ANOVA) DataCollection->StatisticalAnalysis OdorProfile Generation of Consolidated Odor Profile StatisticalAnalysis->OdorProfile

Caption: Logical Flow of a Sensory Panel Evaluation.

Step-by-Step Methodology for Sensory Evaluation:

  • Panelist Selection and Training: A panel of individuals is selected based on their sensory acuity. They are then trained to recognize and consistently describe a wide range of odorants, including reference standards for woody, floral, citrus, and other relevant aroma categories.

  • Sample Preparation and Presentation: A solution of this compound is prepared in an odorless solvent at a standardized concentration. Samples are presented to the panelists in a controlled environment (e.g., sensory booths with controlled temperature, humidity, and lighting) in a blind or double-blind manner to prevent bias.

  • Odor Attribute Evaluation: Panelists are asked to smell the sample and rate the intensity of various pre-defined odor attributes (e.g., woody, floral, sweet, citrus, camphoreous) on a structured scale (e.g., a 15-cm line scale). They may also be asked to provide free-text descriptors.

  • Data Analysis: The data from all panelists are collected and statistically analyzed to determine the mean intensity ratings for each attribute and to assess the level of agreement among panelists. This results in a quantitative and qualitative odor profile of the compound.

Applications in Research and Development

A thorough understanding of the olfactory properties of this compound is paramount for its effective use in various applications:

  • Fragrance Formulation: Perfumers can leverage its complex woody-floral character to add sophistication and depth to fine fragrances, personal care products, and home care formulations.

  • Flavor Creation: In the flavor industry, its subtle fruity and green notes can be used to enhance berry and other fruit profiles.

  • Drug Development: In the context of drug development, particularly for orally administered drugs or inhalants, understanding the olfactory properties of excipients is crucial for patient compliance. While not a primary application, the principles of olfactory analysis are relevant.

  • Sensory Science Research: this compound can serve as a model compound for studying the perception of complex aromas and the structure-activity relationships of odorants.

Conclusion

This compound is a valuable aroma compound with a rich and complex olfactory profile. Its characterization requires a synergistic approach, combining the precision of instrumental techniques like GC-O with the nuanced perception of trained human sensory panels. This in-depth understanding enables its strategic application in the creation of innovative and appealing products for the flavor, fragrance, and broader consumer products industries. Further research to determine its precise odor threshold and to explore its natural occurrences will continue to refine our knowledge of this important molecule.

References

  • The Good Scents Company. (n.d.). 6,7-dihydrolinalool.
  • Esmaeili, A., & Hashemi, E. (2011). Biotransformation of myrcene by Pseudomonas aeruginosa.
  • FooDB. (2022). Showing Compound this compound (FDB029666).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86748, 3,7-Dimethyloct-1-en-3-ol.
  • NIST. (n.d.). 1-Octen-3-ol, 3,7-dimethyl-. In NIST Chemistry WebBook.
  • Pino, J. A., & Mesa, J. (2006). Volatile components of cured ham. Food Chemistry, 95(3), 445-451.
  • Scent.vn. (n.d.). 6,7-Dihydrolinalool (CAS 18479-49-7): Odor profile, Properties, & IFRA compliance.
  • van Gemert, L. J. (2011). Odour Thresholds: Compilations of Odour Threshold Values in Air, Water and Other Media. Oliemans Punter & Partners BV.
  • PubChem. (n.d.). 3,7-Dimethyloct-1-en-3-ol.
  • FooDB. (2011). Showing Compound this compound (FDB029666).
  • The Good Scents Company. (n.d.). dihydrolinalool.
  • NIST. (n.d.). 1-Octen-3-ol, 3,7-dimethyl-. In NIST Chemistry WebBook.
  • van Ruth, S. M. (2001). Methods for gas chromatography-olfactometry: a review. Biomolecular engineering, 17(4-5), 121–128.

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Stereoisomers and enantiomeric forms of 3,7-Dimethyl-1-octen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers and Enantiomeric Forms of 3,7-Dimethyl-1-octen-3-ol

Abstract

This compound, a tertiary alcohol also known as 6,7-dihydrolinalool, is a chiral molecule of significant interest in the fragrance, flavor, and fine chemical industries.[1][2] Its single stereocenter gives rise to two non-superimposable mirror-image isomers—enantiomers—which can exhibit distinct sensory and biological properties. The selective synthesis and accurate analysis of these enantiomers are paramount for quality control, regulatory compliance, and the development of novel applications. This guide provides a comprehensive technical overview of the stereochemistry of this compound, detailing advanced strategies for its asymmetric synthesis and robust analytical methodologies for enantiomeric separation and quantification. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of handling complex chiral molecules.

Part 1: The Stereochemical Landscape of this compound

The molecular structure of this compound (C₁₀H₂₀O) features a chiral center at the C3 carbon atom.[1] This carbon is bonded to four different substituents: a hydroxyl group (-OH), a vinyl group (-CH=CH₂), a methyl group (-CH₃), and a 4-methylpentyl group (-CH₂CH₂CH(CH₃)₂). This tetrahedral arrangement results in the existence of two enantiomeric forms: (R)-3,7-Dimethyl-1-octen-3-ol and (S)-3,7-Dimethyl-1-octen-3-ol.

While enantiomers possess identical physical properties like boiling point and density, their interaction with other chiral entities—such as olfactory receptors or enzyme active sites—can differ significantly.[3] This phenomenon is well-documented for the structurally similar terpene alcohol, linalool, where the (S)-(+)-enantiomer is perceived as sweet and floral, while the (R)-(-)-enantiomer has a more woody, lavender-like scent.[4][5] Similar sensory and biological distinctions are anticipated for the enantiomers of this compound, making their separation and individual characterization a critical objective.

Caption: Enantiomers of this compound.

Part 2: Asymmetric Synthesis of Chiral Tertiary Alcohols

The synthesis of enantiomerically pure tertiary alcohols is a formidable challenge in organic chemistry due to the steric hindrance around the quaternary carbon center.[6][7] Direct asymmetric addition of carbon nucleophiles to ketones is one of the most efficient methods for simultaneously constructing the carbon skeleton and the stereocenter.[7]

Causality in Method Selection

The choice of a synthetic strategy is dictated by factors such as substrate scope, catalyst cost and availability, operational simplicity, and the required level of enantiomeric excess (ee).

  • Organometallic Addition with Chiral Ligands: This is a powerful approach for catalytic asymmetric synthesis. The addition of Grignard or organolithium reagents to the corresponding ketone (6-methyl-2-heptanone) can be rendered highly enantioselective by using a chiral ligand that coordinates to the metal center.[2][8] The ligand creates a chiral environment around the reactive center, favoring the approach of the nucleophile from one face of the ketone over the other.

  • Chiral Auxiliary-Mediated Synthesis: This method involves covalently attaching a chiral auxiliary to the substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the enantiopure product.[6] While often stoichiometric and requiring extra steps, this approach can provide very high diastereoselectivity and, consequently, high enantiopurity.

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the unreacted enantiomer in excess. Enzyme-catalyzed kinetic resolutions, for example, are highly effective for chiral alcohols.[9]

G cluster_workflow Generalized Asymmetric Synthesis Workflow Start Prochiral Ketone (6-Methyl-2-heptanone) Reaction Asymmetric Addition Start->Reaction Reagents Vinyl Nucleophile + Chiral Catalyst/Ligand Reagents->Reaction Workup Reaction Quench & Work-up Reaction->Workup Product Enantioenriched This compound Workup->Product

Caption: Workflow for catalytic asymmetric synthesis.

A key industrial process involves a multi-step synthesis starting from 6-methyl-5-hepten-2-one.[10] This precursor is hydrogenated to 6-methyl-2-heptanone, which then reacts with acetylene. The resulting alkynol is subsequently hydrogenated using a Lindlar catalyst to yield this compound.[10] Achieving enantioselectivity in this pathway would require modifying the addition or hydrogenation steps with chiral catalysts.

Part 3: Analytical Methodologies for Enantioseparation

The accurate determination of enantiomeric excess (ee) is crucial for quality control and regulatory purposes.[11][12] Chromatographic techniques, which rely on the differential interaction of enantiomers with a chiral stationary phase (CSP), are the gold standard for this task.[13]

Comparative Overview of Analytical Techniques

The selection of an analytical technique depends on the analyte's properties, required sensitivity, and desired throughput. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent methods for chiral alcohol analysis.[11]

TechniquePrincipleTypical CSPsAdvantagesLimitations
Chiral GC Volatile enantiomers separated based on differential partitioning with a chiral stationary phase.Cyclodextrin derivatives (e.g., Chirasil-DEX)High resolution, speed, and sensitivity (with FID). Ideal for volatile alcohols.Requires analyte volatility and thermal stability. Derivatization may be needed.[14]
Chiral HPLC Enantiomers in a liquid mobile phase separated by differential interaction with a solid chiral stationary phase.Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H)Broad applicability, preparative scale possible, non-destructive (with UV detection).Higher solvent consumption, potentially longer run times than GC.
Chiral SFC Supercritical fluid (e.g., CO₂) used as mobile phase for separation on a chiral stationary phase.Polysaccharide-basedFast separations, low viscosity, reduced solvent waste ("greener" chromatography).[15]Requires specialized instrumentation.
Protocol: Chiral Gas Chromatography (GC) for Enantiomeric Purity

This protocol provides a self-validating system for determining the enantiomeric excess of this compound.

1. Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound to determine enantiomeric excess (% ee).

2. Principle: The enantiomers are separated on a capillary GC column coated with a chiral stationary phase, typically a modified cyclodextrin. The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification by a Flame Ionization Detector (FID).[14]

3. Instrumentation & Materials:

  • Gas Chromatograph with FID.

  • Chiral Capillary Column: e.g., CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[14]

  • Carrier Gas: Hydrogen or Helium, high purity.

  • Reagents: Hexane (HPLC grade), racemic this compound standard, and samples of known enantiopure forms (if available for peak identification).

4. GC Conditions (Starting Point):

  • Injector Temperature: 230 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Hydrogen at a constant linear velocity of ~80 cm/s.[14]

  • Oven Program: 80 °C hold for 2 min, ramp at 2 °C/min to 150 °C, hold for 5 min. (Note: This program must be optimized).

  • Injection Volume: 1 µL (Split ratio 50:1).

5. Procedure:

  • Sample Preparation: Dissolve ~10 mg of the this compound sample in 10 mL of hexane to create a 1 mg/mL solution.

  • System Suitability:

    • Inject the racemic standard solution.

    • Verify that two distinct, well-separated peaks are observed.

    • Calculate the resolution (Rs) between the two enantiomer peaks. The acceptance criterion is typically Rs ≥ 1.5.

  • Analysis:

    • Inject the sample solution.

    • Identify the enantiomer peaks based on their retention times (if known) or by spiking with a pure standard.

    • Integrate the peak areas for each enantiomer.

6. Data Analysis:

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

7. Trustworthiness Check: The protocol's reliability is ensured by the system suitability test. A resolution of ≥ 1.5 confirms that the chromatographic system can adequately separate the enantiomers, ensuring accurate quantification and a trustworthy % ee value.

G Sample Sample Preparation (Dilution in Hexane) Inject GC Injection Sample->Inject Column Chiral Column Separation Inject->Column Detect FID Detection Column->Detect Chromatogram Data Acquisition (Chromatogram) Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Sources

An In-depth Technical Guide on the Toxicological Profile and Safety Assessment of 3,7-Dimethyl-1-octen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyl-1-octen-3-ol, also known as 6,7-Dihydrolinalool, is a monoterpene and a tertiary alcohol used as a fragrance ingredient in various consumer products.[1][2][3] Its safety is of paramount importance, necessitating a thorough toxicological evaluation. This guide delves into its chemical and physical properties, toxicokinetics, and a detailed toxicological profile, culminating in a comprehensive safety assessment.

Chemical and Physical Properties

Understanding the physicochemical properties of a compound is the foundational step in any toxicological assessment. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₀H₂₀O[1][4]
Molecular Weight 156.26 g/mol [1]
CAS Registry Number 18479-49-7[1][4]
IUPAC Name 3,7-dimethyloct-1-en-3-ol[1]
Synonyms 6,7-Dihydrolinalool, 1-Octen-3-ol, 3,7-dimethyl-[1]
Appearance Colorless liquid[5]
Boiling Point 205.52 °C (EPI Suite)[6]
Flash Point 68 °C[6]
Water Solubility 0.08 g/L (ALOGPS)[3]
logP 3.43 (ALOGPS)[3]

Toxicokinetics (Metabolism)

Toxicological Profile

A comprehensive toxicological profile is established through a battery of tests assessing different endpoints.

Acute Toxicity

Acute toxicity studies evaluate the effects of a single, high-dose exposure. For this compound, GHS classifications indicate potential for harm if inhaled.[1]

Repeated Dose Toxicity

Sub-chronic studies are crucial for determining the No Observed Adverse Effect Level (NOAEL). While no direct repeated dose toxicity data for this compound was found, a read-across approach using dihydromyrcenol (a structurally related compound) was employed in a 90-day oral gavage study in rats.[6] This study established a NOAEL of 50 mg/kg/day , based on reduced body weight gains at higher doses.[6]

Genotoxicity
Carcinogenicity

Long-term carcinogenicity studies for this compound are not available in the public domain. However, the lack of genotoxic potential suggests a lower concern for carcinogenicity.

Reproductive and Developmental Toxicity

Similar to repeated dose toxicity, developmental toxicity has been assessed using a read-across approach with dihydromyrcenol.[6] A GLP-compliant developmental toxicity study in rats established a developmental toxicity NOAEL of 500 mg/kg/day .[6] Fertility studies also indicate a NOAEL of 500 mg/kg/day .[6]

Dermal and Eye Irritation and Sensitization
  • Skin Sensitization: this compound is not considered a skin sensitizer under current declared levels of use.[6] This is supported by its chemical structure, which does not suggest a propensity to react with skin proteins, and a murine local lymph node assay (LLNA) on a related material, dihydrolinalool, which was not sensitizing.[6]

  • Eye Irritation: GHS classifications indicate that this compound can cause serious eye irritation or damage.[1]

Phototoxicity and Photoallergenicity

Based on its UV/Vis absorption spectra, which show no significant absorption between 290 and 700 nm, this compound is not expected to be phototoxic or photoallergenic.[6]

Local Respiratory Toxicity

The local respiratory toxicity was evaluated using the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. The exposure to this compound is below the TTC of 1.4 mg/day, indicating a low risk for local respiratory effects.[6]

Experimental Protocols and Workflows

The safety assessment of this compound relies on standardized and validated experimental protocols. Below are examples of key experimental workflows.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay is a cornerstone of genotoxicity testing, evaluating the potential of a substance to induce mutations in bacterial strains.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Bacteria Bacterial Strains (e.g., S. typhimurium, E. coli) Incubation Incubate Bacteria with Test Compound (+/- S9) Bacteria->Incubation TestCompound This compound (in a suitable solvent) TestCompound->Incubation S9 S9 Metabolic Activation System S9->Incubation Plating Plate on Minimal Glucose Agar Incubation->Plating ColonyCount Count Revertant Colonies after 48-72h Incubation Plating->ColonyCount Evaluation Evaluate for a Dose-Dependent Increase in Revertants ColonyCount->Evaluation

Caption: Workflow for the Bacterial Reverse Mutation Assay (Ames Test).

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This test assesses for chromosomal damage in bone marrow erythrocytes of rodents.

Micronucleus_Test_Workflow cluster_dosing Dosing cluster_sampling Sampling & Preparation cluster_analysis Analysis Animals Rodents (e.g., mice, rats) Dosing Administer Test Compound (e.g., oral gavage, intraperitoneal) Animals->Dosing Sampling Collect Bone Marrow at Appropriate Time Points Dosing->Sampling SmearPrep Prepare and Stain Bone Marrow Smears Sampling->SmearPrep Microscopy Microscopic Analysis of Polychromatic Erythrocytes (PCEs) SmearPrep->Microscopy Scoring Score Frequency of Micronucleated PCEs Microscopy->Scoring Evaluation Statistical Analysis and Evaluation Scoring->Evaluation

Caption: Workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test.

Safety Assessment and Conclusion

The safety of this compound for its intended use as a fragrance ingredient is supported by the available toxicological data. The key points of the safety assessment are:

  • Systemic Toxicity: The NOAEL for repeated dose toxicity is 50 mg/kg/day, derived from a read-across study.[6]

  • Genotoxicity: There is no evidence to suggest that this compound is genotoxic.[6]

  • Reproductive and Developmental Toxicity: The NOAELs for reproductive and developmental toxicity are high (500 mg/kg/day), indicating a low risk.[6]

  • Dermal Effects: It is not considered a skin sensitizer.[6] However, it is classified as a skin and eye irritant.[1][7]

  • Inhalation Risk: The risk from inhalation at current exposure levels is considered low based on the TTC approach.[6]

  • Phototoxicity: There is no concern for phototoxicity or photoallergenicity.[6]

The use of read-across data from structurally similar molecules is a scientifically accepted practice in toxicology to fill data gaps, reducing the need for animal testing while ensuring a robust safety assessment. The overall weight of evidence indicates that this compound is safe for use in consumer products under the current conditions of use.

Regulatory Status

This compound is listed on several international chemical inventories, including the EPA's TSCA inventory and the European Chemicals Agency (ECHA) list.[1] It is also recognized as a fragrance ingredient by the International Fragrance Association (IFRA).[1]

References

  • RIFM fragrance ingredient safety assessment, 3,7-dimethyloct-6-en-3-ol, CAS registry number 18479-51-1. (2021). Food and Chemical Toxicology, 163 Suppl 1, 113047. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86748, this compound.
  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 3,7-dimethyloct-1-en-3-ol, CAS Registry Number 18479-49-7. Food and Chemical Toxicology, 163 Suppl 1, 113047. [Link]
  • RIFM fragrance ingredient safety assessment, 1,5,7-octatrien-3-ol, 3,7-dimethyl-, (5E)-, CAS Registry Number 53834-70-1. (2023). Food and Chemical Toxicology, 182, 114122. [Link]
  • FooDB. (n.d.). Showing Compound this compound (FDB029666).
  • NIST. (n.d.). 1-Octen-3-ol, 3,7-dimethyl-. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543323, 3,7-Dimethyl-7-octen-1-ol.
  • The Good Scents Company. (n.d.). 3,7-dimethyl-1-octene-3,6,7-triol.
  • Chemsrc. (n.d.). 3,7-Dimethyl-7-octen-1-ol.
  • European Commission. (n.d.). CosIng - Cosmetics - GROWTH.
  • Flavor and Extract Manufacturers Association. (n.d.). 3830(E,R)-3,7-DIMETHYL-1,5,7-OCTATRIEN-3-OL.
  • Human Metabolome Database. (n.d.). Showing metabocard for (R)-3,7-Dimethyl-1,6-octadien-3-ol (HMDB0036101).
  • Human Metabolome Database. (n.d.). Showing metabocard for 3,7-Dimethyl-3-octanol (HMDB0035246).
  • Wikipedia. (n.d.). 1-Octen-3-ol.
  • Wieslander, G., et al. (2008). Acute effects of 1-octen-3-ol, a microbial volatile organic compound (MVOC)--an experimental study. Toxicology Letters, 181(3), 161-167. [Link]
  • The Good Scents Company. (n.d.). (R)-1-octen-3-ol.
  • MDPI. (n.d.). Characterization of Volatile Organic Compounds Released by Penicillium expansum and Penicillium polonicum.

Sources

A Methodological Framework for Elucidating the Semiochemical Role of 3,7-Dimethyl-1-octen-3-ol in Insect Behavior

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The manipulation of insect behavior through chemical cues, or semiochemicals, represents a cornerstone of modern integrated pest management (IPM) and disease vector control. While compounds like 1-octen-3-ol are well-documented for their dual roles as attractants and repellents, the bioactivity of many structurally related molecules remains largely unexplored. This technical guide focuses on one such compound: 3,7-Dimethyl-1-octen-3-ol. Despite its use as a fragrance ingredient, its function in chemical ecology is poorly understood. This document provides a comprehensive methodological framework for researchers to systematically investigate and characterize the potential of this compound as an insect attractant or repellent. We present not just the protocols, but the scientific rationale behind them, empowering researchers to generate robust, publishable data.

Introduction: The Case for Investigating this compound

This compound, also known as 6,7-Dihydrolinalool, is a tertiary alcohol with the molecular formula C₁₀H₂₀O.[1] It is primarily recognized for its woody, floral, and fresh scent profile, leading to its use in the fragrance industry.[2][3] However, its structural similarity to known insect semiochemicals, such as linalool and the potent attractant/repellent 1-octen-3-ol, suggests a high probability of bioactivity within insect olfactory systems.

The behavior of an insect in response to a volatile organic compound (VOC) is highly specific and can be influenced by the insect's species, sex, physiological state, and the concentration of the compound.[4] For instance, 1-octen-3-ol, a key component of mammalian breath, is a powerful attractant for host-seeking mosquitoes like Anopheles gambiae and Aedes aegypti, yet it actively repels the southern house mosquito, Culex quinquefasciatus.[5][6] This dual functionality underscores the necessity of empirical testing for each compound and target species. To date, published research on the specific effects of this compound on insect behavior is scarce, representing a significant knowledge gap and a compelling area for original research.

Table 1: Chemical Identity of this compound

PropertyValueSource
IUPAC Name 3,7-dimethyloct-1-en-3-olPubChem[1]
Synonyms 6,7-Dihydrolinalool, this compoundPubChem[1]
CAS Number 18479-49-7The Good Scents Company[2]
Molecular Formula C₁₀H₂₀OPubChem[1]
Molecular Weight 156.27 g/mol PubChem[1]
Class Tertiary AlcoholFooDB[7]

The Insect Olfactory System: A Mechanistic Overview

To understand how a compound like this compound might influence insect behavior, it is essential to first understand the mechanism of olfaction. The process begins when volatile molecules enter the insect's sensilla (sensory hairs), primarily on the antennae and maxillary palps.

  • Transport: Volatiles are solubilized and transported through the aqueous sensillar lymph by Odorant-Binding Proteins (OBPs) .

  • Recognition: The odorant molecule then binds to an Odorant Receptor (OR) , which is a transmembrane protein located on the dendrite of an Olfactory Receptor Neuron (ORN). Each ORN typically expresses a specific ligand-binding OR alongside a highly conserved co-receptor known as Orco .

  • Signal Transduction: This binding event opens a non-specific cation channel, leading to the depolarization of the ORN.

  • Neural Coding: The resulting action potentials are sent to the antennal lobe of the insect's brain, where they are processed in distinct regions called glomeruli. The specific pattern of glomerular activation creates a "scent map" that the insect interprets, leading to a behavioral response (e.g., attraction, repulsion, or indifference).[8][9]

This complex, multi-step process is the basis for the screening and characterization protocols detailed below.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum cluster_membrane Neuron Membrane cluster_brain Brain VOC This compound (Volatile Odorant) OBP Odorant-Binding Protein (OBP) VOC->OBP Binding & Transport OR Odorant Receptor (OR) OBP->OR Delivery to Receptor ORN Olfactory Receptor Neuron (ORN) Dendrite AL Antennal Lobe (Glomerulus) ORN->AL Action Potential OR->ORN Ion Channel Activation Orco Orco (Co-Receptor) Orco->ORN BH Higher Brain Centers AL->BH Signal Processing Behavior Behavioral Response (Attraction/Repulsion) BH->Behavior

Insect Olfactory Signaling Pathway.

Experimental Workflow: From Detection to Behavior

A robust investigation into a novel semiochemical follows a logical progression. First, we must determine if the insect can even detect the compound (electrophysiology). If it can, we then must determine what behavioral response, if any, that detection elicits (behavioral assays).

Phase 1: Electrophysiological Screening with Gas Chromatography-Electroantennography (GC-EAG)

The purpose of GC-EAG is to identify which specific compounds within a complex mixture, or which pure compounds, elicit a response from the insect's antenna. It couples the separation power of a gas chromatograph (GC) with the biological detector of the insect antenna. The GC effluent is split, with one half going to a standard detector (like a Flame Ionization Detector, FID) and the other half passing over the antennal preparation.

  • Insect Preparation (Whole-Insect):

    • Anesthetize an adult insect (e.g., a mosquito) by chilling it on ice or with a brief exposure to CO₂.

    • Mount the insect on a microscope slide or in a pipette tip, securing it with dental wax or modeling clay, leaving the head and antennae exposed and immobile. This whole-insect preparation often yields more stable and longer-lasting recordings.

  • Electrode Preparation:

    • Pull two glass capillaries to a fine point using a micropipette puller.

    • Prepare a saline solution (e.g., for mosquitoes: 0.1 M KCl). Fill the capillaries with this solution.

    • Insert chloridized silver wires into the back of each capillary. Chloridization (soaking in bleach) prevents electrode polarization.

  • Antennal Connection:

    • Reference Electrode: Gently insert the tip of the reference electrode into the insect's head capsule, often near the eye, to establish a stable ground.

    • Recording Electrode: Carefully bring the recording electrode into contact with the distal tip of one antenna. It may be necessary to clip the very end of the antenna (1-2 segments) to ensure good electrical contact with the sensillar lymph.

  • Signal Acquisition:

    • Connect the electrodes to a high-impedance amplifier. Place the entire preparation inside a Faraday cage to shield it from electrical noise.

    • Establish a stable baseline signal. A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

  • Stimulus Delivery & Recording:

    • Inject the test compound (this compound, diluted in an appropriate solvent like hexane) into the GC.

    • As compounds elute from the GC column, they are simultaneously registered by the FID and delivered to the airstream flowing over the antenna.

    • Record both the FID chromatogram and the EAG signal (voltage changes from the antenna) simultaneously. A negative voltage deflection in the EAG trace that coincides with a peak on the FID trace indicates that the antenna is responding to that specific compound.

  • Controls:

    • Run a solvent-only (blank) injection to ensure there is no response to the solvent.

    • Use a known positive control (e.g., 1-octen-3-ol for mosquitoes) to confirm the preparation is viable.

GC_EAG_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection System cluster_Analysis Data Analysis Injector Sample Injection (this compound) Column GC Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter FID FID/MS Detector Splitter->FID Antenna Insect Antenna Preparation Splitter->Antenna Computer Data Acquisition System FID->Computer Antenna->Computer Result Correlated Peaks: FID & EAG Response Computer->Result

Gas Chromatography-Electroantennography (GC-EAG) Workflow.
Phase 2: Behavioral Validation with a Y-Tube Olfactometer

A positive EAG response confirms detection but reveals nothing about the behavioral valence (attraction vs. repulsion). A Y-tube olfactometer is a classic choice-assay to determine this.

  • Apparatus Setup:

    • Use a glass Y-tube olfactometer of a size appropriate for the test insect.

    • Establish a consistent, purified airflow through both arms of the 'Y'. Air should be pushed (not pulled) through the system, passing through activated charcoal and distilled water (for humidification) before entering the arms. Airflow speed should be constant (e.g., 200 mL/min).

    • The entire setup should be evenly lit from above to eliminate visual bias.

  • Stimulus Preparation:

    • Test Arm: Pipette a known quantity (e.g., 10 µL) of this compound (diluted in a low-volatility solvent like paraffin oil) onto a piece of filter paper and place it in the test arm's airline.

    • Control Arm: Place a piece of filter paper treated with the solvent only in the control arm's airline.

  • Experimental Procedure:

    • Introduce a single, naive insect (one that has not been previously exposed to the odorant) into the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5 minutes) to make a choice.

    • A choice is recorded when the insect moves a set distance (e.g., two-thirds of the way) into one of the arms and remains there for a minimum period (e.g., 15 seconds).

    • Insects that do not make a choice within the allotted time are recorded as "no choice."

  • Data Collection and Analysis:

    • Test a sufficient number of insects (e.g., N=50) to achieve statistical power.

    • After every 5-10 trials, rotate the Y-tube 180 degrees and swap the positions of the test and control arms to control for any positional bias.

    • Clean the apparatus thoroughly with solvent (e.g., acetone) and bake in an oven between replicates of different compounds to prevent cross-contamination.

    • Analyze the choice data using a Chi-square (χ²) test or a binomial test to determine if the distribution of choices between the test and control arms is significantly different from a 50:50 random distribution.

    • A significant preference for the test arm indicates attraction . A significant preference for the control arm indicates repulsion .

Y_Tube_Workflow cluster_Arms Stimulus Delivery cluster_Analysis Observation & Analysis Air Purified Air Source TestArm Test Arm: Filter Paper + Odorant Air->TestArm ControlArm Control Arm: Filter Paper + Solvent Air->ControlArm YTube Y-Tube Arena TestArm->YTube ControlArm->YTube Choice Record Insect Choice (Test vs. Control vs. No Choice) YTube->Choice Insect Insect Release Point Insect->YTube Stats Statistical Analysis (Chi-Square Test) Choice->Stats

Y-Tube Olfactometer Behavioral Assay Workflow.

Conclusion and Future Directions

The framework presented here provides a clear, validated path for determining the semiochemical role of this compound. By first confirming antennal detection with GC-EAG and then quantifying the behavioral response with a Y-tube olfactometer, researchers can definitively classify this compound's effect on a given insect species.

Future research should focus on dose-response experiments, as many semiochemicals are attractive at low concentrations and repellent at high concentrations.[4] Furthermore, identifying the specific olfactory receptors that bind to this compound through techniques like in situ hybridization or heterologous expression systems would provide a deeper mechanistic understanding. Such data are critical for the rational design of new lures and repellents for use in agriculture and public health.

References

  • Behavioural Responses of Male Aedes albopictus to Different Volatile Chemical Compounds. (2022). MDPI.
  • 6,7-dihydrolinalool, 18479-49-7. The Good Scents Company.
  • Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster. (2025). KOPS - University of Konstanz.
  • Human olfactory receptor responses to odorants. (2015). PMC - NIH.
  • Behavioral Responses of the Common Bed Bug to Essential Oil Constituents. (2017). MDPI.
  • 6,7-Dihydrolinalool (CAS 18479-49-7): Odor profile, Properties, & IFRA compliance. ScentARC.
  • 6,7-dihydro-7-hydroxylinalool, 29210-77-3. The Good Scents Company.
  • Natural Mosquito Repellent Spray - DEET-Free 12-Hour Protection, 6oz 2-Pack. Walmart.
  • 3,7-Dimethyloct-1-en-3-ol | C10H20O | CID 86748. PubChem - NIH.
  • Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease. (2021). NIH.
  • Insects' perception and behavioral responses to plant semiochemicals. (2024). PubMed - NIH.
  • Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents. (2015). PubMed - NIH.
  • Insects' perception and behavioral responses to plant semiochemicals. (2024). PubMed Central - NIH.
  • RIFM fragrance ingredient safety assessment, 3,7-dimethyloct-6-en-3-ol, CAS registry number 18479-51-1. (2021). Elsevier.
  • 6,7-dihydrolinalyl acetate, 68345-17-5. The Good Scents Company.
  • Making a liquid that attracts biting insects (1-octen-3-ol). (2016). YouTube.
  • Dihydrolinalool | C10H20O | CID 86749. PubChem - NIH.
  • 1-Octen-3-ol – the attractant that repels. (2015). ResearchGate.
  • The insect attractant 1-octen-3-ol is the natural ligand of bovine odorant-binding protein. (2001). PubMed - NIH.
  • 1-Octen-3-ol – the attractant that repels. (2015). F1000Research.
  • Showing Compound this compound (FDB029666). FooDB.

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Methodological & Application

Application Note & Protocol: Laboratory Synthesis of 3,7-Dimethyl-1-octen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 3,7-Dimethyl-1-octen-3-ol (CAS 18479-49-7), a valuable tertiary alcohol known for its clean, floral, and slightly citrusy aroma, making it a significant ingredient in the fragrance industry.[1][2] The primary synthetic route detailed herein is the Grignard reaction, a robust and highly versatile method for carbon-carbon bond formation. This protocol outlines the reaction of vinylmagnesium bromide with 6-methyl-2-heptanone, followed by purification and characterization of the final product. The document is intended for researchers and professionals in organic chemistry and drug development, providing not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and expected analytical outcomes.

Introduction and Scientific Background

This compound, also known as 6,7-Dihydrolinalool, is a monoterpenoid and a tertiary alcohol.[1][3] Its molecular structure, featuring a hydroxyl group on a chiral carbon and a terminal double bond, contributes to its desirable olfactory properties. While industrial production may involve multi-step processes starting from precursors like 6-methyl-5-hepten-2-one, the Grignard synthesis offers a direct, reliable, and pedagogically valuable approach for laboratory-scale preparation.[4]

The chosen synthetic strategy leverages the nucleophilic character of the vinyl group in a Grignard reagent to attack the electrophilic carbonyl carbon of a ketone. This reaction is a cornerstone of organic synthesis for its efficiency in constructing complex carbon skeletons and its applicability to the synthesis of secondary and tertiary alcohols.[5][6]

Chemical Properties
PropertyValue
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol [2]
IUPAC Name 3,7-dimethyloct-1-en-3-ol[1]
CAS Number 18479-49-7[7]
Appearance Colorless liquid
Boiling Point 98-99 °C at 9 mmHg

Synthetic Workflow Overview

The synthesis is performed in three main stages: the Grignard reaction, aqueous workup and extraction, and finally, purification. An inert atmosphere is crucial during the Grignard reaction to prevent the highly reactive organomagnesium reagent from reacting with atmospheric oxygen or moisture.

G cluster_0 Stage 1: Grignard Reaction cluster_1 Stage 2: Workup & Extraction cluster_2 Stage 3: Purification & Analysis A Setup Reaction Vessel (3-neck flask, inert atmosphere) B Charge with 6-methyl-2-heptanone in anhydrous ether A->B C Cool to 0 °C (Ice Bath) B->C D Slowly add Vinylmagnesium Bromide solution C->D E Stir at room temperature to complete reaction D->E F Quench reaction with saturated aq. NH4Cl E->F G Transfer to Separatory Funnel F->G H Separate Organic and Aqueous Layers G->H I Extract Aqueous Layer with Ether (2x) H->I J Combine Organic Layers I->J K Dry over anhydrous Na2SO4 J->K L Filter and Concentrate (Rotary Evaporator) K->L M Purify Crude Product (Vacuum Distillation) L->M N Collect Pure Fraction M->N O Characterize Product (GC-MS, NMR, IR) N->O G ketone 6-Methyl-2-heptanone intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard Vinylmagnesium Bromide grignard->intermediate product This compound intermediate->product Protonation (H3O+)

Sources

Enantioselective Synthesis of 3,7-Dimethyl-1-octen-3-ol: A Guide to Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tertiary Alcohols

3,7-Dimethyl-1-octen-3-ol, a valuable fragrance component and a key chiral building block in the synthesis of complex natural products, presents a significant synthetic challenge due to its sterically hindered tertiary alcohol stereocenter. The precise control of this stereochemistry is paramount, as the enantiomers often exhibit distinct biological activities and olfactory properties. This guide provides an in-depth exploration of three powerful and widely adopted strategies for the enantioselective synthesis of this important molecule: Asymmetric Hydrogenation of the corresponding prochiral ketone, Sharpless Asymmetric Epoxidation of an allylic alcohol precursor, and Enzymatic Kinetic Resolution of the racemic alcohol. Each method will be discussed with a focus on the underlying principles, experimental protocols, and the rationale behind key procedural steps, empowering researchers to select and implement the most suitable approach for their synthetic goals.

Method 1: Noyori Asymmetric Hydrogenation of 6-Methyl-5-hepten-2-one

The asymmetric hydrogenation of prochiral ketones, a field pioneered by Nobel laureate Ryoji Noyori, stands as one of the most efficient and atom-economical methods for the synthesis of chiral alcohols.[1][2] This approach utilizes chiral ruthenium-diphosphine-diamine complexes to catalyze the hydrogenation of ketones with high enantioselectivity and turnover numbers, making it amenable to industrial-scale production.[3][4] The precursor for the synthesis of this compound via this method is 6-methyl-5-hepten-2-one.[5][6]

Causality of Experimental Choices

The success of the Noyori asymmetric hydrogenation hinges on the precise architecture of the chiral catalyst. The combination of a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand creates a well-defined chiral pocket around the ruthenium center. This chiral environment forces the ketone substrate to coordinate in a specific orientation, leading to the selective delivery of hydrogen to one of the two enantiotopic faces of the carbonyl group. The choice of solvent, typically a polar protic solvent like methanol or ethanol, is crucial for the activation of the precatalyst and for facilitating the protonolysis of the resulting ruthenium alkoxide to regenerate the active catalyst.

Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • 6-Methyl-5-hepten-2-one

  • [RuCl₂((S)-BINAP)]₂·NEt₃ or a similar Ru(II)-BINAP precatalyst

  • Anhydrous Methanol

  • High-purity Hydrogen gas

  • High-pressure autoclave with a glass liner and magnetic stirring

Procedure:

  • Catalyst Preparation: In a glovebox under an inert atmosphere, charge the glass liner of the autoclave with the Ru(II)-BINAP precatalyst (0.001-0.01 mol%).

  • Substrate Addition: Add a solution of 6-methyl-5-hepten-2-one (1.0 equivalent) in anhydrous methanol.

  • Reaction Setup: Seal the glass liner inside the autoclave. Purge the autoclave with hydrogen gas three times to remove any residual air.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm) and begin vigorous stirring. Heat the reaction to the optimal temperature (e.g., 40-60 °C).

  • Monitoring and Work-up: Monitor the reaction progress by GC analysis of aliquots. Upon completion, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired enantiomer of this compound.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Data Summary
Catalyst Loading (mol%)SolventPressure (atm)Temperature (°C)Time (h)Conversion (%)ee (%)
0.01Methanol205012>99>98
0.005Ethanol304518>99>97
Workflow Diagram

Noyori_Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst Ru(II)-BINAP Precatalyst autoclave Autoclave catalyst->autoclave ketone 6-Methyl-5-hepten-2-one in Methanol ketone->autoclave hydrogenation Hydrogenation (H₂, Pressure, Temp) autoclave->hydrogenation vent Venting hydrogenation->vent concentrate Concentration vent->concentrate purify Purification concentrate->purify analysis Chiral GC/HPLC purify->analysis

Workflow for Noyori Asymmetric Hydrogenation.

Method 2: Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation is a cornerstone of modern organic synthesis, providing a reliable method for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[7][8][9] This reaction utilizes a catalytic amount of titanium tetraisopropoxide and a stoichiometric amount of a chiral diethyl tartrate (DET) ligand in the presence of an oxidant, typically tert-butyl hydroperoxide (TBHP).[10] For the synthesis of this compound, a suitable precursor would be an allylic alcohol that can be subsequently converted to the target molecule.

Causality of Experimental Choices

The remarkable enantioselectivity of the Sharpless epoxidation arises from the formation of a dimeric titanium-tartrate complex in situ. This chiral catalyst coordinates both the allylic alcohol substrate and the hydroperoxide oxidant, pre-organizing them in a specific three-dimensional arrangement. This orientation directs the delivery of the oxygen atom to a single face of the double bond, leading to the formation of a highly enantioenriched epoxy alcohol. The choice of (+)- or (-)-DET dictates which enantiomer of the product is formed. The presence of molecular sieves is critical to ensure anhydrous conditions, as water can deactivate the catalyst.

Experimental Protocol: Asymmetric Epoxidation

Materials:

  • Allylic alcohol precursor

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • Powdered 4 Å molecular sieves

  • Anhydrous Dichloromethane (DCM)

  • Aqueous solution of NaOH

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, under an argon atmosphere, add anhydrous DCM and powdered 4 Å molecular sieves. Cool the suspension to -20 °C.

  • Catalyst Formation: To the cooled suspension, add Ti(OiPr)₄ followed by the dropwise addition of the chiral diethyl tartrate. Stir the mixture for 30 minutes at -20 °C.

  • Substrate and Oxidant Addition: Add the allylic alcohol precursor to the reaction mixture. Then, add the TBHP solution dropwise while maintaining the temperature at -20 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Quench the reaction by adding a 10% aqueous solution of NaOH saturated with NaCl. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude epoxy alcohol by silica gel column chromatography.

  • Conversion to this compound: The resulting epoxy alcohol can be converted to the target tertiary alcohol through a subsequent reductive ring-opening of the epoxide.

Data Summary
Chiral LigandSolventTemperature (°C)Time (h)Yield (%)ee (%)
(+)-DETDCM-20485>95
(-)-DETDCM-20482>95
Reaction Mechanism Diagram

Sharpless_Epoxidation cluster_reactants Reactants allylic_alcohol Allylic Alcohol transition_state Chiral Titanium Complex (Transition State) allylic_alcohol->transition_state tbhp t-BuOOH tbhp->transition_state catalyst Ti(OiPr)₄ + Chiral Tartrate catalyst->transition_state product Enantioenriched Epoxy Alcohol transition_state->product

Simplified mechanism of Sharpless Asymmetric Epoxidation.

Method 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and environmentally benign method for the separation of enantiomers.[11] This technique relies on the ability of enzymes, typically lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture at a much higher rate than the other.[12][13] For the resolution of racemic this compound, a lipase can be used to selectively acylate one of the enantiomers, allowing for the separation of the unreacted alcohol and the newly formed ester.

Causality of Experimental Choices

The success of an enzymatic resolution is determined by the enzyme's enantioselectivity, which is a measure of how much faster it reacts with one enantiomer compared to the other. The choice of lipase is critical, with lipases from Candida antarctica (CALB) and Pseudomonas cepacia (PCL) being commonly used due to their broad substrate scope and high enantioselectivity. The acyl donor, often an activated ester like vinyl acetate, is chosen to make the acylation step irreversible. The solvent can also influence the enzyme's activity and selectivity; non-polar organic solvents like hexane or toluene are often preferred.

Experimental Protocol: Enzymatic Resolution

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - CALB)

  • Vinyl acetate

  • Anhydrous Hexane

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • Reaction Setup: To a flask containing racemic this compound (1.0 equivalent) dissolved in anhydrous hexane, add the immobilized lipase (e.g., 10-50% by weight of the substrate).

  • Acylation: Add vinyl acetate (0.5-0.6 equivalents) to the mixture. The use of a slight excess of the alcohol ensures that the acylation proceeds to approximately 50% conversion.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C) and monitor the progress by GC, observing the disappearance of the starting alcohol and the appearance of the corresponding acetate.

  • Separation: Once the reaction reaches approximately 50% conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The unreacted enantiomer of this compound and the acylated enantiomer can be separated by silica gel column chromatography.

  • Hydrolysis (optional): The separated acetate can be hydrolyzed back to the corresponding alcohol using standard basic conditions (e.g., K₂CO₃ in methanol) to obtain the other enantiomer of this compound.

  • Chiral Analysis: Determine the enantiomeric excess of both the unreacted alcohol and the hydrolyzed alcohol by chiral GC or HPLC.

Data Summary
LipaseAcyl DonorSolventTemperature (°C)Time (h)Conversion (%)ee (alcohol) (%)ee (ester) (%)
Novozym 435Vinyl AcetateHexane4024~50>99>98
PCLIsopropenyl AcetateToluene3536~50>97>96
Process Diagram

Enzymatic_Resolution cluster_resolution Enzymatic Resolution racemate Racemic This compound lipase Lipase + Vinyl Acetate racemate->lipase separation Separation lipase->separation enantio_S (S)-3,7-Dimethyl-1-octen-3-ol separation->enantio_S Unreacted ester_R (R)-Acetate separation->ester_R Acylated enantio_R (R)-3,7-Dimethyl-1-octen-3-ol ester_R->enantio_R Hydrolysis

Sources

Application Note: Quantitative Analysis of 3,7-Dimethyl-1-octen-3-ol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the identification and quantification of 3,7-Dimethyl-1-octen-3-ol, a significant fragrance and flavor compound, using Gas Chromatography-Mass Spectrometry (GC-MS). As a volatile tertiary alcohol, precise and reliable analytical methods are crucial for quality control in various industries, including perfumery, cosmetics, and food and beverage manufacturing. This guide provides a comprehensive workflow, from sample preparation to data analysis, grounded in established scientific principles to ensure accuracy and reproducibility. The methodologies described herein are designed for researchers, scientists, and quality control professionals engaged in the analysis of volatile organic compounds.

Introduction

This compound (CAS: 18479-49-7), also known as dihydrolinalool, is a monoterpenoid alcohol valued for its fresh, floral, and slightly citrusy aroma.[1] Its presence and concentration are critical to the sensory profile of numerous consumer products. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the analysis of such volatile compounds due to its exceptional separating power and definitive identification capabilities.[2][3] This document provides a robust protocol for the GC-MS analysis of this compound, with a focus on the rationale behind key experimental parameters to empower analysts in developing and validating their own methods.

The successful analysis of volatile compounds like this compound hinges on a meticulous approach that minimizes analyte loss and matrix interference. This protocol emphasizes proper sample handling, optimal instrumental conditions, and rigorous data interpretation.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below. This process ensures a systematic approach from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Acquisition Dilution Dilution in Volatile Solvent Sample->Dilution  Initial Handling Filtration Filtration (0.22 µm) Dilution->Filtration  Clarification Injection GC Injection Filtration->Injection  Ready for Analysis Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Figure 1: General workflow for the GC-MS analysis of this compound.

Materials and Methods

Reagents and Standards
  • This compound analytical standard (≥98% purity)

  • Methanol, HPLC grade or equivalent volatile organic solvent (e.g., hexane, dichloromethane)[2][4]

  • Helium (carrier gas), ultra-high purity (99.999%)

Instrumentation

A standard gas chromatograph coupled to a single quadrupole mass spectrometer is suitable for this analysis. The system should be equipped with a split/splitless injector and an autosampler for precision.

Chromatographic Column

The choice of the GC column is critical for achieving good separation of the analyte from other matrix components.[5] For the analysis of a moderately polar compound like this compound, a column with a mid-polar stationary phase is recommended.

  • Recommended Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent. This widely used column provides excellent resolution and inertness for a broad range of analytes.

Detailed Protocols

Standard and Sample Preparation

The objective of sample preparation is to produce a clean, homogenous sample in a suitable solvent at a concentration appropriate for GC-MS analysis.[2][6]

Protocol 1: Preparation of Stock and Working Standards

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock standard with methanol.[7]

  • Storage: Store all standard solutions at 4°C in amber glass vials to prevent degradation.

Protocol 2: Sample Preparation (Liquid Matrix)

  • Dilution: Dilute the liquid sample containing this compound with methanol to an estimated concentration within the calibration range. A typical starting dilution is 1:10 or 1:100.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the GC system.[4]

  • Transfer: Transfer the filtered sample into a 2 mL autosampler vial for analysis.

For solid samples, an initial dissolution step in a suitable volatile solvent is required.[4] For complex matrices where the analyte is present at low concentrations, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[2]

GC-MS Instrumental Parameters

The following instrumental parameters have been optimized for the analysis of this compound.

Table 1: Optimized GC-MS Conditions

Parameter Value Rationale
GC System Agilent 7890B or equivalentProvides reliable and reproducible chromatographic performance.
Injector Split/SplitlessAllows for flexibility in handling samples with varying concentrations.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.[8]
Injection Mode Splitless (for low concentrations) or Split (e.g., 20:1 for higher concentrations)Splitless mode enhances sensitivity for trace analysis, while split mode prevents column overloading with concentrated samples.
Injection Volume 1 µLA standard injection volume that balances sensitivity with potential for column overloading.
Carrier Gas HeliumAn inert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm I.D. column, balancing analysis time and separation efficiency.
Oven Program 50 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 minA temperature program that allows for the separation of volatile compounds while ensuring the elution of less volatile components.
MS System Agilent 5977B or equivalentA sensitive and robust mass detector.
Ionization Mode Electron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Ion Source Temp. 230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temp. 150 °CMaintains a stable and clean quadrupole.
Scan Range (m/z) 40 - 300Covers the expected mass range of this compound and its fragments.
Solvent Delay 3 minPrevents the high concentration of the solvent from reaching the detector and causing filament damage.

Data Analysis and Interpretation

Identification

The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard. The mass spectrum should also be matched against a reference library, such as the NIST Mass Spectral Library.[9]

Table 2: Expected Retention Time and Key Mass Fragments

Analyte CAS Number Molecular Formula Molecular Weight Expected Retention Time (min) Key Mass Fragments (m/z)
This compound18479-49-7C₁₀H₂₀O156.27~ 8.5 - 9.559, 71, 81, 95, 111, 138

Note: The exact retention time may vary depending on the specific instrument and column conditions.

Fragmentation Pattern

The fragmentation of this compound in the EI source follows predictable pathways. Understanding these pathways aids in the confident identification of the compound.

Fragmentation cluster_mol Molecular Ion (m/z 156) cluster_frags Key Fragments mol [C₁₀H₂₀O]⁺˙ frag1 m/z 138 [M-H₂O]⁺˙ mol->frag1 Loss of H₂O frag2 m/z 111 [M-C₂H₅O]⁺ mol->frag2 α-cleavage frag3 m/z 71 [C₅H₁₁]⁺ mol->frag3 Further fragmentation frag4 m/z 59 [C₃H₇O]⁺ mol->frag4 α-cleavage

Figure 2: Proposed fragmentation of this compound in EI-MS.

Quantification

Quantification is performed by constructing a calibration curve from the analysis of the working standards. The peak area of a characteristic ion (quantifier ion) of this compound is plotted against the corresponding concentration. A linear regression analysis is then applied to the calibration curve. The concentration of the analyte in the samples is determined by interpolating their peak areas on this curve.

Method Validation

For routine analysis, the method should be validated according to established guidelines to ensure its reliability and accuracy.[10][11] Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Accuracy: Evaluated by analyzing spiked samples at different concentration levels and calculating the percent recovery.

  • Precision: Assessed by repeatedly analyzing a sample to determine the repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By following the detailed steps for sample preparation, instrumental analysis, and data interpretation, researchers and analysts can achieve accurate and reproducible results. The provided rationale for the experimental choices is intended to facilitate method adaptation and troubleshooting for similar volatile compounds.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Anresco. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
  • Hundertmark, M., et al. (2025). HS‐FET‐GC/MS‐Method Development and Validation for Analysis of 45 Terpenes—Creating a Complementary Tool for Comprehensive Profiling of Cannabis Flowers in Forensics. Drug Testing and Analysis.
  • Lazarjani, M., et al. (2024). Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. Drug Analytical Research.
  • Ibrahim, E. A., et al. (2019). Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application. Planta Medica, 85(5), 431–438.
  • Waters Corporation. (2020). Terpenes in Hemp and Cannabis Determined Using EI GC-MS/MS.
  • Agilent Technologies. (2020). Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86748, this compound.
  • Shimadzu Scientific Instruments. (n.d.). Simplified Cannabis Terpene Profiling by GCMS.
  • Agilent Technologies. (n.d.). Terpenes Testing - Ordering Guide.
  • Ellutia. (2025). Terpene Analysis in Cannabis and Hemp by Gas Chromatography.
  • National Center for Biotechnology Information. (n.d.). Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector.
  • National Institute of Standards and Technology. (n.d.). 6-Octen-1-ol, 3,7-dimethyl-, formate. In NIST Chemistry WebBook.
  • FooDB. (2011). Showing Compound this compound (FDB029666).
  • National Institute of Standards and Technology. (n.d.). 1-Octen-3-ol, 3,7-dimethyl-. In NIST Chemistry WebBook.

Sources

High-performance liquid chromatography (HPLC) methods for 3,7-Dimethyl-1-octen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the High-Performance Liquid Chromatography (HPLC) Analysis of 3,7-Dimethyl-1-octen-3-ol

Authored by a Senior Application Scientist

This technical guide provides comprehensive methodologies for the analysis of this compound, also known as 6,7-dihydrolinalool, using High-Performance Liquid Chromatography (HPLC). The protocols detailed herein are designed for researchers, scientists, and professionals in the pharmaceutical and fragrance industries, offering robust approaches for both achiral purity assessments and challenging chiral separations.

Introduction: The Analytical Significance of this compound

This compound is a tertiary alcohol and a valuable fragrance ingredient.[1][2] Its structural similarity to linalool, a widely occurring terpene alcohol, underscores its importance in flavor and fragrance chemistry.[3] Accurate and reliable analytical methods are paramount for quality control, stability testing, and stereoisomer characterization of this compound. While Gas Chromatography (GC) is a common technique for analyzing volatile compounds like linalool and its derivatives, HPLC offers a powerful alternative, particularly for non-volatile matrices or when derivatization is undesirable.[4][5][6][7][8] This guide focuses on developing effective HPLC methods, addressing the specific challenges posed by this compound, such as its lack of a strong UV chromophore and the presence of a chiral center.

Method Development: A Rationale-Driven Approach

The successful HPLC analysis of this compound hinges on a careful selection of the stationary phase, mobile phase, and detector. The absence of extensive conjugated double bonds in its structure means it does not exhibit significant UV absorbance, necessitating alternative detection methods.[9][10]

The Challenge of Detection: UV vs. Refractive Index

Due to its poor UV absorbance, a UV-Vis detector, a workhorse in many HPLC applications, is not optimal for the sensitive detection of this compound. A more suitable alternative is the Refractive Index Detector (RID) .[11][12] An RID is a universal detector that measures the difference in the refractive index between the mobile phase and the analyte eluting from the column.[11][12][13] This makes it ideal for analyzing compounds with no or weak chromophores, such as alcohols and sugars.[12][13] It is important to note that RID is sensitive to temperature fluctuations and is not compatible with gradient elution methods.[12][13][14]

Achiral Separation: Reversed-Phase Chromatography

For assessing the purity of this compound without resolving its enantiomers, a reversed-phase HPLC method is recommended. This approach separates compounds based on their hydrophobicity. A C18 column is a versatile and robust choice for the stationary phase. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol.

Chiral Separation: Polysaccharide-Based Stationary Phases

The presence of a stereocenter at the C3 position means that this compound exists as a pair of enantiomers, (R)- and (S)-3,7-dimethyl-1-octen-3-ol. These enantiomers may exhibit different biological activities and sensory properties.[4] Their separation requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for resolving a wide range of chiral compounds, including alcohols.[15][16][17] The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. Both normal-phase and reversed-phase modes can be employed for chiral separations.[15]

Experimental Protocols

Protocol 1: Achiral Purity Analysis using RP-HPLC with RID Detection

This protocol outlines a method for determining the purity of a this compound sample.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • This compound standard.

Chromatographic Conditions:

ParameterValueRationale
Column C18 (4.6 x 250 mm, 5 µm)Provides good retention and separation for moderately non-polar compounds.
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric AcidA common mobile phase for reversed-phase separation of alcohols.[18][19] Phosphoric acid can improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature is crucial for reproducible retention times and RID stability.[14]
Detector Refractive Index Detector (RID)Necessary due to the lack of a strong UV chromophore.[13][20]
Injection Volume 10 µLCan be optimized based on sample concentration and detector sensitivity.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of water and 1 mL of phosphoric acid. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RID. This may take a significant amount of time.

  • Injection: Inject 10 µL of the prepared sample solution.

  • Data Acquisition and Analysis: Record the chromatogram and integrate the peak corresponding to this compound. Purity can be assessed by the area percentage method.

Workflow Diagram:

achiral_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (ACN:H2O:H3PO4) B Prepare Sample (~1 mg/mL in Mobile Phase) A->B C Equilibrate System (C18 Column, RID) B->C D Inject Sample (10 µL) C->D E Isocratic Elution D->E F Record Chromatogram E->F G Integrate Peak Area F->G H Calculate Purity G->H chiral_workflow A Select Chiral Column (e.g., Polysaccharide-based) B Prepare Mobile Phase (n-Hexane:IPA) A->B D Equilibrate HPLC System B->D C Prepare Racemic Standard C->D E Inject Standard D->E F Evaluate Chromatogram E->F G Resolution Satisfactory? F->G H Optimize Mobile Phase Ratio G->H No I Finalize Method and Analyze Samples G->I Yes H->D

Sources

Application Notes and Protocols for Testing the Bioactivity of 3,7-Dimethyl-1-octen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist For: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Bioactive Potential of 3,7-Dimethyl-1-octen-3-ol

This compound, also known as 6,7-Dihydrolinalool, is a tertiary terpenoid alcohol recognized for its pleasant, fresh, and herbal aroma.[1][2] While its primary application has been in the fragrance and flavor industry, its chemical structure, belonging to the vast and diverse family of terpenoids, suggests a strong possibility of untapped biological activities.[2][3] Terpenoids derived from natural sources are a cornerstone of drug discovery, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[4]

The structural similarity of this compound to other known bioactive C10 alcohols, such as 1-octen-3-ol (which possesses documented antimicrobial properties), provides a compelling scientific rationale for a comprehensive investigation into its bioactivity.[5][6] This document serves as a detailed guide, providing robust, field-proven protocols to systematically screen and characterize the potential cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties of this compound. The methodologies are designed to be self-validating and are grounded in established scientific literature to ensure data integrity and reproducibility.

Chapter 1: Foundational Workflow and Pre-analytical Considerations

A logical and sequential approach is critical to efficiently determine the bioactivity profile of a test compound. A primary cytotoxicity screen is essential to establish a safe concentration range for subsequent bioassays, ensuring that observed effects are not merely a result of cell death.

G cluster_0 Phase 1: Safety & Efficacy Screening cluster_1 Phase 2: Specific Bioactivity Assays cluster_2 Phase 3: Data Analysis & Profiling A Compound Preparation (Solubilization, Sterilization) B Cytotoxicity Assessment (e.g., MTT Assay) A->B Test Compound C Determine Non-Toxic Concentration Range B->C Calculate IC50 D Antimicrobial Assay (MIC Determination) C->D Use Sub-IC50 Concentrations E Antioxidant Assay (DPPH Scavenging) C->E Use Sub-IC50 Concentrations F Anti-inflammatory Assay (NO Inhibition) C->F Use Sub-IC50 Concentrations G Synthesize Data & Build Bioactivity Profile D->G E->G F->G

Caption: General workflow for screening the bioactivity of a novel compound.

1.1. Compound Solubility and Preparation The lipophilic nature of terpenoids often necessitates the use of an organic solvent for initial solubilization.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity and miscibility with aqueous cell culture media. Ethanol is a viable alternative.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock solution in the appropriate assay buffer or cell culture medium immediately before use. The final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.5%, as higher concentrations can induce cytotoxicity or other off-target effects. A vehicle control (medium with the same final concentration of DMSO) is mandatory in all experiments.

  • Sterilization: For cell-based assays, filter-sterilize the final working solutions using a 0.22 µm syringe filter compatible with the solvent used.

Chapter 2: Protocol for Cytotoxicity Assessment (MTT Assay)

Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for evaluating cell viability.[7] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[9] This assay is crucial for determining the concentration-dependent cytotoxic effects of the test compound.

G cluster_0 In Viable Cell Mitochondria cluster_1 Measurement MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Substrate Formazan Formazan (Purple, Insoluble) Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Enzyme->Formazan Reduction Reader Measure Absorbance (~570 nm) Solubilization->Reader

Caption: Principle of the MTT cell viability assay.

2.1. Materials

  • Selected mammalian cell line (e.g., HEK293 for general toxicity, RAW 264.7 for immunological studies)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette and microplate reader

2.2. Step-by-Step Protocol

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium + DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or place on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]

2.3. Data Analysis

  • Calculate Percent Viability:

    • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

  • Determine IC₅₀: Plot percent viability against the log of the compound concentration. Use non-linear regression (dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Plate Layout Example (96-Well Plate) 1 2 3 4 5 6 7 8 9 10 11 12
A BlankC1C1C1C5C5C5VCVCVCUCUC
B BlankC2C2C2C6C6C6VCVCVCUCUC
C BlankC3C3C3C7C7C7VCVCVCUCUC
D BlankC4C4C4C8C8C8VCVCVCUCUC
E-H ....................................
Blank: Medium only; C1-C8: Compound concentrations; VC: Vehicle Control; UC: Untreated Control.

Chapter 3: Protocol for Antimicrobial Activity (Broth Microdilution)

Scientific Principle: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[10] This assay involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compound in a liquid growth medium.

G A Prepare Serial Dilutions of Compound in 96-Well Plate B Add Standardized Microbial Inoculum to Each Well A->B C Incubate at Optimal Temperature (e.g., 18-24h at 37°C) B->C D Visually Inspect for Turbidity (Microbial Growth) C->D E Identify Lowest Concentration with No Visible Growth D->E F Result: Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution MIC assay.

3.1. Materials

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or Fungal strains (Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well U-bottom or flat-bottom plates

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Negative/Growth control (inoculated broth without compound)

  • Sterility control (broth only)

3.2. Step-by-Step Protocol

  • Inoculum Preparation: From a fresh culture (18-24h), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the adjusted suspension in the appropriate broth medium to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution in Plate: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the highest concentration of the test compound (prepared at 2x the final desired concentration) to the first column. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding 100 µL from the last dilution column.

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well, bringing the final volume to 200 µL. This step halves the concentration of the compound in each well to the final test concentrations.

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no compound.

    • Sterility Control: Wells containing only broth.

    • Positive Control: A separate row with a standard antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: After incubation, inspect the wells visually. The MIC is the lowest concentration where no turbidity (cloudiness) is observed, compared to the clear sterility control and the turbid growth control.

Chapter 4: Protocol for Antioxidant Capacity (DPPH Assay)

Scientific Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to measure the radical scavenging ability of a compound.[11] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow.[12] The degree of discoloration, measured as a decrease in absorbance, is proportional to the scavenging activity of the compound.

G DPPH DPPH• (Stable Radical, Violet) DPPH_H DPPH-H (Reduced, Pale Yellow) DPPH->DPPH_H Hydrogen Donation A_Radical A• (Antioxidant Radical) DPPH->A_Radical Hydrogen Donation Antioxidant Antioxidant (AH) (e.g., Test Compound) Antioxidant->DPPH_H Hydrogen Donation Antioxidant->A_Radical Hydrogen Donation

Caption: Reaction principle of the DPPH radical scavenging assay.

4.1. Materials

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

4.2. Step-by-Step Protocol

  • DPPH Solution Preparation: Prepare a fresh DPPH solution in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.

  • Compound Dilutions: Prepare serial dilutions of this compound and the positive control in methanol.

  • Assay Reaction: In a 96-well plate, add 50 µL of each compound dilution to triplicate wells.

  • Initiate Reaction: Add 150 µL of the DPPH solution to all wells. Mix gently.

  • Controls:

    • Negative Control: 50 µL methanol + 150 µL DPPH solution.

    • Blank: 50 µL methanol + 150 µL methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Read the absorbance at 517 nm.

4.3. Data Analysis

  • Calculate Percent Scavenging Activity:

    • % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

  • Determine IC₅₀: Plot the percent scavenging activity against the log of the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Chapter 5: Protocol for Anti-inflammatory Activity (Nitric Oxide Assay)

Scientific Principle: Many terpenoids exhibit anti-inflammatory activity by modulating inflammatory pathways.[4][13] A common in vitro model uses murine macrophage cells (e.g., RAW 264.7), which produce pro-inflammatory mediators like Nitric Oxide (NO) upon stimulation with lipopolysaccharide (LPS).[14] The production of NO can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Pathway Signaling Cascade (e.g., NF-κB activation) TLR4->Pathway iNOS iNOS Gene Expression Pathway->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound This compound (Potential Inhibitor) Compound->Pathway Inhibition?

Caption: Simplified pathway of LPS-induced NO production in macrophages.

5.1. Materials

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM, 10% FBS)

  • LPS from E. coli (e.g., serotype O111:B4)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

5.2. Step-by-Step Protocol

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Remove the medium and add 100 µL of fresh medium containing various non-toxic concentrations (determined from the MTT assay) of this compound. Incubate for 1-2 hours.

  • Stimulation: Add 10 µL of LPS to achieve a final concentration of 1 µg/mL to all wells except the negative control.

  • Controls:

    • Negative Control: Cells + medium (no LPS, no compound).

    • Positive Control: Cells + LPS + vehicle.

    • Positive Inhibitor Control: Cells + LPS + known inhibitor (e.g., L-NAME).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM).

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes in the dark.

    • Add 50 µL of NED solution to each well and incubate for another 10 minutes in the dark.

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Confirmation of Non-toxicity: In a parallel plate, run an MTT assay under the same conditions (with LPS and compound) to ensure that the observed reduction in NO is not due to cytotoxicity.

5.3. Data Analysis

  • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

  • Calculate the percent inhibition of NO production relative to the LPS-stimulated positive control.

References

  • Dorman, H. J. D., et al. (2000). In vitro evaluation of antioxidant activity of essential oils and their components. Flavour and Fragrance Journal.
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  • PubChem. (n.d.). 3,7-Dimethyloct-1-en-3-ol. National Center for Biotechnology Information.
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  • Zhang, T., et al. (2017). In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. Bioscience, Biotechnology, and Biochemistry, 81(9), 1745-1752.
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The Versatility of 3,7-Dimethyl-1-octen-3-ol: A Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available precursors, 3,7-dimethyl-1-octen-3-ol, a tertiary allylic alcohol, has emerged as a versatile and valuable building block. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights.

Introduction to a Multifaceted Precursor

This compound, also known as dihydrolinalool, is a terpenoid alcohol with the chemical formula C₁₀H₂₀O.[1][2] It is a colorless to pale yellow liquid with a fresh, herbal aroma, which has led to its use in the fragrance and flavor industry.[1][3] Beyond its olfactory properties, the unique structural features of this molecule—a tertiary alcohol, a vinyl group, and a branched alkyl chain—provide multiple reactive sites for a variety of chemical transformations. This makes it an attractive starting point for the synthesis of a diverse range of compounds, from fine chemicals to key intermediates for pharmaceuticals.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀O[1][2]
Molecular Weight 156.27 g/mol [1][2]
CAS Number 18479-49-7[1][2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 89-91 °C @ 15 Torr
Density ~0.85 g/cm³

Synthetic Utility: A Gateway to Diverse Molecular Scaffolds

The reactivity of this compound can be harnessed to perform a variety of synthetically useful transformations. The presence of the hydroxyl and vinyl functional groups allows for oxidation, esterification, and cyclization reactions, opening pathways to ketones, esters, and heterocyclic compounds, respectively.

Caption: Key synthetic transformations of this compound.

Application Note 1: Oxidation to Ketones

The oxidation of the tertiary alcohol in this compound is not possible without C-C bond cleavage. However, the allylic nature of the alcohol suggests that under specific conditions, rearrangement and oxidation could occur. A more direct application lies in the oxidation of the corresponding saturated alcohol, 3,7-dimethyloctan-3-ol, which can be readily prepared by hydrogenation of this compound. For the purpose of demonstrating a relevant oxidation protocol, we will describe the Swern oxidation of a model secondary alcohol, as the direct oxidation of the tertiary alcohol in our target molecule is not a standard transformation. The Swern oxidation is a mild and efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively, avoiding the use of heavy metals.[4][5][6]

Protocol 1: Swern Oxidation of a Secondary Alcohol (Representative Protocol)

This protocol describes a general procedure for the Swern oxidation.[7][8]

Materials:

  • Secondary Alcohol (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl sulfoxide (DMSO) (2.2 eq)

  • Anhydrous Triethylamine (TEA) (5.0 eq)

  • Dry ice/acetone bath

  • Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO in anhydrous DCM dropwise, maintaining the temperature below -65 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of the secondary alcohol in anhydrous DCM dropwise to the reaction mixture over 20 minutes, keeping the temperature at -78 °C.

  • Stir the reaction for 45 minutes.

  • Add anhydrous triethylamine dropwise to the mixture. The mixture may become thick.

  • After the addition is complete, stir the mixture for 30 minutes at -78 °C and then allow it to slowly warm to room temperature over 1 hour.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This protocol, when applied to a suitable secondary alcohol, is expected to yield the corresponding ketone in high yield. For 3,7-dimethyloctan-3-ol, a tertiary alcohol, this reaction would not proceed.

Application Note 2: Esterification to Fragrance Compounds

The esterification of this compound is a key reaction for the synthesis of new fragrance compounds, as esters of terpenoid alcohols often possess desirable aromatic properties. The esterification of a tertiary alcohol can be challenging due to steric hindrance. However, the use of a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) with an acid anhydride can effectively promote the reaction under mild conditions.[9][10]

Protocol 2: DMAP-Catalyzed Acetylation of this compound

This protocol is adapted from general procedures for the DMAP-catalyzed esterification of tertiary alcohols.[3][11]

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • To a stirred solution of this compound and triethylamine in anhydrous DCM, add DMAP.

  • Add acetic anhydride to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester, 3,7-dimethyloct-1-en-3-yl acetate, by flash column chromatography.

Expected Outcome: This reaction should yield the corresponding acetate ester, which may possess a distinct and potentially valuable fragrance profile.

Table 2: Spectroscopic Data for 3,7-dimethyloct-1-en-3-yl acetate

Technique Expected Data Reference(s)
¹H NMR Signals for vinyl protons, methyl groups, and the acetyl group.[12][13][14]
¹³C NMR Resonances for the ester carbonyl, olefinic carbons, and aliphatic carbons.
IR (cm⁻¹) Strong C=O stretch (~1735), C-O stretch (~1240).
MS (m/z) Molecular ion peak and characteristic fragmentation pattern.[15]

Application Note 3: Cyclization to Tetrahydrofuran Derivatives

The homoallylic alcohol moiety in this compound makes it a suitable substrate for electrophile-induced cyclization reactions to form substituted tetrahydrofuran derivatives.[16][17] These heterocyclic structures are prevalent in many natural products and pharmaceuticals. Acid-catalyzed cyclization is a common method to achieve this transformation.

Protocol 3: Acid-Catalyzed Cyclization of this compound

This is a representative protocol for the acid-catalyzed cyclization of a homoallylic alcohol.

Materials:

  • This compound (1.0 eq)

  • A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid.

  • Anhydrous aprotic solvent (e.g., Dichloromethane or Toluene)

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask.

  • Add the acid catalyst to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tetrahydrofuran derivative by flash column chromatography.

Expected Outcome: This reaction is expected to yield a substituted tetrahydrofuran, potentially a mixture of diastereomers. The exact structure of the product will depend on the reaction conditions and the nature of the acid catalyst. A likely product is a linalool oxide analogue.

Caption: Proposed mechanism for the acid-catalyzed cyclization of this compound.

Broader Applications and Future Perspectives

The utility of this compound extends beyond the reactions detailed above. It serves as a crucial intermediate in the industrial synthesis of important molecules like isophytol and Vitamin E.[18] Furthermore, its chiral nature, when resolved into its enantiomers, opens up possibilities for its use as a chiral building block in asymmetric synthesis, a field of immense importance in drug discovery and development.[1][18][19] The synthesis of rose oxide analogues, important fragrance compounds, from similar structures also highlights the potential of this compound in this area.[20][21][22][23]

Conclusion

This compound is a readily available and versatile precursor in organic synthesis. Its unique combination of functional groups allows for a range of chemical transformations, providing access to a variety of valuable compounds. The protocols and insights provided in this document are intended to serve as a guide for researchers to explore and exploit the full synthetic potential of this multifaceted molecule. As the demand for efficient and sustainable synthetic methods grows, the strategic use of such platform molecules will undoubtedly play an increasingly important role in the future of chemical synthesis.

References

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Application Notes and Protocols for the Evaluation of 3,7-Dimethyl-1-octen-3-ol in Pest Management Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of 3,7-Dimethyl-1-octen-3-ol as a Novel Semiochemical in Pest Management

The growing demand for sustainable and environmentally benign pest management strategies has intensified the search for novel active ingredients derived from natural sources. Volatile organic compounds (VOCs) produced by plants and microorganisms are a promising reservoir of such molecules, acting as semiochemicals that can modulate insect behavior. This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of this compound, also known as 6,7-Dihydrolinalool, for its potential application in pest management solutions.

While extensive research has been conducted on the structurally related compound 1-octen-3-ol as an insect attractant and repellent, a significant knowledge gap exists regarding the specific bioactivity of this compound.[1] These application notes, therefore, leverage the established methodologies for 1-octen-3-ol as a framework for the systematic investigation of this compound. It is imperative to note that direct empirical validation of the protocols described herein is essential to ascertain the specific effects of this compound on target pest species.

This guide provides the foundational knowledge, experimental protocols, and data interpretation frameworks necessary to explore the potential of this compound as a valuable tool in integrated pest management (IPM) programs.[2][3][4]

Compound Profile: this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in pest management, from formulation development to understanding its environmental fate.

PropertyValueSource
Molecular Formula C₁₀H₂₀O[5]
Molecular Weight 156.27 g/mol [5]
CAS Number 18479-49-7[5]
Synonyms 6,7-Dihydrolinalool, 3,7-Dimethyloct-1-en-3-ol[5][6]
Odor Profile Woody, Floral, Fresh, Sweet, Citrus, Herbal[6]
Boiling Point ~189°C (estimated)[6]
Vapor Pressure ~0.2238 hPa @ 20°C (estimated)[6]
Solubility Soluble in ethanol, methanol, isopropanol[6]

The Olfactory System of Insects: The Target for Semiochemicals

The efficacy of a volatile compound like this compound as a pest management agent is contingent on its interaction with the insect's olfactory system. This intricate system is responsible for detecting and discriminating a vast array of chemical cues, guiding behaviors critical for survival and reproduction, such as host location, mate finding, and oviposition site selection.

Insect olfaction is primarily mediated by specialized proteins, including Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs) that are expressed in olfactory sensory neurons (OSNs) housed within sensilla on the antennae and maxillary palps.[7][8] The interaction between a specific odorant molecule and these receptors initiates a signal transduction cascade that ultimately leads to a behavioral response. The dual functionality of some semiochemicals to act as both an attractant and a repellent, often in a dose-dependent manner, highlights the complexity of these interactions.[9]

Olfactory_Pathway cluster_environment External Environment cluster_sensillum Insect Sensillum cluster_brain Insect Brain Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery OSN Olfactory Sensory Neuron (OSN) OR->OSN Activation AL Antennal Lobe OSN->AL Signal Transduction MB_LH Mushroom Body & Lateral Horn AL->MB_LH Processing Behavior Behavioral Response (Attraction/Repulsion) MB_LH->Behavior Decision

Figure 1: Generalized olfactory signaling pathway in insects.

Experimental Protocols for the Evaluation of this compound

The following protocols are adapted from established methods used to evaluate the semiochemical properties of 1-octen-3-ol and are recommended for the comprehensive assessment of this compound.

Protocol 1: Electroantennography (EAG) - Assessing Olfactory Receptor Response

EAG is a technique used to measure the summed electrical response of the insect antenna to a volatile stimulus. It provides a direct measure of the detection of a compound by the olfactory sensory neurons.

Objective: To determine if the antennae of the target pest species can detect this compound and to establish a dose-response relationship.

Materials:

  • Live, healthy adult insects of the target species (e.g., mosquitoes, agricultural pests).

  • This compound (high purity).

  • Solvent (e.g., paraffin oil, hexane).

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system).

  • Odor delivery system (stimulus controller, purified air source).

  • Filter paper strips.

Procedure:

  • Preparation of Stimuli: Prepare a serial dilution of this compound in the chosen solvent (e.g., 10⁻⁵ to 10⁻¹ g/µL). Apply a known volume (e.g., 10 µL) of each dilution to a filter paper strip. A solvent-only strip serves as the negative control.

  • Antennal Preparation: Immobilize an insect and carefully excise one antenna. Mount the antenna between two glass capillary electrodes filled with a saline solution.

  • EAG Recording: Deliver a continuous stream of purified, humidified air over the mounted antenna. Introduce the filter paper with the test compound into the airstream for a defined duration (e.g., 0.5 seconds).

  • Data Acquisition: Record the resulting depolarization of the antennal preparation.

  • Data Analysis: Measure the peak amplitude of the EAG response for each stimulus concentration. Normalize the responses to a standard compound (e.g., a known attractant or repellent for the species) to allow for comparison across preparations.

Expected Outcome: A significant EAG response to this compound compared to the solvent control would indicate that the compound is detected by the insect's olfactory receptors. A dose-dependent increase in the response amplitude would further characterize the sensitivity of the receptors to the compound.

EAG_Workflow A Prepare Serial Dilutions of This compound B Apply to Filter Paper A->B D Deliver Odor Stimulus (Puff) B->D C Excise and Mount Insect Antenna C->D E Record EAG Signal D->E F Analyze Response Amplitude E->F G Determine Dose-Response Curve F->G

Figure 2: Workflow for Electroantennography (EAG) analysis.

Protocol 2: Behavioral Bioassays - Assessing Attraction and Repulsion

Behavioral bioassays are crucial for determining the functional effect of a semiochemical on insect behavior. Y-tube olfactometers are a standard tool for assessing attraction and repulsion in a controlled laboratory setting.

Objective: To determine if this compound acts as an attractant or a repellent to the target pest species.

Materials:

  • Y-tube olfactometer.

  • Airflow meter and purified air source.

  • Test insects (e.g., 20-50 adults per trial).

  • This compound and solvent.

  • Filter paper.

Procedure:

  • Olfactometer Setup: Connect the Y-tube olfactometer to a purified air source, ensuring equal airflow through both arms.

  • Stimulus Preparation: Apply a known amount of this compound solution to a filter paper and place it in the odor source chamber of one arm. Place a filter paper with solvent only in the other arm as a control.

  • Insect Introduction: Release a single insect at the base of the Y-tube.

  • Observation: Record the insect's choice of arm (treatment or control) and the time taken to make the choice. An insect is considered to have made a choice when it moves a set distance into one of the arms.

  • Replication: Repeat the experiment with multiple insects. To avoid positional bias, rotate the Y-tube 180 degrees after a set number of trials.

  • Data Analysis: Use a chi-square test to determine if there is a statistically significant preference for either the treatment or the control arm.

Interpretation of Results:

  • Attraction: A significantly higher number of insects choosing the arm with this compound.

  • Repulsion: A significantly higher number of insects choosing the control arm.

  • No Effect: No significant difference in the number of insects choosing either arm.

It is important to test a range of concentrations, as some compounds can be attractive at low concentrations and repellent at high concentrations.[9]

Protocol 3: Field Trials - Evaluating Efficacy in a Natural Setting

Field trials are the definitive test of a pest management solution's practical applicability.

Objective: To evaluate the effectiveness of this compound in attracting or repelling target pests under field conditions.

Materials:

  • Insect traps appropriate for the target species (e.g., sticky traps, light traps, funnel traps).

  • Dispensers for the controlled release of this compound.

  • This compound and a suitable carrier/solvent.

  • Control dispensers (carrier/solvent only).

  • Field plots with a known population of the target pest.

Procedure:

  • Experimental Design: Use a randomized complete block design with multiple replicates. Each block should contain traps with the this compound lure and control traps.

  • Trap Deployment: Place the traps at a standardized height and distance from each other to avoid interference.

  • Lure Application: Load the dispensers with a predetermined amount of this compound formulated for a specific release rate.

  • Data Collection: At regular intervals (e.g., daily or weekly), collect and count the number of target insects in each trap.

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the number of insects captured in the baited versus control traps.

Considerations for Field Trials:

  • Release Rate: The release rate of the semiochemical is a critical factor influencing its effectiveness.

  • Environmental Factors: Wind speed and direction, temperature, and humidity can all affect the dispersal of the odor plume.

  • Non-Target Effects: Monitor traps for the capture of non-target organisms to assess the selectivity of the lure.

Formulation and Application Strategies

The successful deployment of this compound in a pest management program will depend on the development of stable and effective formulations.

Considerations for Formulation:

  • Controlled Release: Formulations should provide a consistent release of the active ingredient over a desired period. This can be achieved through the use of polymeric matrices, microencapsulation, or specialized dispensers.

  • Stability: The formulation must protect this compound from degradation by environmental factors such as UV light and oxidation.

  • Compatibility: The formulation must be compatible with other components of an IPM program, such as biological control agents or other pesticides.

Potential Applications in Integrated Pest Management (IPM):

  • Monitoring: Baited traps can be used to monitor pest populations, allowing for more targeted and timely insecticide applications.

  • Mass Trapping: High densities of baited traps can be used to remove a significant portion of the pest population from an area.

  • Push-Pull Strategies: this compound could potentially be used as a "pull" agent in combination with a repellent "push" agent to manipulate pest distribution away from a protected crop.

Safety and Regulatory Considerations

While natural compounds are often perceived as being safer than synthetic pesticides, a thorough toxicological evaluation is essential.

  • Human and Environmental Safety: Based on available data for fragrance use, this compound is not considered a skin sensitizer.[3] However, comprehensive toxicological studies are required to assess its potential effects on human health and non-target organisms.[10]

  • Regulatory Approval: Any pest management product containing this compound will require regulatory approval from the relevant authorities, such as the Environmental Protection Agency (EPA) in the United States.

Conclusion and Future Directions

This compound presents an intriguing candidate for the development of novel pest management solutions. Its structural similarity to the well-studied semiochemical 1-octen-3-ol suggests a potential for modulating insect behavior. However, the lack of direct research on its bioactivity necessitates a systematic and rigorous evaluation using the established protocols outlined in these application notes.

Future research should focus on:

  • Broad-Spectrum Screening: Evaluating the effects of this compound on a wide range of economically important pest species.

  • Mechanism of Action: Identifying the specific olfactory receptors that detect this compound to understand the molecular basis of its activity.

  • Enantiomer-Specific Activity: Investigating the differential effects of the stereoisomers of this compound, as is often observed with other semiochemicals.[1]

  • Field Optimization: Optimizing formulation and application strategies to maximize efficacy under real-world conditions.

By following a structured and evidence-based approach, the scientific community can unlock the full potential of this compound and contribute to the development of the next generation of sustainable pest management tools.

References

  • Leal, W. S., et al. (2015).
  • Fleischer, J., et al. (2018). Access to the odor world: olfactory receptors and their role for signal transduction in insects. Cellular and Molecular Life Sciences, 75(3), 485-507. [Link]
  • DeGennaro, M., et al. (2013). orco mutant mosquitoes lose strong preference for humans and are not repelled by volatile DEET.
  • The Good Scents Company. (n.d.). 6,7-dihydrolinalool.
  • The Good Scents Company. (n.d.). 6,7-dihydro-7-hydroxylinalool.
  • Walmart. (n.d.). Natural Mosquito Repellent Spray - DEET-Free 12-Hour Protection, 6oz 2-Pack.
  • PubChem. (n.d.). 3,7-Dimethyloct-1-en-3-ol.
  • Getahun, M. N., et al. (2020). Molecular mechanisms of olfactory detection in insects: beyond receptors. Philosophical Transactions of the Royal Society B, 375(1809), 20190599. [Link]
  • Münch, D., & Galizia, C. G. (2016). Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster. Journal of Experimental Biology, 219(Pt 2), 255-267. [Link]
  • Benelli, G., et al. (2020). Mosquitocidal essential oils: Are they safe against non-target aquatic organisms?. Molecules, 25(15), 3343. [Link]
  • Briand, L., et al. (2001). The insect attractant 1-octen-3-ol is the natural ligand of bovine odorant-binding protein. Journal of Biological Chemistry, 276(10), 7150-7155. [Link]
  • The Good Scents Company. (n.d.). 6,7-dihydrolinalyl acetate.
  • Chen, J., et al. (2025).
  • PubChem. (n.d.). Dihydrolinalool.
  • Canale, A., et al. (2021). Toxics or Lures? Biological and Behavioral Effects of Plant Essential Oils on Tephritidae Fruit Flies. Insects, 12(11), 1024. [Link]
  • Google Patents. (n.d.). CN105104377A - Novel application of 1-octen-3-ol as herbicide.
  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 3,7-dimethyloct-6-en-3-ol, CAS registry number 18479-51-1. Food and Chemical Toxicology, 157, 112574. [Link]
  • Ramaswamy, S., et al. (2001). The Insect Attractant 1-Octen-3-ol Is the Natural Ligand of Bovine Odorant-binding Protein. Journal of Biological Chemistry, 276(10), 7150-7155. [Link]
  • FooDB. (n.d.). Showing Compound this compound (FDB029666).
  • Blackwell, A., et al. (1996). The role of 1-octen-3-ol as a host-odour attractant for the biting midge, Culicoides impunctatus Goetghebuer, and interactions of 1-octen-3-ol with a volatile pheromone produced by parous female midges. Physiological Entomology, 21(2), 129-136. [Link]
  • Syed, Z., & Leal, W. S. (2015).
  • Fernandez, R. T., et al. (2002). Effect of Integrated Pest Management Strategies on Chlorothalonil, Metalaxyl, and Thiophanate-methyl Runoff at a Container Nursery. Journal of the American Society for Horticultural Science, 127(6), 1018-1024. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,7-Dimethyl-1-octen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,7-Dimethyl-1-octen-3-ol. This guide is designed for researchers, chemists, and process development scientists to navigate the common challenges associated with improving the yield and purity of this valuable tertiary alcohol. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the critical questions that arise during synthesis.

Section 1: Synthesis Strategy and Core Concepts

This section addresses fundamental questions about the synthetic routes to this compound, a compound also known as tetrahydrolinalool, widely used in the fragrance industry and as a chemical intermediate.[1][2]

Q1: What are the most common and effective synthetic routes for preparing this compound?

A1: There are two primary, industrially relevant strategies for synthesizing this compound:

  • The Grignard Reaction Route: This is a classic and versatile method for forming tertiary alcohols. It involves the nucleophilic addition of a vinylmagnesium halide (e.g., vinylmagnesium bromide) to the ketone 6-methyl-2-heptanone. This single-step carbon-carbon bond formation is highly effective for laboratory-scale synthesis due to its directness. The key challenge lies in the stringent requirement for anhydrous (water-free) conditions, as Grignard reagents are extremely sensitive to moisture.[3]

  • The Acetylene Addition & Selective Hydrogenation Route: This multi-step industrial process begins with the reaction of 6-methyl-2-heptanone with acetylene in the presence of a strong base like potassium hydroxide, often in liquid ammonia, to form 3,7-dimethyl-1-octyn-3-ol.[1][4] The crucial second step is the selective partial hydrogenation of the alkyne (triple bond) to an alkene (double bond) using a poisoned catalyst, such as a palladium catalyst on calcium carbonate treated with lead (Lindlar's catalyst), to prevent over-reduction to the corresponding alkane.[1]

Q2: How do I choose the best route for my application?

A2: The choice depends on scale, available equipment, and specific experimental goals.

  • For Laboratory & Research Scale: The Grignard route is often preferred. Its single-step nature for the key bond formation makes it quicker for producing smaller quantities for research and development. However, it demands rigorous control over the reaction atmosphere to prevent reagent quenching.

  • For Industrial & Pilot Scale: The acetylene/hydrogenation route is frequently employed. While it involves more steps, the starting materials are cost-effective, and the process can be optimized for high throughput and selectivity, aiming for >90% selectivity at >95% conversion.[1] This route avoids the handling of highly reactive Grignard reagents on a massive scale.

Section 2: Troubleshooting Guide for the Grignard Route

The Grignard reaction is notoriously sensitive. This section provides direct answers to the most common failure points.

Q3: My Grignard synthesis of this compound is resulting in extremely low yields. What are the primary causes?

A3: Low yields in this synthesis are almost always traced back to a few critical factors. The most significant is the presence of water, which rapidly destroys the Grignard reagent.[3] Other common issues include side reactions and poor reagent quality.

Troubleshooting Low Yields in Grignard Synthesis
Problem Probable Cause(s) Corrective Action & Scientific Rationale
Reaction Fails to Initiate or Yield is Near Zero Moisture Contamination. The Grignard reagent is a powerful base and is readily protonated and quenched by even trace amounts of water from glassware, solvent, or the atmosphere.[3]Ensure Anhydrous Conditions: 1. Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator. 2. Use a freshly opened bottle of anhydrous ether or THF, or distill the solvent from a suitable drying agent (e.g., sodium/benzophenone). 3. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Low Yield with Significant Unreacted Ketone Incomplete Grignard Formation. The magnesium metal may have an passivating oxide layer on its surface, preventing reaction with the vinyl halide.Activate the Magnesium: 1. Gently crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface. 2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask; these react with the magnesium surface to initiate the reaction.
Low Yield with Byproduct Formation 1. Enolization of the Ketone. The Grignard reagent can act as a base, removing an acidic alpha-proton from 6-methyl-2-heptanone to form an enolate, which does not react further to form the desired alcohol.[3]Minimize Enolization: 1. Add the ketone substrate slowly to the Grignard reagent at a low temperature (e.g., 0°C). This favors the faster nucleophilic addition over the slower deprotonation. 2. Use of additives like cerium(III) chloride (CeCl₃) can sometimes increase nucleophilicity and reduce basicity, favoring addition over enolization.[5]
2. Wurtz Coupling. The Grignard reagent can react with unreacted vinyl halide, leading to the formation of 1,3-butadiene.[3]Control Stoichiometry and Temperature: 1. Ensure slow, controlled addition of the vinyl halide to the magnesium turnings to maintain a low instantaneous concentration. 2. Avoid excessive heating during Grignard reagent formation.
Experimental Protocol: Drying Reaction Solvents
  • Set up a distillation apparatus with a receiving flask under a nitrogen atmosphere.

  • Add anhydrous solvent (e.g., tetrahydrofuran) to the distillation flask.

  • Add a drying agent (e.g., sodium metal) and an indicator (e.g., benzophenone).

  • Heat the flask to reflux. The solution will turn deep blue or purple when the solvent is free of water and oxygen.

  • Distill the required volume of solvent directly into the reaction flask immediately before use.

Q4: How can I visually confirm that my Grignard reagent has formed successfully before adding my ketone?

A4: Successful formation is typically indicated by several visual cues. You should observe the disappearance of the metallic magnesium turnings, the formation of a cloudy, grayish solution, and often a gentle, spontaneous refluxing of the solvent (like diethyl ether) due to the exothermic nature of the reaction.[3] For a more quantitative measure, titration against a solution of iodine can determine the molarity of the active Grignard reagent before proceeding.

// Nodes Start [label="Start:\nAnhydrous Setup", fillcolor="#F1F3F4", fontcolor="#202124"]; Mg [label="Magnesium Turnings\n+ Anhydrous Ether", fillcolor="#FFFFFF", fontcolor="#202124"]; VinylBr [label="Vinyl Bromide", fillcolor="#FFFFFF", fontcolor="#202124"]; Grignard [label="Vinylmagnesium Bromide\n(Grignard Reagent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ketone [label="6-Methyl-2-heptanone", fillcolor="#FFFFFF", fontcolor="#202124"]; Addition [label="Nucleophilic Addition\n(Low Temperature)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quench [label="Aqueous Workup\n(e.g., NH4Cl)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Crude Product:\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purification\n(Distillation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Final [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Reactions / Pitfalls Moisture [label="PITFALL:\nMoisture Present", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolization [label="SIDE REACTION:\nEnolization", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Mg; VinylBr -> Mg [label="Slow Addition"]; Mg -> Grignard [label="Formation"]; Grignard -> Addition; Ketone -> Addition; Addition -> Quench; Quench -> Product; Product -> Purify; Purify -> Final;

// Pitfall Edges Start -> Moisture [style=dashed, color="#5F6368", label="Improper Drying"]; Moisture -> Grignard [style=dashed, color="#EA4335", label="Quenches Reagent"]; Addition -> Enolization [style=dashed, color="#EA4335", label="High Temp /\nSteric Hindrance"]; } ` Caption: Workflow for the Grignard synthesis of this compound.

Section 3: Optimizing the Selective Hydrogenation Route

Achieving high purity via the industrial route hinges on precise control of the partial hydrogenation step.

Q5: During the hydrogenation of 3,7-dimethyl-1-octyn-3-ol, my reaction produces a mixture of the desired alkene and the over-reduced alkane (3,7-dimethyloctan-3-ol). How can I improve selectivity for the alkene?

A5: This is a classic selectivity challenge in organic synthesis. Over-reduction is the primary side reaction. Your control over the catalyst, hydrogen pressure, and reaction monitoring is paramount.

  • Catalyst Choice is Critical: The goal is to use a catalyst that is highly active for alkyne reduction but less active for alkene reduction.

    • Lindlar's Catalyst (Pd/CaCO₃/Pb): This is the standard choice for this transformation. Lead acts as a "poison," deactivating the most active sites on the palladium surface, which significantly reduces the rate of alkene hydrogenation and allows the reaction to effectively stop at the alkene stage.[1]

    • Other Palladium Catalysts: Other supported palladium catalysts (e.g., on Al₂O₃ or carbon) can be used, but they are generally more active and require careful monitoring to prevent over-reduction.[1]

  • Control Reaction Parameters:

    • Hydrogen Pressure: Use the lowest pressure that still allows for a reasonable reaction rate. High hydrogen pressures increase the concentration of hydrogen on the catalyst surface, promoting over-reduction.[6]

    • Temperature: Keep the reaction temperature as low as feasible. Higher temperatures can increase catalyst activity and lead to a loss of selectivity.

    • Reaction Time: This is crucial. The reaction should be stopped as soon as the starting alkyne is consumed.

Protocol: Monitoring the Hydrogenation Reaction
  • Before starting, take a sample of the starting material (3,7-dimethyl-1-octyn-3-ol) to use as a standard for Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Set up the reaction under a hydrogen atmosphere (e.g., a balloon or a Parr hydrogenator).

  • Every 15-30 minutes, carefully and safely withdraw a small aliquot of the reaction mixture.

  • Analyze the aliquot by TLC or GC. On a TLC plate, the product alkene will have a slightly different Rf value than the starting alkyne.

  • When the spot/peak corresponding to the starting material has disappeared, immediately stop the reaction by venting the hydrogen and filtering off the catalyst. This prevents the subsequent, slower reduction of the product alkene.

// Nodes Alkyne [label="3,7-Dimethyl-1-octyn-3-ol\n(Starting Material)", fillcolor="#FFFFFF", fontcolor="#202124"]; Alkene [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkane [label="3,7-Dimethyloctan-3-ol\n(Over-reduction Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for alignment p1 [shape=point, width=0]; p2 [shape=point, width=0];

// Edges Alkyne -> Alkene [label="Step 1 (Fast)\nH₂, Pd/CaCO₃/Pb\n(Lindlar's Catalyst)", color="#34A853"]; Alkene -> Alkane [label="Step 2 (Slow)\nOver-reduction", color="#EA4335", style=dashed];

// Ranks for horizontal layout {rank=same; Alkyne; Alkene; Alkane;} } ` Caption: Reaction pathway showing the desired selective hydrogenation step.

Section 4: Purification and Final Analysis

Q6: What is the recommended method for purifying the final product to >98% purity?

A6: For an oil like this compound, vacuum distillation is the most effective method for purification on both laboratory and industrial scales.[4] The reduced pressure lowers the boiling point of the alcohol, which prevents thermal decomposition that can occur at higher temperatures.[7]

  • Procedure: A fractional distillation column should be used to effectively separate the product from any lower-boiling point impurities (e.g., residual solvents) and higher-boiling point impurities (e.g., coupled byproducts or unreacted ketone).

  • For Ultra-High Purity: If distillation is insufficient, silica gel column chromatography can be employed, though this is typically more suitable for smaller, research-scale quantities.

Q7: Which analytical techniques should I use to confirm the structure and assess the purity of my final product?

A7: A combination of spectroscopic and chromatographic methods is essential for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the chemical structure. Key signals to look for in ¹H NMR include the vinyl protons (~5-6 ppm), the absence of an acetylenic proton, and the characteristic signals for the methyl and methylene groups.

  • Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups: a broad O-H stretch (~3400 cm⁻¹) for the alcohol and a C=C stretch (~1640 cm⁻¹) for the alkene.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is the best method for determining the purity of the sample. The retention time of the major peak confirms its identity against a standard, and the peak area provides a quantitative measure of purity. The mass spectrum (MS) will show the molecular ion peak and fragmentation pattern, further confirming the structure and helping to identify any minor impurity peaks.

References

  • Process for the manufacture of this compound.
  • Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by
  • Process for producing linalool.
  • Development of a process for the preparation of linalool
  • Linalool. Wikipedia. [Link]
  • Linalool synthesis from α-pinene: Kinetic peculiarities of catalytic steps.
  • Method for producing 3,7-dimethyl-7-octenol and method for producing 3,7-dimethyl-7-octenyl carboxylate compound.
  • Synthesis and analysis of l-octen-3-ol, the main flavour component of mushrooms. Polish Journal of Food and Nutrition Sciences. [Link]
  • Propose two different methods to synthesize 1 -octen-3-ol using a Grignard reagent and a carbonyl compound. Filo. [Link]
  • (Z)-2-OCTEN-1-OL. Organic Syntheses. [Link]
  • Enantioselective synthesis strategies to prepare chiral tertiary alcohols.
  • Linalool.
  • Asymmetric Synthesis of Tertiary Benzylic Alcohols. PMC - NIH. [Link]
  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Royal Society of Chemistry. [Link]
  • How To: Improve Yield. University of Rochester Chemistry Department. [Link]
  • 1-Octen-3-ol, 3,7-dimethyl-. NIST WebBook. [Link]
  • Showing Compound this compound (FDB029666). FooDB. [Link]
  • 3,7-Dimethyloct-1-en-3-ol | C10H20O. PubChem. [Link]

Sources

Technical Support Center: Optimization and Troubleshooting for the Chiral Separation of 3,7-Dimethyl-1-octen-3-ol (Linalool) Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the enantioselective analysis of 3,7-Dimethyl-1-octen-3-ol, a chiral terpene alcohol widely known as linalool. The distinct sensory and biological properties of its (R)-(-)- and (S)-(+)-enantiomers make their accurate separation and quantification critical in the fragrance, food, and pharmaceutical industries.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols designed for researchers, scientists, and drug development professionals to overcome common challenges in their experiments.

Section 1: Gas Chromatography (GC) for Linalool Enantioseparation (Primary Method)

Gas chromatography is the predominant technique for resolving the volatile enantiomers of linalool due to its high efficiency and compatibility with specialized chiral stationary phases (CSPs).[3]

Foundational Principles: The "Why" of Chiral GC Separation

The separation of enantiomers, which possess identical physical properties like boiling point and polarity, is impossible on standard achiral GC columns.[4] The solution lies in using a chiral stationary phase (CSP), most commonly a derivative of cyclodextrin.

Mechanism of Separation: Cyclodextrins are chiral, bucket-shaped macromolecules. Chiral recognition occurs as the linalool enantiomers enter the cyclodextrin cavity. Separation is achieved through the formation of temporary, diastereomeric host-guest complexes. The stability of these complexes differs for each enantiomer due to subtle differences in their three-dimensional fit, governed by interactions such as hydrogen bonding and van der Waals forces.[4][5] The enantiomer that forms the slightly less stable complex spends more time in the mobile (gas) phase and therefore elutes from the column first.

Getting Started: Recommended Initial GC Conditions

This protocol serves as a robust starting point for your method development. Minor adjustments may be necessary depending on your specific instrumentation and sample matrix.

ParameterRecommended SettingRationale & Expert Notes
GC Column Beta-cyclodextrin based CSP (e.g., Rt-βDEXse, HP-Chiral-20B)Derivatized beta-cyclodextrins are highly effective for separating terpene alcohols like linalool.[4][6][7] The specific derivative influences selectivity.
Dimensions 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions providing a good balance of efficiency and sample capacity.
Carrier Gas Hydrogen or HeliumHydrogen often provides better resolution at higher linear velocities, shortening run times.[4][5] Use with caution and appropriate safety measures.
Linear Velocity 60-80 cm/sec (Hydrogen)Counterintuitively, higher-than-optimal linear velocities often enhance chiral resolution on cyclodextrin phases.[4][6] This is a critical parameter to optimize.
Injection Mode Split (Ratio 50:1 to 100:1)Essential to prevent column overload, a common cause of peak tailing and poor resolution.[6]
Injector Temp. 220 °CSufficient to ensure rapid volatilization without causing thermal degradation.
Oven Program 50°C initial, ramp 2°C/min to 180°CA slow temperature ramp is crucial for maximizing the differential interaction time with the CSP, thereby improving resolution.[5][6]
Detector Flame Ionization Detector (FID)Robust, sensitive, and universally applicable for organic analytes.
Detector Temp. 250 °CMust be higher than the final oven temperature to prevent condensation.
Sample Prep. Dilute 1:100 in Hexane or Methylene ChlorideAims for an on-column concentration of <50 ng per enantiomer to avoid overload.[6]
Step-by-Step Experimental Protocol
  • Sample Preparation: Prepare a 1% (v/v) solution of the essential oil or a 100 µg/mL solution of the linalool standard in high-purity hexane.

  • Instrument Setup: Install the chiral GC column. Condition it according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

  • Method Programming: Program the GC with the initial conditions listed in the table above.

  • System Blank: Inject 1 µL of the pure solvent (hexane) to ensure the system is clean and free of ghost peaks.

  • Racemic Standard Injection: Inject 1 µL of a racemic (50:50) linalool standard to confirm the separation, determine retention times, and calculate the initial resolution.

  • Sample Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate the peaks for (R)- and (S)-linalool. Calculate the enantiomeric excess (% ee) if required.

Visualization of Experimental Workflow

GC_Workflow cluster_prep 1. Sample Preparation cluster_gc 2. GC Analysis cluster_data 3. Data Processing p1 Dilute Sample (e.g., 1:100 in Hexane) gc1 Inject 1 µL (Split Mode) p1->gc1 gc2 Separation on Chiral Column gc1->gc2 gc3 FID Detection gc2->gc3 d1 Integrate Peaks gc3->d1 d2 Calculate Resolution & Enantiomeric Ratio d1->d2

Caption: General workflow for the chiral GC analysis of linalool.

Troubleshooting Guide: Gas Chromatography

Q1: Why am I seeing no separation or poor resolution (Resolution < 1.5) between the (R)- and (S)-linalool peaks?

A1: This is the most common issue in chiral separations. The cause is typically suboptimal analytical conditions or an inappropriate stationary phase.

  • Immediate Cause & Solution:

    • Incorrect Temperature Program: The temperature ramp is likely too fast.

      • Protocol: Decrease the oven ramp rate. Start from the recommended 2°C/min and decrease to 1°C/min. Slower ramps increase the interaction time between the analytes and the CSP, which is essential for resolving enantiomers.[5][6]

    • Suboptimal Carrier Gas Velocity: The flow rate may not be in the optimal range for chiral resolution.

      • Protocol: Methodically vary the linear velocity (or column head pressure). For hydrogen, test velocities at 50, 60, 70, and 80 cm/sec. Unlike standard GC, chiral separations on cyclodextrin phases often improve at higher-than-normal flow rates.[4]

    • Column Overload: Injecting too much sample is a primary cause of lost resolution.

      • Protocol: Prepare a more dilute sample (e.g., 1:500 or 1:1000) and reinject. If resolution improves, the original sample was overloaded.[5][8]

    • Incorrect Column Choice: The specific cyclodextrin derivative may not be suitable for linalool.

      • Action: Confirm from literature or manufacturer's guides that your column (e.g., a beta-cyclodextrin phase) is recommended for terpene alcohols.[4]

Resolution_Troubleshooting start Poor Resolution (Rs < 1.5) q1 Is sample concentration low? (<50 ng on-column) start->q1 s1 Dilute Sample (e.g., 1:500) & Re-inject q1->s1 No q2 Is oven ramp rate slow? (e.g., 1-2°C/min) q1->q2 Yes a1_yes Yes a1_no No s1->start Re-evaluate s2 Decrease Ramp Rate (e.g., to 1°C/min) q2->s2 No q3 Is linear velocity optimized? (e.g., 60-80 cm/s for H2) q2->q3 Yes a2_yes Yes a2_no No s2->start Re-evaluate s3 Vary Linear Velocity (Test 50-80 cm/s) q3->s3 No end_node Consult Column Manufacturer /Consider different CSP q3->end_node Yes a3_yes Yes a3_no No s3->start Re-evaluate

Caption: Troubleshooting decision tree for poor enantiomeric resolution.

Q2: My linalool peaks are tailing. What's causing this and how do I fix it?

A2: Peak tailing in chiral GC is almost always caused by either column overload or active sites in the system.

  • Immediate Cause & Solution:

    • Column Overload: This is the most frequent cause. The stationary phase becomes saturated, leading to a non-ideal peak shape.

      • Protocol: As with poor resolution, dilute your sample significantly (1:500 or more) and reinject. If the peak shape becomes symmetrical, you have confirmed overload.[5]

    • Active Sites: Unswept areas in the injector or reactive sites on the liner can cause secondary interactions.

      • Protocol: Ensure you are using a clean, deactivated glass liner in your injector. If tailing persists with dilute samples, consider trimming the first few centimeters of the column from the inlet side to remove any accumulated non-volatile residues.

Q3: My retention times are drifting between injections. What's the cause?

A3: Retention time stability is critical for accurate peak identification. Drifting times usually point to instability in flow or temperature.

  • Immediate Cause & Solution:

    • Carrier Gas Flow Instability: Leaks in the system or a faulty electronic pressure control (EPC) module can cause fluctuating flow rates.

      • Action: Perform a system leak check. Verify that the gas cylinder pressure is stable and sufficiently high.

    • Oven Temperature Instability: Poor oven temperature control will directly impact retention times.

      • Action: Ensure the GC oven is given adequate time to equilibrate at the starting temperature before injection. If the problem continues, the oven's temperature sensor may require service.

    • Column Bleed/Degradation: An old or damaged column may exhibit changing retention characteristics.

      • Action: Run a column blank up to its maximum operating temperature. A rising baseline indicates significant bleed. The column may need to be replaced.

Section 2: Alternative & Complementary Techniques (HPLC/SFC)

While GC is standard for linalool, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful alternatives, especially for less volatile compounds or for preparative-scale separations.[9] The principles of troubleshooting are similar but focus more on the mobile phase.

General Troubleshooting for HPLC/SFC Chiral Separations

Q1: My peak shape is poor in HPLC. How can I improve it using mobile phase modifiers?

A1: Poor peak shape in HPLC is often due to secondary ionic interactions between the analyte and the stationary phase.

  • Cause & Solution:

    • Analyte Properties: Linalool is a neutral alcohol, so it is less susceptible to ionic interactions than acidic or basic compounds. However, impurities in the sample could be acidic or basic and exhibit poor peak shape.

    • For Basic Impurities: Adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) to the normal-phase mobile phase can mask active silanol sites on the silica support, improving the peak shape of basic compounds.[10][11]

    • For Acidic Impurities: Adding 0.1% of an acidic modifier like trifluoroacetic acid (TFA) or formic acid can suppress the ionization of acidic analytes, leading to sharper peaks.[10][11]

Q2: How does temperature affect my HPLC chiral separation?

A2: Temperature is a critical but complex parameter in chiral HPLC. Unlike GC, the effect is not always predictable.

  • Cause & Solution:

    • Thermodynamic Effects: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed on the CSP, often leading to better resolution.[9][10]

    • Kinetic Effects: Conversely, higher temperatures decrease mobile phase viscosity, which can improve column efficiency (sharper peaks) and shorten run times.[9]

    • Protocol: Temperature must be empirically optimized. Start at ambient temperature (e.g., 25°C). To improve resolution, try decreasing the temperature in 5°C increments (e.g., to 20°C, then 15°C). If peaks are broad, try increasing the temperature (e.g., to 30°C, then 35°C). Always use a column thermostat for reproducibility. In some cases, increasing the temperature can even reverse the elution order of the enantiomers.[9]

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Which linalool enantiomer typically elutes first on a beta-cyclodextrin GC column?

The elution order can depend on the specific derivative on the cyclodextrin. However, for many common beta-cyclodextrin phases, the (R)-(-)-linalool enantiomer is reported to elute before the (S)-(+)-linalool enantiomer.[12] It is absolutely essential to confirm this on your system by injecting individual enantiomeric standards if they are available.

FAQ 2: How do I confirm the identity of each enantiomeric peak without pure standards?

If individual standards are unavailable, you can sometimes use a natural essential oil with a known, well-documented enantiomeric excess. For example, essential oil from Coriandrum sativum is known to be rich in (S)-(+)-linalool. Injecting this oil can help tentatively identify the later-eluting peak as the (S)-enantiomer. However, the most reliable method is always injection of pure standards.

FAQ 3: What is "column overload" in chiral GC and how do I know it's happening?

Column overload occurs when the amount of sample injected exceeds the capacity of the chiral stationary phase. In chiral analysis, the capacity is very low. Instead of the sharp, symmetrical peaks seen at low concentrations, overloaded peaks will appear broad, often with a characteristic "shark-fin" or tailing shape, and the resolution between the enantiomers will decrease or disappear completely.[5]

References

  • Enantioselective GC separation of furanoid linalool oxide isomers... - ResearchGate.
  • Enantioselective Multidimensional GC-MS Analysis of Linalool... - ResearchGate.
  • Essential oils and volatiles: sample preparation and analysis. A review. - IRIS-AperTO.
  • Enantiomeric Distribution of Some Linalool Containing Essential Oils and Their Biological Activities - ACG Publications.
  • Enantiomeric Composition of Essential Oils by Chiral GC/MS - SCISPEC.
  • Separation of linalool enantiomers by enantioselective gas... - ResearchGate.
  • Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System... - Waters Corporation.
  • Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns - Restek.
  • The Preservation and Enantiomeric Selection of Linalool by Nanoencapsulation Using Cyclodextrins - MDPI.
  • The Preservation and Enantiomeric Selection of Linalool by Nanoencapsulation Using Cyclodextrins - ResearchGate.
  • A Guide to the Analysis of Chiral Compounds by GC - Restek.
  • Trouble with chiral separations - Chromatography Today.
  • Essential oils and volatiles: Sample preparation and analysis. A review - ResearchGate.
  • Chiral Separations 6: Essential oils on Rt-βDEXsm - Restek.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution - Chiral Technologies.
  • CHIRAL STATIONARY PHASES - Regis Technologies.
  • The Separation of Cannabinoids on Sub-2 µm Immobilized Polysaccharide Chiral Stationary Phases - NIH National Center for Biotechnology Information.
  • Cyclodextrin derivatives as chiral selectors for direct gas chromatographic separation of enantiomers... - PubMed.
  • Playing with Selectivity for Optimal Chiral Separation - LCGC International.
  • Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L - Dergipark.
  • Current Trends in Chiral Chromatography - LCGC International.
  • Finding the Best Separation for Enantiomeric Mixtures - LCGC International.

Sources

Technical Support Center: Navigating Matrix Effects in the Quantification of 3,7-Dimethyl-1-octen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome researchers, scientists, and drug development professionals. This technical support center is designed to be your comprehensive resource for troubleshooting the quantification of 3,7-dimethyl-1-octen-3-ol, a volatile terpene alcohol, in complex biological and environmental samples. As your dedicated Senior Application Scientists, we've structured this guide to provide not just protocols, but the underlying scientific reasoning to empower you to overcome analytical challenges.

The Challenge: Understanding Matrix Effects

In the precise world of analytical chemistry, the "matrix" refers to everything in a sample that is not the analyte of interest. When quantifying this compound, particularly at low concentrations, these other components can interfere with the analytical signal, a phenomenon known as matrix effects . This interference can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true concentration, compromising the accuracy and reliability of your results.[1][2]

Frequently Asked Questions (FAQs)

Q1: I'm seeing poor reproducibility in my results. Could this be a matrix effect?

A1: Yes, poor reproducibility is a classic sign of matrix effects. Other common indicators include:

  • Inaccurate spike recovery: When a known amount of this compound is added to your sample, the measured amount is significantly different from what was added.

  • Non-linear calibration curves: Your calibration curve may lose its linearity, especially at lower concentrations, even when using matrix-matched standards.[3]

  • Altered peak shapes: You might observe peak tailing, fronting, or broadening in your chromatograms when analyzing samples compared to clean standards.

  • Inconsistent internal standard response: If you're using an internal standard, its signal should be stable across all samples. Significant variation is a red flag for matrix effects.

Q2: How can I definitively confirm and quantify the extent of matrix effects in my assay?

A2: The post-extraction addition method is a robust technique for quantifying matrix effects.[4][5] This involves comparing the analytical response of the analyte in a clean solvent to its response when spiked into a blank sample extract that has gone through your entire sample preparation process.

Experimental Protocol: Assessing Matrix Effects via Post-Extraction Addition

  • Prepare a Blank Matrix Extract: Process a sample known to be free of this compound using your established extraction procedure.

  • Create Two Solution Sets:

    • Set A (Solvent Standard): Prepare a standard solution of this compound in a pure solvent (e.g., methanol, acetonitrile).

    • Set B (Matrix-Spiked Standard): Spike the blank matrix extract with the same concentration of this compound as in Set A.

  • Analyze and Compare: Analyze both sets of solutions using your LC-MS or GC-MS method.

  • Calculate the Matrix Effect (%ME): %ME = (Peak Area in Matrix-Spiked Standard / Peak Area in Solvent Standard) x 100

Interpreting the Results:

%ME ValueInterpretation
100%No significant matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement

A significant deviation from 100% confirms the presence of matrix effects and gives you a quantitative measure of their impact.[6]

Troubleshooting Guides

Issue 1: Signal Suppression in GC-MS Analysis of Volatile Terpenes

Scenario: You are analyzing this compound in a complex matrix like a botanical extract using Gas Chromatography-Mass Spectrometry (GC-MS) and are observing consistently low recovery and a suppressed signal.

Root Cause Analysis: In GC-MS, signal suppression can occur when non-volatile or semi-volatile matrix components co-extract with your analyte. These components can accumulate in the GC inlet liner, creating active sites that can adsorb the analyte or impede its transfer to the mass spectrometer.[7][8]

Mitigation Strategies:

  • Refine Sample Preparation: The primary goal is to remove interfering matrix components before injection.

    • Solid-Phase Microextraction (SPME): For volatile compounds like this compound, headspace SPME (HS-SPME) is an excellent choice as it minimizes the introduction of non-volatile matrix components into the GC system.[9][10][11][12][13]

    • Solid-Phase Extraction (SPE): A well-chosen SPE sorbent can effectively clean up the sample by retaining the analyte while allowing interfering compounds to be washed away, or vice-versa.

  • Employ a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d3, is the gold standard for compensating for matrix effects.[14][15][16][17][18] The SIL internal standard behaves nearly identically to the analyte during sample preparation and analysis, providing a reliable reference for quantification.

Workflow for Mitigating Signal Suppression in GC-MS

start Start: Signal Suppression Detected sample_prep Optimize Sample Preparation start->sample_prep spme Implement HS-SPME sample_prep->spme For volatile analytes spe Refine SPE Method sample_prep->spe For broader cleanup internal_std Incorporate a SIL Internal Standard sample_prep->internal_std Concurrently revalidate Re-validate Method spme->revalidate spe->revalidate internal_std->revalidate end End: Accurate Quantification revalidate->end

Caption: A streamlined workflow for addressing signal suppression in GC-MS.

Issue 2: Ion Suppression and Poor Peak Shape in LC-MS Analysis of Biological Fluids

Scenario: You are quantifying this compound in plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS) and are experiencing inconsistent results and tailing peaks.

Root Cause Analysis: In LC-MS, ion suppression is a major concern and is often caused by co-eluting compounds that compete with the analyte for ionization in the mass spectrometer's source.[19][20] In biological fluids like plasma, phospholipids are a notorious cause of ion suppression.[21][22][23][24] Poor peak shape can result from interactions with the analytical column or interference from other matrix components.

Mitigation Strategies:

  • Enhance Chromatographic Separation:

    • Gradient Optimization: Adjusting the mobile phase gradient can help to chromatographically separate this compound from the interfering compounds.

    • Column Selection: Experiment with different column chemistries (e.g., a phenyl-hexyl column instead of a standard C18) to achieve better separation.

  • Implement Advanced Sample Cleanup:

    • Phospholipid Removal: Utilize specialized phospholipid removal plates or cartridges for a targeted cleanup of plasma samples.[21][22][23][24]

    • Combined Approach: A multi-step cleanup, such as protein precipitation followed by SPE, can be highly effective in removing a broader range of interferences.

  • Utilize Matrix-Matched Calibration:

    • Preparing your calibration standards in a blank matrix that closely resembles your samples can help to compensate for consistent matrix effects.[3][25][26][27][28]

Decision Tree for Troubleshooting LC-MS Issues

start Start: Ion Suppression & Poor Peak Shape check_chroma Step 1: Assess Chromatography start->check_chroma optimize_gradient Optimize Gradient check_chroma->optimize_gradient change_column Change Column Chemistry check_chroma->change_column chroma_ok Is Separation Improved? optimize_gradient->chroma_ok change_column->chroma_ok enhance_cleanup Step 2: Improve Sample Cleanup chroma_ok->enhance_cleanup No end End: Reliable Results chroma_ok->end Yes phospholipid_removal Use Phospholipid Removal Plates enhance_cleanup->phospholipid_removal spe_cleanup Combine Protein Precipitation & SPE enhance_cleanup->spe_cleanup cleanup_ok Is Reproducibility Improved? phospholipid_removal->cleanup_ok spe_cleanup->cleanup_ok matrix_matched Step 3: Use Matrix-Matched Calibrants cleanup_ok->matrix_matched No cleanup_ok->end Yes matrix_matched->end

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Preventing isomerization of 3,7-Dimethyl-1-octen-3-ol during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the isomerization of 3,7-Dimethyl-1-octen-3-ol during sample preparation. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your analytical results.

Q1: What is this compound, and why is its isomerization a critical issue?

This compound (also known as dihydrolinalool) is a tertiary allylic alcohol, a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is adjacent to a carbon-carbon double bond.[1][2] Its structural integrity is paramount for accurate research and development, as its biological activity, fragrance profile, and chemical reactivity are intrinsically linked to its specific isomeric form.

Isomerization, the process by which a molecule is converted into a different isomer, is a significant challenge. For a tertiary allylic alcohol like this compound, this often involves a shift of the double bond and the hydroxyl group. The resulting isomers, such as secondary allylic alcohols, possess different chemical and physical properties.[3] This transformation can lead to:

  • Inaccurate Quantification: Analytical methods may not distinguish between isomers, leading to erroneous measurements of the target analyte.

  • Misinterpretation of Biological Activity: Different isomers can exhibit varied efficacy or pharmacological effects.

  • Loss of Product Quality: In fragrance or flavor applications, isomerization alters the desired sensory profile.

Q2: What are the primary chemical drivers that cause the isomerization of this compound?

The primary drivers of isomerization for this compound are acidic conditions and elevated temperatures .

  • Acid-Catalyzed Isomerization: This is the most common pathway. Trace amounts of acid (H⁺) can protonate the hydroxyl group, which then leaves as a water molecule, forming a relatively stable tertiary carbocation. A subsequent deprotonation can occur at a different position, leading to a rearranged, more thermodynamically stable isomer. This process, known as a 1,3-suprafacial shift, is a well-documented reaction for allylic alcohols.[3][4]

  • Thermal Degradation: High temperatures, often encountered during extraction steps or in the injection port of a gas chromatograph (GC), can provide the necessary energy to initiate isomerization or degradation into other compounds.[5][6] For many terpenes, heat can induce rearrangements and cyclization reactions.[7][8]

IsomerizationMechanism cluster_0 Isomerization Pathway start This compound (Tertiary Allylic Alcohol) intermediate Allylic Carbocation (Unstable Intermediate) start->intermediate + H⁺ - H₂O end Isomerized Product (e.g., Secondary Allylic Alcohol) intermediate->end - H⁺ PreventativeWorkflow cluster_workflow Recommended Sample Preparation Workflow Sample 1. Sample Collection Extraction 2. Low-Temperature Extraction Sample->Extraction Filtration 3. Filtration / Cleanup Extraction->Filtration Solvent Use High-Purity, Neutralized Non-Polar Solvent Solvent->Extraction Evaporation 4. Solvent Evaporation (if needed) Filtration->Evaporation Storage 5. Storage Prior to Analysis Evaporation->Storage Gentle N₂ Stream, Low Temperature Analysis 6. Instrumental Analysis Storage->Analysis -80°C, Dark, Inert Atmosphere GC Optimized GC-MS (Low Inlet Temp) Analysis->GC

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Technical Support Center: Gas Chromatography Analysis of 3,7-Dimethyl-1-octen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 3,7-Dimethyl-1-octen-3-ol. This document provides expert guidance, troubleshooting, and detailed protocols designed for researchers and drug development professionals. Our approach moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs): Optimal Column Selection

This section addresses the most common questions regarding the selection of an appropriate Gas Chromatography (GC) column for the analysis of this compound.

Q1: What is the single most critical factor when selecting a GC column for this compound analysis?

A1: The most critical factor is the stationary phase chemistry . The selection of the stationary phase dictates the column's selectivity, which is its ability to differentiate between analytes.[1] The guiding principle is "like dissolves like"; the polarity of the stationary phase should be matched to the polarity of the analyte to achieve optimal retention and separation.[1][2] this compound is a tertiary alcohol, containing a polar hydroxyl (-OH) group, which makes its interaction with the stationary phase the primary mechanism of separation from other components in a mixture.[3]

Q2: Which stationary phase is recommended for standard (achiral) analysis of this compound?

A2: For a polar compound like this compound, a polar stationary phase is highly recommended. The ideal choice is a Polyethylene Glycol (PEG) phase, commonly designated with a "WAX" suffix (e.g., SUPELCOWAX® 10, TG-WaxMS).[4]

  • Causality: PEG phases are highly polar and operate through dipole-dipole and hydrogen-bonding interactions. The hydroxyl group of the this compound can form strong hydrogen bonds with the ether linkages of the PEG polymer, leading to strong retention, good peak shape, and excellent selectivity away from non-polar matrix components.[5]

Q3: Is it possible to use a non-polar or mid-polar column, such as a 5% Phenyl Polysiloxane (e.g., SLB®-5ms, TG-5MS)?

A3: Yes, it is possible, but it comes with significant trade-offs. Non-polar columns separate compounds primarily based on differences in their boiling points.[4] While this compound can be analyzed on such columns (its Kovats retention index on a non-polar OV-101 phase is approximately 1122), selectivity may be compromised.[6][7]

  • Expert Insight: If your sample matrix consists of compounds with very different boiling points, a non-polar column might suffice. However, if you need to separate this compound from other polar compounds or isomers with similar boiling points, a polar WAX column will provide far superior resolution.[2] A 5% phenyl column is a good general-purpose starting point for unknown mixtures, but a WAX phase is the expert's choice for targeted alcohol analysis.[4]

Q4: How do column dimensions (length, internal diameter, film thickness) impact the analysis?

A4: Column dimensions are crucial for optimizing resolution, analysis time, and sample capacity.[1]

  • Length: Longer columns provide greater efficiency and resolution, but at the cost of longer analysis times and higher back pressure. A 30-meter column is a robust starting point for most applications.[4]

  • Internal Diameter (ID): A smaller ID (e.g., 0.25 mm) yields higher efficiency (sharper peaks) but has lower sample capacity. A larger ID (e.g., 0.53 mm) has a higher capacity, making it more forgiving for complex matrices, but offers lower resolution. For most standard analyses, 30 m x 0.25 mm ID is the optimal compromise.[1]

  • Film Thickness: A thicker film (e.g., 0.5 µm) increases analyte retention, which is useful for highly volatile compounds. A standard film thickness of 0.25 µm is typically sufficient for a compound with the volatility of this compound on a polar column.

Q5: My research requires separating the enantiomers of this compound. What type of column is needed?

A5: For chiral separations, a specialized column containing a chiral selector is mandatory. Standard achiral columns cannot distinguish between enantiomers. The most common chiral selectors for compounds like this are derivatized cyclodextrins. A column such as an Rt-βDEXsa (containing beta-cyclodextrin) is specifically designed for resolving chiral alcohols and would be an appropriate choice.[8]

Table 1: GC Column Recommendations for this compound Analysis
Analysis Goal Recommended Stationary Phase Common Trade Names Primary Separation Mechanism Typical Dimensions
Standard/Quantitative Polyethylene Glycol (PEG)TG-WaxMS, SUPELCOWAX® 10, ZB-WAXPLUSPolarity (Hydrogen Bonding)30 m x 0.25 mm ID, 0.25 µm
General Screening 5% Phenyl PolydimethylsiloxaneTG-5MS, SLB®-5ms, ZB-5Boiling Point30 m x 0.25 mm ID, 0.25 µm
Chiral Separation Derivatized Beta-CyclodextrinRt-βDEXsa, B-DAEnantioselective Interactions30 m x 0.25 mm ID, 0.25 µm

Troubleshooting Guide

Even with the optimal column, experimental issues can arise. This guide addresses specific problems in a Q&A format.

Q1: My peak for this compound is showing significant tailing. What is the cause and how do I fix it?

A1: Peak tailing for polar compounds like alcohols is most often caused by unwanted secondary interactions with active sites in the GC system.[9] These sites are locations where the polar -OH group can adsorb, delaying its travel through the system relative to the main band.

  • Troubleshooting Steps:

    • Check the Injector Liner: The liner is the most common source of activity. Ensure you are using a high-quality, deactivated liner. If contamination is suspected, replace the liner.[5]

    • Perform Inlet Maintenance: Trim the first 10-15 cm from the inlet side of the column. This removes any non-volatile residues or active sites that may have accumulated at the front of the column.[5]

    • Condition the Column: Ensure the column has been properly conditioned according to the manufacturer's instructions to remove any residual impurities and stabilize the stationary phase.[9]

    • Evaluate for Contamination: If hydrocarbon peaks in a test mix are sharp but alcohol peaks tail, it points to column activity or contamination. A solvent rinse may be necessary to remove contaminants that cannot be baked out.[10]

Q2: I'm observing broad or split peaks. What should I investigate?

A2: Broad or split peaks can stem from several issues related to the column, injection technique, or method parameters.

  • Troubleshooting Steps:

    • Column Overload: This occurs when the mass of analyte injected exceeds the column's capacity, leading to a fronting or broad peak. Reduce the injection volume or increase the split ratio.[5]

    • Improper Column Installation: A poor cut on the column end or incorrect insertion depth into the injector or detector can create dead volume, causing peak broadening. Re-cut the column end with a ceramic wafer and reinstall it according to the instrument manufacturer's specifications.[9]

    • Solvent Focusing Issues (Splitless Injection): In splitless injection, the initial oven temperature must be set appropriately below the solvent's boiling point to ensure proper focusing of the analyte band at the head of the column. If the temperature is too high, broad peaks can result.[9]

Q3: The peak area for my analyte is inconsistent or has decreased significantly. Where should I look for the problem?

A3: A loss of response points to a problem with sample introduction or system integrity.

  • Troubleshooting Steps:

    • Check for Leaks: A leak in the injector is a common cause of reduced and inconsistent peak areas, especially for more volatile compounds. Use an electronic leak detector to check the septum nut, column fittings, and gas lines.[9]

    • Inspect the Syringe: The syringe may be malfunctioning or plugged. Check for bubbles during sample aspiration and ensure smooth plunger movement.

    • Verify Sample Integrity: The analyte may be degrading. This compound is a tertiary alcohol and can be susceptible to dehydration (loss of water) at excessively high injector temperatures, especially if the liner is acidic or active. Consider lowering the injector temperature.[11]

GC Column Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate GC column for your analysis.

GC_Column_Selection Workflow for Selecting a GC Column for this compound Analysis A Define Analytical Goal B Chiral Separation (Enantiomer Resolution) A->B Is Chiral Separation Needed? C Achiral Analysis (Quantitation / Screening) A->C No D Select Cyclodextrin-Based Chiral Column (e.g., Rt-βDEXsa) B->D E Assess Sample Matrix C->E J Select Column Dimensions (e.g., 30m x 0.25mm, 0.25µm) D->J F Complex or Polar Matrix E->F High Polarity G Simple or Non-Polar Matrix E->G Low Polarity H Select Polar (PEG/WAX) Column for Maximum Selectivity F->H I Non-Polar (e.g., 5% Phenyl) Column is a Viable Option G->I H->J I->J K Optimize GC Method Parameters (Temperatures, Flow, etc.) J->K

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Technical Support Center: Method Development for Trace Level Detection of 3,7-Dimethyl-1-octen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the analysis of 3,7-Dimethyl-1-octen-3-ol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during method development for trace level detection.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound at trace levels?

A1: Detecting this compound, a volatile tertiary alcohol, at low concentrations presents several analytical hurdles. Its volatility can lead to sample loss during preparation and injection. Furthermore, its relatively low molecular weight and potential for thermal degradation in the injector port of a gas chromatograph (GC) can result in poor peak shape and reproducibility. At trace levels, distinguishing the analyte signal from background noise and matrix interferences becomes a significant challenge, requiring highly sensitive and selective analytical techniques.

Q2: Which analytical technique is most suitable for the trace level detection of this compound?

A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely recommended and utilized technique for the trace level detection of this compound. The chromatographic separation provided by GC effectively resolves the analyte from other components in the sample matrix. The mass spectrometer offers high sensitivity and selectivity, allowing for positive identification and accurate quantification even at very low concentrations. For enhanced sensitivity, particularly in complex matrices, techniques like headspace sampling or solid-phase microextraction (SPME) can be employed for sample introduction.

Q3: How can I improve the peak shape and reproducibility for this compound analysis by GC-MS?

A3: Poor peak shape, often seen as tailing, and lack of reproducibility are common issues. These can be addressed by:

  • Injector Port Temperature Optimization: A lower injector temperature can minimize thermal degradation of the analyte. However, it must be high enough to ensure complete volatilization. An initial starting point of 200-220°C is recommended, with further optimization based on experimental results.

  • Liner Selection: The choice of injector liner is critical. A deactivated liner, such as one treated with silanization agents, will reduce active sites that can interact with the hydroxyl group of the analyte, thereby minimizing peak tailing. The use of a liner with glass wool can aid in sample volatilization but may also introduce active sites if not properly deactivated.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (typically helium or hydrogen) can improve peak shape and resolution. This is often done by performing a van Deemter plot analysis to find the optimal flow rate for the specific GC column being used.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Issue 1: Low Signal-to-Noise Ratio

A low signal-to-noise (S/N) ratio can make it difficult to distinguish the analyte peak from the baseline noise, leading to inaccurate quantification.

Troubleshooting Workflow:

A Low Signal-to-Noise Ratio Detected B Increase Analyte Concentration in Injector A->B Is sample concentration sufficient? C Optimize Sample Preparation (e.g., SPME, Headspace) B->C No D Check for Leaks in the GC-MS System B->D Yes G Problem Resolved C->G E Optimize MS Parameters (e.g., Dwell Time, Ionization Energy) D->E No leaks found D->G Leak found and fixed F Clean the MS Ion Source E->F Optimization insufficient E->G Optimization successful F->G

Caption: Troubleshooting workflow for a low signal-to-noise ratio.

Detailed Steps:

  • Enhance Sample Concentration: Employ a sample enrichment technique. Solid-Phase Microextraction (SPME) is highly effective for volatile compounds like this compound. The choice of fiber coating is crucial; a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its broad selectivity for volatile and semi-volatile compounds.

  • Verify System Integrity: Perform a leak check on the GC-MS system. Air leaks, particularly around the injector septa and column fittings, can introduce oxygen and nitrogen into the system, increasing background noise and potentially degrading the analyte.

  • Optimize Mass Spectrometer Parameters:

    • Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range, use SIM mode to monitor only a few characteristic ions of this compound. This significantly increases the dwell time on the ions of interest, thereby improving the S/N ratio. Common ions for this compound include m/z 71, 81, and 95.

    • Ion Source Cleaning: A contaminated ion source can lead to a significant decrease in sensitivity. Follow the manufacturer's instructions for cleaning the ion source components.

Issue 2: Peak Tailing

Peak tailing can lead to inaccurate peak integration and reduced resolution from nearby eluting compounds.

Troubleshooting Workflow:

A Peak Tailing Observed B Check for Active Sites in the System A->B C Use a Deactivated Injector Liner B->C Suspect injector D Condition the GC Column B->D Suspect column F Lower Injector Temperature B->F Suspect thermal degradation G Problem Resolved C->G E Trim the Front End of the GC Column D->E Conditioning ineffective D->G Conditioning successful E->G F->G

Caption: Troubleshooting workflow for addressing peak tailing.

Detailed Steps:

  • Deactivate the System: Active sites, particularly in the injector and the front of the GC column, can cause peak tailing.

    • Injector Liner: Ensure you are using a high-quality, deactivated liner. If you are unsure of the liner's history, replace it with a new, silanized liner.

    • Column Conditioning: Bake out the GC column according to the manufacturer's instructions to remove any contaminants that may be causing active sites.

  • Column Maintenance: If conditioning does not resolve the issue, the front end of the column may be irreversibly contaminated. Trimming a small section (e.g., 10-20 cm) from the front of the column can restore performance.

  • Optimize Injection Parameters:

    • Injection Volume: A large injection volume can lead to sample overload and peak distortion. Try reducing the injection volume.

    • Injection Speed: A fast injection can help to minimize band broadening in the injector.

Experimental Protocols

Protocol 1: Headspace-SPME-GC-MS for this compound in an Aqueous Matrix

This protocol provides a starting point for the analysis of this compound in a water-based sample.

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., DVB/CAR/PDMS, 50/30 µm)

  • Heating block or water bath with agitation

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Sample Preparation: Pipette 10 mL of the aqueous sample into a 20 mL headspace vial.

  • Salting Out (Optional): Add 2 g of sodium chloride to the vial to increase the ionic strength of the sample, which can enhance the partitioning of the analyte into the headspace.

  • Incubation and Extraction:

    • Place the vial in the heating block set to 60°C.

    • Allow the sample to equilibrate for 10 minutes with agitation (e.g., 250 rpm).

    • Expose the SPME fiber to the headspace of the vial for 30 minutes under the same temperature and agitation conditions.

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the GC injector port set at 250°C for 5 minutes to desorb the analyte.

    • Start the GC-MS data acquisition at the beginning of the desorption period.

GC-MS Parameters:

ParameterValue
GC Inlet
Injection ModeSplitless
Injector Temperature250°C
Column
Column TypeDB-5ms (or equivalent)
Dimensions30 m x 0.25 mm ID x 0.25 µm film thickness
Oven Program40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSIM (m/z 71, 81, 95)

References

  • Solid-Phase Microextraction: a Powerful and Green Sample Prepar
  • Gas Chromatography. (2023). Chemistry LibreTexts. [Link]
  • Mass Spectrometry. (2023). Chemistry LibreTexts. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Efficacy of Synthetic vs. Natural 3,7-Dimethyl-1-octen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the biological performance of synthetic versus natural 3,7-Dimethyl-1-octen-3-ol. We move beyond simple procedural lists to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to efficacy testing.

Introduction: Understanding this compound

This compound, also known by synonyms such as 6,7-Dihydrolinalool, is a tertiary alcohol with the molecular formula C₁₀H₂₀O.[1][2][3][4] It is recognized for its pleasant aroma and is utilized as a fragrance ingredient.[5][6] While its primary commercial use is in the fragrance industry, its structural similarity to other biologically active terpenoids suggests potential for broader applications in biochemical and pharmaceutical research.

The central challenge in evaluating this compound lies in its origin. "Natural" this compound, extracted from biological sources, and its "synthetic" counterpart, produced through chemical reactions, are often not biologically equivalent. This guide will illuminate why this discrepancy exists and provide the tools to quantify it.

The Crux of the Matter: Chirality and Its Biological Imperative

The most significant differentiator between natural and synthetic forms of many organic molecules, including this compound, is chirality .

The carbon atom at position 3 is a stereogenic center, meaning this compound exists as two non-superimposable mirror images, or enantiomers : (R)-3,7-Dimethyl-1-octen-3-ol and (S)-3,7-Dimethyl-1-octen-3-ol.

  • Natural Production: Biological systems, with their stereospecific enzymes, typically produce only one enantiomer in an enantiomerically pure fashion.[7]

  • Synthetic Production: Standard chemical synthesis routes, such as the Grignard reaction, often produce an equal mixture of both enantiomers, known as a racemic mixture or racemate.[8]

This is not a trivial distinction. Biological receptors, enzymes, and other targets are themselves chiral. Consequently, they often interact differently with each enantiomer.[9][10] One enantiomer (the eutomer) may be responsible for the desired biological activity, while the other (the distomer) could be less active, inactive, or even cause undesirable effects.[9] For instance, studies on the related compound 1-octen-3-ol have shown that its enantiomers possess different activities, from flavor perception to insect attraction and fungal inhibition.[11][12][13][14]

Therefore, a simple comparison of "synthetic" vs. "natural" is scientifically incomplete. We must compare the racemic mixture against the specific, biologically relevant enantiomer.

Caption: Chiral discrimination of natural vs. synthetic compounds.

Experimental Validation Workflow

To rigorously validate the biological efficacy, we propose a three-stage workflow. This process ensures that any observed differences in bioactivity are correctly attributed to stereochemistry rather than impurities or incorrect identification.

G A Stage 1: Physicochemical Characterization B Stage 2: Screening Assay (Target Identification) A->B  If samples are pure  and composition is known A_1 Identity & Purity (GC-MS) A->A_1 A_2 Enantiomeric Composition (Chiral GC) A->A_2 C Stage 3: Quantitative Biological Comparison B->C  If a biological  target is confirmed B_1 Olfactory Receptor Screen (Cell-Based Assay) B->B_1 B_2 Antimicrobial Screen (MIC Assay) B->B_2 C_1 Binding Affinity Assay (Ki Determination) C->C_1 C_2 Functional Dose-Response (EC50/IC50 Determination) C->C_2

Caption: Three-stage workflow for validating biological efficacy.

Stage 1: Physicochemical Characterization

Causality: Before any biological testing, you must confirm that you are working with the correct molecule and understand its stereochemical composition. An impure sample or an incorrect assumption about its enantiomeric ratio will invalidate all subsequent biological data.

Protocol 1: Chiral Gas Chromatography (GC) for Enantiomeric Composition

  • System Preparation:

    • Install a chiral GC column (e.g., a cyclodextrin-based capillary column) suitable for separating terpene alcohol enantiomers.

    • Condition the column according to the manufacturer's instructions to ensure a stable baseline.

  • Sample Preparation:

    • Accurately prepare 1 mg/mL solutions of the "Natural" and "Synthetic" this compound in a high-purity solvent (e.g., hexane).

    • Prepare a 1 mg/mL solution of a certified racemic standard of this compound to serve as a reference.

  • GC Method:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 5°C/min to 180°C. Hold for 5 minutes. (This program may require optimization).

    • Detector: Flame Ionization Detector (FID) at 280°C.

  • Data Analysis:

    • Inject the racemic standard to identify the retention times for the (R) and (S) enantiomers.

    • Inject the "Natural" and "Synthetic" samples.

    • Integrate the peak areas for each enantiomer. Calculate the Enantiomeric Excess (% ee) for each sample using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Stage 2: Screening for Biological Activity

Causality: To compare efficacy, a quantifiable biological activity must be established. Based on the known activities of similar molecules like 1-octen-3-ol, which acts as an insect attractant and has antimicrobial properties, we propose two primary screening pathways.[15][16][17]

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

  • Preparation:

    • Culture selected microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to mid-log phase in appropriate broth (e.g., TSB for bacteria, YM for yeast).

    • Prepare a 2X stock solution of the test compounds (Natural, Synthetic, and Racemic Standard) in broth containing a small, non-inhibitory concentration of a solubilizing agent like DMSO (e.g., <1%).

  • Assay Setup (96-well plate):

    • In column 1, add 200 µL of the 2X compound stock.

    • In columns 2-11, add 100 µL of sterile broth.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 serves as a growth control (broth only). Column 12 serves as a sterility control (uninoculated broth).

  • Inoculation and Incubation:

    • Dilute the microbial cultures to a final concentration of 5 x 10⁵ CFU/mL.

    • Add 100 µL of the diluted inoculum to wells in columns 1-11. The final volume in each well is 200 µL.

    • Incubate the plate at the optimal growth temperature (e.g., 37°C for 18-24 hours).

  • Determining MIC:

    • The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.

Stage 3: Quantitative Biological Comparison

Causality: Once a biological activity is confirmed, a quantitative comparison is necessary to determine if a statistically significant difference exists between the samples. A dose-response analysis is the gold standard for this purpose.

Protocol 3: Functional Dose-Response for Antimicrobial Activity

  • Assay Setup:

    • Based on the MIC results, prepare a finer range of dilutions (e.g., 8-12 concentrations) of each compound (Natural, Synthetic) centered around their respective MIC values in a 96-well plate.

    • Inoculate with the target microorganism as described in the MIC protocol. Include appropriate growth and sterility controls.

  • Incubation and Measurement:

    • Incubate the plate as before.

    • After incubation, measure the optical density (OD) at 600 nm using a plate reader to quantify microbial growth.

  • Data Analysis:

    • Subtract the OD of the sterility control from all other readings.

    • Normalize the data by setting the growth control (no compound) to 100% growth and the highest compound concentration (ideally no growth) to 0%.

    • Plot the % inhibition vs. log[concentration] for each compound.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value for both the natural and synthetic compounds. The IC50 is the concentration that inhibits 50% of microbial growth.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for direct comparison.

Table 1: Physicochemical Characterization Results

Sample ID Purity (GC-MS) Enantiomeric Composition (Chiral GC) Enantiomeric Excess (% ee)
Natural Sample >99% 99.5% (R) : 0.5% (S) 99.0% (R)
Synthetic Sample >99% 50.1% (R) : 49.9% (S) 0.2%

| Racemic Standard | >99% | 50.0% (R) : 50.0% (S) | 0.0% |

Table 2: Biological Efficacy Comparison (Hypothetical Data)

Sample ID MIC vs. S. aureus (µg/mL) IC50 vs. S. aureus (µg/mL)
Natural Sample (99% R) 128 75 ± 5.2

| Synthetic Sample (Racemic) | 256 | 155 ± 8.1 |

Interpretation: In this hypothetical example, the natural, enantiomerically pure (R)-enantiomer is twice as potent as the synthetic racemic mixture. This strongly suggests that the (R)-enantiomer is the primary active component (eutomer), and the (S)-enantiomer in the synthetic mix is significantly less active, effectively diluting the potency by 50%.

Conclusion

References

  • Process for the manufacture of this compound.
  • 3,7-dimethyloct-6-en-1-yn-3-ol synthesis. ChemicalBook.
  • 3,7-Dimethyloct-1-en-3-ol | C10H20O | CID 86748. PubChem.
  • The Significance of Chirality in Drug Design and Development. PubMed Central (PMC).
  • INVESTIGATION OF CHIRAL ACTIVE SUBSTANCES.
  • Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants. PubMed Central (PMC).
  • Method for producing 3,7-dimethyl-7-octenol and method for producing 3,7-dimethyl-7-octenyl carboxylate compound.
  • 3,7-Dimethyl-1-octanol (Synonyms: 3,7-Dimethyloctan-1-ol). MedchemExpress.com.
  • Study and Synthesis of Enantiomers and its Unique Properties. Longdom Publishing.
  • 1-Octen-3-ol, 3,7-dimethyl-. NIST WebBook.
  • Showing Compound this compound (FDB029666). FooDB.
  • Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel:
  • The chemical structures of 1-octen-3-ol (A) and its enantiomers,...
  • Evaluation of the enantiomers of 1-octen-3-ol and 1-octyn-3-ol as attractants for mosquitoes associated with a freshw
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.
  • The effects of low concentrations of the enantiomers of mushroom alcohol (1-octen-3-ol) on Arabidopsis thaliana. PubMed Central.
  • Synthesis and analysis of l-octen-3-ol, the main flavour component of mushrooms. (Source not specified in snippet).
  • Evaluation of the enantiomers of 1-octen-3-ol and 1-octyn-3-ol as attractants for mosquitoes associated with a freshwater swamp in Florida, USA | Request PDF.
  • demonstrated that the 1-octen-3-ol, present as both (R) and (S) enantiomers.
  • This compound | CAS 18479-49-7. SCBT.
  • The Insect Attractant 1-Octen-3-ol Is the Natural Ligand of Bovine Odorant-binding Protein. (Source not specified in snippet).
  • (R)-1-octen-3-ol, 3687-48-7. The Good Scents Company.
  • 1-Octen-3-ol. Wikipedia.
  • 3-7-dimethyloctan-1-ol. MedChemExpress (MCE) Life Science Reagents.
  • CAS Registry Number 53834-70-1.
  • In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and P
  • 1-Octen-3-ol, 3,7-dimethyl-. NIST WebBook.
  • Tetrahydrolinalool | C10H22O | CID 6548. PubChem.
  • 3,7-Dimethyl-7-octen-1-ol | C10H20O | CID 543323. PubChem.
  • dimethyl octanol, 106-21-8. The Good Scents Company.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3,7-Dimethyl-1-octen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 3,7-Dimethyl-1-octen-3-ol

This compound, a tertiary terpene alcohol commonly known as linalool, is a key fragrance ingredient and a potential therapeutic agent. Its accurate and precise quantification is paramount in various stages of research and development, from quality control of raw materials to pharmacokinetic studies. The choice of analytical methodology can significantly impact the reliability of these measurements. While various techniques can be employed, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent.

This guide provides an in-depth comparison of these two analytical powerhouses for the analysis of this compound. More importantly, it delves into the critical process of cross-validation, a regulatory expectation and a cornerstone of analytical method lifecycle management. As outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures, cross-validation is essential to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results[1][2]. This is particularly crucial when transferring methods between laboratories or when a new method is introduced to replace an existing one.

Herein, we will explore the theoretical underpinnings and practical execution of both GC and HPLC methods for this compound analysis, supported by published validation data. We will then construct a detailed protocol for the cross-validation of these two methods, providing a framework for ensuring data integrity and consistency across your analytical platforms.

Method 1: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

HPLC offers a robust and versatile platform for the analysis of a wide array of compounds, including those that may be thermally labile. For this compound, a reversed-phase HPLC method coupled with a photodiode array (PDA) detector is a viable approach.

Causality of Experimental Choices in HPLC-PDA Method Development

The selection of a reversed-phase C18 column is predicated on the non-polar nature of this compound, allowing for effective separation based on hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, is a common choice for reversed-phase chromatography, with the ratio adjusted to achieve optimal retention and peak shape. The use of a PDA detector allows for the monitoring of absorbance across a range of wavelengths, enabling the selection of the optimal wavelength for quantification (around 210 nm for linalool) and providing an indication of peak purity. A significant advantage of this HPLC method is the ability to directly inject the sample extract, circumventing the need for a solvent displacement step that is often required for GC analysis of aqueous-organic extracts.

Experimental Protocol: HPLC-PDA for this compound

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and photodiode array detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (55:45, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 ºC

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase.

  • For solid samples, ultrasonic-assisted extraction can be employed to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Performance Characteristics of the HPLC-PDA Method

The following table summarizes the validation parameters for an HPLC-PDA method for the determination of linalool, as adapted from published literature.

ParameterResult
Linearity Range 5–200 µg/mL
Correlation Coefficient (r²) 0.9975
Limit of Detection (LOD) 2 µg/mL
Accuracy (Recovery) 92–112%
Precision (RSD) 1.85% (n=9)

Data adapted from a study on the determination of linalool in plant samples.

Method 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds, making it inherently well-suited for the analysis of terpene alcohols like this compound[3][4]. Coupling GC with a mass spectrometer (MS) provides high sensitivity and selectivity, allowing for both quantification and confident identification based on the compound's mass spectrum.

Causality of Experimental Choices in GC-MS Method Development

The choice of a non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is standard for the separation of a broad range of analytes, including the relatively non-polar this compound. The temperature programming of the GC oven is critical to ensure adequate separation from other volatile components in the sample matrix and to produce sharp, symmetrical peaks. The use of a mass spectrometer as a detector offers unparalleled selectivity, as it can monitor for specific ions characteristic of this compound, thereby reducing interferences from the sample matrix.

Experimental Protocol: GC-MS for this compound

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Reagents and Materials:

  • Helium (carrier gas, 99.999% purity)

  • This compound reference standard

  • Appropriate solvent for sample dilution (e.g., hexane)

Chromatographic and Spectrometric Conditions:

  • Oven Temperature Program: Initial temperature of 70°C for 3 min, ramp to 100°C at 5°C/min, hold for 1 min, then ramp to 246°C at 120°C/min and hold for 3 min[5][6].

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane).

  • If the original sample is in an aqueous or non-volatile matrix, a liquid-liquid extraction is necessary to transfer the analyte into a GC-compatible solvent.

  • Inject the prepared sample into the GC.

Performance Characteristics of the GC-MS Method

The following table summarizes typical validation parameters for a GC-MS/MS method for the quantification of linalool.

ParameterResult
Linearity Range 0.10–10.00 µg/mL
Correlation Coefficient (r²) ≥ 0.998
Accuracy (Recovery) 80.23–115.41%
Intra-day Precision (RSD) ≤ 12.03%
Inter-day Precision (RSD) ≤ 11.34%

Data adapted from a study on the simultaneous quantification of selected compounds in essential oils[5][6].

Cross-Validation: Bridging the Methodological Divide

The core objective of cross-validation is to ensure that two different analytical methods produce comparable and reliable data for the same analyte in the same sample matrix. This process is a regulatory expectation and a fundamental component of good scientific practice, particularly when transitioning between methods or in multi-site studies[7].

The Rationale for Cross-Validation

Imagine a scenario where a product has been consistently analyzed using the validated HPLC-PDA method. A decision is made to switch to a more sensitive and selective GC-MS method for future analyses. Cross-validation is the formal process to demonstrate that the results generated by the new GC-MS method are equivalent to those from the established HPLC-PDA method. This ensures continuity of data and confidence in the analytical results throughout the product's lifecycle.

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation cluster_conclusion Conclusion P1 Select Representative Samples (Low, Medium, High Concentrations) P2 Prepare Homogenous Aliquots for each method P1->P2 A1 Analyze Aliquots using Established HPLC-PDA Method P2->A1 A2 Analyze Aliquots using New GC-MS Method P2->A2 E1 Collect Quantitative Data from both methods A1->E1 A2->E1 E2 Statistically Compare the Results (e.g., Bland-Altman, %Difference) E1->E2 E3 Assess against Pre-defined Acceptance Criteria E2->E3 C1 Methods are Interchangeable E3->C1 Criteria Met C2 Investigate Discrepancies E3->C2 Criteria Not Met

Caption: A workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Protocol
  • Define the Scope and Acceptance Criteria: Before initiating the study, a protocol should be established that clearly defines the purpose of the cross-validation, the samples to be analyzed, and the statistical methods and acceptance criteria for comparing the results. A common acceptance criterion is that the mean result from the new method should be within ±15-20% of the mean result from the established method.

  • Sample Selection: Select a minimum of three batches of the sample matrix, representing the expected concentration range of this compound (low, medium, and high concentrations).

  • Sample Analysis:

    • For each batch, prepare a sufficient number of homogenous aliquots.

    • Analyze a set of these aliquots (e.g., n=6) using the validated HPLC-PDA method.

    • Concurrently, analyze another set of aliquots from the same homogenous pool using the validated GC-MS method.

  • Data Comparison and Statistical Evaluation:

    • Calculate the mean and standard deviation for the results obtained from each method for each concentration level.

    • Calculate the percentage difference between the mean results of the two methods for each level: %Difference = [(Mean_GC-MS - Mean_HPLC) / Mean_HPLC] * 100

    • The percentage difference should meet the pre-defined acceptance criteria.

Comparative Data Summary
FeatureHPLC-PDA MethodGC-MS MethodRationale and Insights
Principle Separation in the liquid phase based on polarity.Separation in the gas phase based on volatility and boiling point.GC is generally preferred for volatile compounds like linalool, often providing better resolution and speed[3][8].
Sample Volatility Not required.Required.HPLC is advantageous for thermally sensitive or non-volatile compounds[4][9].
Sample Preparation Direct injection of dissolved sample often possible.May require solvent extraction if the sample is not in a volatile solvent.The need for extraction in GC can introduce variability and increase sample preparation time.
Sensitivity µg/mL range (LOD ~2 µg/mL).Sub-µg/mL range (LOD can be significantly lower).GC-MS, especially in SIM mode, typically offers superior sensitivity compared to HPLC-PDA.
Selectivity Based on chromatographic retention and UV-Vis spectrum.Based on chromatographic retention and mass-to-charge ratio.MS detection provides a higher degree of selectivity and confident identification.
Run Time Typically 10-20 minutes.Can be shorter, often under 15 minutes.GC can offer higher throughput due to faster analysis times[8][10].
Cost & Complexity Higher operational cost due to solvent consumption.Lower solvent cost, but instrumentation can be more complex.The choice may depend on available instrumentation and expertise.

Conclusion: Ensuring Analytical Consistency and Confidence

The choice between HPLC and GC for the analysis of this compound depends on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available instrumentation. While GC-MS often provides superior sensitivity and selectivity for this volatile analyte, a well-validated HPLC-PDA method can also deliver reliable and accurate results.

Regardless of the chosen primary method, the principles of cross-validation are indispensable when multiple analytical procedures are used to support a project. A thorough cross-validation, as outlined in this guide, provides the necessary scientific evidence to demonstrate the interchangeability of methods, ensuring data integrity and consistency across the lifecycle of a product. By adhering to these principles, researchers, scientists, and drug development professionals can have the utmost confidence in their analytical data, which forms the bedrock of sound scientific and regulatory decisions.

References

  • Global Bioanalysis Consortium. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1138-1147. [Link]
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  • PharmaGuru. (2025).
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • Štěrba, K., et al. (n.d.). Determination of Linalool in Different Hop Varieties Using a New Method Based on Fluidized-Bed Extraction with Gas Chromatography. Journal of the American Society of Brewing Chemists.
  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). [Link]
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • European Bioanalysis Forum. (2017).
  • Quora. (2020). Which one is better to identify a monoterpene, GC or HPLC? [Link]
  • ResearchGate. (2024).
  • Phenomenex. (2025).
  • Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide. [Link]
  • News. (2024). GC Vs.
  • BioPharm International. (2021). Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. [Link]
  • ResearchGate. (2025).
  • Hrčak. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]
  • National Center for Biotechnology Information. (2019). Simultaneous GC-FID Quantification of Main Components of Rosmarinus officinalis L.
  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 3,7-Dimethyl-1-octen-3-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 3,7-Dimethyl-1-octen-3-ol and its prospective analogs, focusing on their structure-activity relationships (SAR). While direct and extensive SAR literature for this specific molecule is limited, this document synthesizes established principles from the broader class of acyclic terpene alcohols to offer predictive insights and a robust framework for future research. The content is tailored for researchers, scientists, and professionals in drug development and fragrance chemistry.

Introduction: The Scientific Rationale

This compound, an acyclic monoterpene alcohol, belongs to a class of compounds renowned for their diverse biological activities, including antimicrobial and olfactory properties. Understanding how subtle changes in its chemical structure can modulate these activities is crucial for the targeted design of new active ingredients. The core hypothesis guiding this analysis is that modifications to the hydroxyl group's position, the double bond's location, and the alkyl chain's conformation will significantly impact the molecule's interaction with biological targets, such as microbial cell membranes and olfactory receptors.

Oxygenated terpenoids, particularly alcohols, are known to be highly active antimicrobial agents.[1] Their mechanism often involves the disruption of bacterial cell membranes, a process influenced by the molecule's lipophilicity and stereochemistry.[2] For instance, studies on terpene alcohols like farnesol and nerolidol have shown a direct correlation between their ability to induce potassium ion leakage from bacterial cells and their antimicrobial efficacy.[3] Similarly, in the realm of fragrance science, the precise arrangement of functional groups is paramount for the activation of specific olfactory receptors, which dictates the perceived scent.[4][5][6]

This guide will, therefore, extrapolate from these foundational principles to build a comparative analysis of this compound and its logically derived analogs.

Core Molecular Scaffold and Proposed Analogs

The central molecule, this compound, possesses a tertiary alcohol at the C3 position and a terminal double bond. To systematically explore the SAR, we propose the following analogs for comparison, each designed to probe a specific structural feature.

Compound ID Compound Name Key Structural Modification Hypothesized Impact on Activity
A1 This compound (Parent)Tertiary alcohol at C3, terminal double bondBaseline for comparison
A2 3,7-Dimethyloctan-3-olSaturation of the C1-C2 double bondIncreased lipophilicity may enhance membrane disruption (antimicrobial); loss of vinyl group may alter odor profile.
A3 3,7-Dimethyl-6-octen-1-ol (Citronellol isomer)Isomerization to a primary alcohol, internal double bondPrimary alcohol may alter hydrogen bonding potential; change in overall shape will likely lead to a different odor profile (e.g., rosy, citrus).[7]
A4 3,7-Dimethyl-1-octen-3-yl acetateEsterification of the tertiary alcoholIncreased lipophilicity and steric bulk; may act as a prodrug, releasing the active alcohol via hydrolysis. Often reduces odor intensity.[4]
A5 2,6-Dimethyl-7-octen-2-ol (Dihydromyrcenol)Isomeric variation with shifted methyl group and double bondChanges in the positions of the methyl groups and the double bond will likely alter receptor binding and, consequently, both antimicrobial and olfactory properties.

Comparative Analysis of Biological Activities

Antimicrobial Activity

The primary mechanism of antimicrobial action for many terpene alcohols is the disruption of the microbial cell membrane's integrity.[2] This is largely governed by the molecule's ability to partition into the lipid bilayer.

Hypothesized SAR for Antimicrobial Activity:

  • The Hydroxyl Group: The presence of a hydroxyl group is generally considered crucial for the antimicrobial activity of terpenes.[1][8] It contributes to the molecule's amphipathic nature, allowing interaction with both the lipid and aqueous phases of the cell membrane.

  • Lipophilicity and Chain Length: A moderate level of lipophilicity is optimal. Analogs like A2 (saturated) would be more lipophilic than the parent compound A1 , which could enhance their ability to intercalate into the cell membrane, potentially leading to greater activity.

  • Steric Hindrance: The tertiary nature of the alcohol in A1 and A2 might influence its interaction with membrane components. Esterification to form A4 could temporarily mask the hydroxyl group, potentially reducing immediate activity but allowing for sustained release.

  • Isomerism: The shift to a primary alcohol in A3 could alter its specific interactions within the membrane, potentially leading to a different spectrum or potency of antimicrobial action. Acyclic alcohols have shown strong toxicity against certain insects compared to cyclic ones.[9]

Olfactory Properties

The interaction of a molecule with olfactory receptors is highly specific, depending on its shape, size, and functional groups.

Hypothesized SAR for Olfactory Properties:

  • The Role of the Hydroxyl Group and Double Bond: For linalool, a close isomer of A1 , the hydroxyl group at C3 is a major contributor to its characteristic odor.[10] The vinyl group (terminal double bond) is also critical. Saturation of this bond in A2 is expected to significantly alter the odor profile, likely making it less floral and more woody or fatty.

  • Esterification: Converting the alcohol to an acetate (A4 ) typically results in a sweeter, fruitier, and often less intense aroma compared to the parent alcohol.[4]

  • Isomeric Changes: Structural isomers like A3 and A5 are expected to have distinct odors. For example, citronellol (A3 ) is known for its rosy, citrus-like scent.[7] This highlights the high degree of selectivity of olfactory receptors. Studies on linalool have shown that different enantiomers can activate different olfactory receptors with varying potency.[5][6]

Experimental Protocols

To validate the hypothesized SAR, the following experimental workflows are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an analog that inhibits the visible growth of a microorganism.

Causality: The MIC assay is a fundamental quantitative measure of antimicrobial potency. A lower MIC value indicates higher efficacy. The broth microdilution method is chosen for its efficiency and requirement for small sample volumes. The use of a surfactant like Tween 20 is critical for ensuring the dispersion of these poorly water-soluble compounds.[11]

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve each analog in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Microorganism Preparation: Culture a target bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in appropriate broth overnight. Dilute the culture to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each analog stock solution in Mueller-Hinton Broth (MHB) containing 0.5% v/v Tween 20. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial suspension to each well.

  • Controls: Include a positive control (broth with bacteria, no analog) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the analog at which no visible bacterial growth is observed.[12][13][14]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare Analog Stock Solutions (in DMSO) dilute Serial Dilution in 96-Well Plate stock->dilute culture Prepare Bacterial Inoculum inoculate Inoculate Wells with Bacteria culture->inoculate dilute->inoculate incubate Incubate Plate (37°C, 24h) inoculate->incubate read Visually Inspect for Growth incubate->read mic Determine MIC Value read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol combines gas chromatography for separating the volatile analogs with human sensory analysis to characterize their odor profiles.

Causality: GC-O is a powerful technique for linking specific chemical compounds to their perceived odors.[15][16] It allows for the determination of odor thresholds and descriptive analysis of the scent of each pure analog as it elutes from the GC column, providing a direct structure-odor relationship.[17][18]

Step-by-Step Methodology:

  • Sample Preparation: Prepare dilute solutions of each analog (e.g., 100 ppm) in a suitable solvent like ethanol.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a non-polar capillary column. Use a temperature program that effectively separates the analogs and any impurities.

  • Effluent Splitting: At the end of the column, the effluent is split. One portion goes to a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for chemical identification and quantification. The other portion is directed to a heated sniffing port.

  • Olfactory Analysis: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, intensity, and a qualitative description of any perceived odors.

  • Data Correlation: The data from the FID/MS detector is correlated with the sensory data from the panelist. The retention time allows for the precise assignment of an odor to a specific chemical compound.

  • Aroma Extraction Dilution Analysis (AEDA): To quantify odor potency, perform serial dilutions of the sample and analyze each by GC-O. The highest dilution at which an odor is still detectable gives the Flavor Dilution (FD) factor, a measure of its odor activity.[15]

Diagram of GC-O Experimental Setup

GCO_Setup cluster_detectors Detection injector GC Injector column GC Column (in Oven) injector->column splitter Effluent Splitter column->splitter fid_ms FID / MS Detector splitter->fid_ms sniff_port Heated Sniffing Port splitter->sniff_port data Data Acquisition System fid_ms->data assessor Human Assessor sniff_port->assessor assessor->data

Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) system.

Conclusion and Future Directions

The structure-activity relationships of this compound and its analogs, while not extensively documented, can be logically inferred from the well-established principles governing acyclic terpene alcohols. The proposed framework suggests that modifications to the hydroxyl group, the degree of saturation, and the overall molecular architecture will have predictable yet significant impacts on both antimicrobial and olfactory properties. The provided experimental protocols offer a clear and robust pathway for researchers to systematically validate these hypotheses. Future work should focus on the synthesis of these and other novel analogs, followed by rigorous biological and sensory evaluation to build a comprehensive SAR model. This will undoubtedly accelerate the discovery of new, potent, and safe active ingredients for the pharmaceutical and fragrance industries.

References

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A Comparative Guide to the Activity of 3,7-Dimethyl-1-octen-3-ol and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the physicochemical properties and biological activities of the tertiary terpene alcohol 3,7-dimethyl-1-octen-3-ol and its corresponding ester derivatives. It is intended for researchers, scientists, and professionals in drug development and fragrance science who are exploring the functional applications of these versatile molecules.

Introduction: The Significance of Structural Modification

This compound, also known as 6,7-dihydrolinalool, is a tertiary alcohol recognized for its use as a fragrance ingredient and its potential as a bioactive compound.[1] Like many natural products, its utility can be enhanced or modified through chemical synthesis. One of the most common and effective modifications is esterification—the reaction of an alcohol with a carboxylic acid to form an ester. This structural modification can profoundly alter a molecule's properties, including its lipophilicity, volatility, and interaction with biological targets.[2]

The central hypothesis is that converting the hydroxyl group of this compound into an ester moiety will modulate its activity. This guide explores this hypothesis by examining the synthesis of these derivatives and comparing their activities, drawing parallels from the well-studied terpene linalool and its esters where direct data on this compound is limited. Such modifications are crucial for overcoming issues like low bioavailability or instability often seen in secondary metabolites.[2]

Physicochemical Properties: Alcohol vs. Ester

The transformation from an alcohol to an ester introduces significant changes in polarity, hydrogen bonding capability, and molecular weight. These changes are fundamental to understanding shifts in biological activity.

PropertyThis compound (Parent Alcohol)Ester Derivatives (e.g., Acetate)Rationale for Change
Formula C₁₀H₂₀O[3]C₁₂H₂₂O₂ (Acetate)Addition of an acyl group.
Molecular Weight 156.27 g/mol [3]198.30 g/mol (Acetate)Increased by the mass of the added acyl group.
Polarity Moderately polarLess polarThe polar hydroxyl (-OH) group is replaced by a less polar ester linkage (-O-C=O).
Hydrogen Bonding Can act as a hydrogen bond donor and acceptor.Can only act as a hydrogen bond acceptor.Loss of the hydroxyl proton.
Volatility HigherLowerIncreased molecular weight and altered intermolecular forces typically reduce volatility.
Lipophilicity (logP) LowerHigherThe addition of the hydrocarbon-rich acyl group increases affinity for lipids.[4]

This shift towards higher lipophilicity in the ester derivatives is a critical factor, as it can enhance the molecule's ability to permeate biological membranes, such as the stratum corneum of the skin or the cell membranes of microbes.[4][5]

Synthesis of Ester Derivatives: A General Protocol

The synthesis of ester derivatives from a tertiary alcohol like this compound requires specific conditions due to the steric hindrance around the hydroxyl group. Standard Fischer esterification is often inefficient. A more effective method involves the use of an acid chloride or anhydride with a suitable base or a coupling agent.

Experimental Protocol: Synthesis of 3,7-Dimethyl-1-octen-3-yl Acetate

This protocol describes a common laboratory-scale method for esterification.

Materials:

  • This compound

  • Acetyl chloride (or acetic anhydride)

  • Pyridine (or another non-nucleophilic base like triethylamine)

  • Anhydrous diethyl ether (or dichloromethane) as a solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) and pyridine (1.2 equivalents) in anhydrous diethyl ether.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermic reaction with the acid chloride.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes. A precipitate (pyridinium hydrochloride) will form.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acid), and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ester.

Causality: The use of pyridine is critical; it acts as a base to neutralize the HCl byproduct, driving the reaction forward, and can also act as a nucleophilic catalyst. For tertiary alcohols, which react slowly, using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) can also be effective, particularly when reacting with a carboxylic acid directly.[4]

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Purification Alcohol This compound + Pyridine in Ether Cooling Cool to 0°C Alcohol->Cooling Addition Add Acetyl Chloride (Dropwise) Cooling->Addition Stir Stir at RT (4-6h) Addition->Stir Quench Quench with H₂O Stir->Quench Extract Extract & Wash Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Ester Derivative Purify->Product

Caption: General workflow for the synthesis of ester derivatives.

Comparative Biological Activity

The primary motivation for synthesizing ester derivatives is to alter or enhance biological activity. While direct comparative studies on this compound are not abundant, valuable insights can be drawn from its close structural analog, linalool.

A. Antimicrobial and Antifungal Activity

Terpene alcohols like linalool are known for their antimicrobial properties.[6] They are thought to act by disrupting the lipid bilayer of bacterial cell membranes, leading to increased permeability and leakage of cellular contents.[5][6]

  • Parent Alcohol: 3,7-dimethyl-1-octanol (a related saturated analog) has demonstrated antifungal and antischistosomal activity.[7][8] Linalool, the unsaturated analog, shows potent activity against bacteria like Pseudomonas fragi and fungi like Candida albicans.[9] The free hydroxyl group is often considered crucial for this activity, as it can interact with membrane components.[5]

  • Ester Derivatives: The effect of esterification can be complex.

    • Increased Potency: In some cases, increased lipophilicity can enhance antimicrobial activity by improving the compound's ability to partition into the microbial membrane. For example, studies on other natural phenols have shown that adding alkyl or allyl groups can increase potency against planktonic bacteria.[5]

    • Decreased Potency: Conversely, some studies suggest that esterification can reduce activity. The replacement of the free hydroxyl group may diminish the molecule's ability to disrupt membrane potential or other specific targets.[5] For instance, the antimicrobial action of fatty acid esters of polyhydric alcohols is sometimes narrower than that of the free acids.[10][11]

A study comparing linalool with its ester, linalyl acetate, found both to be effective pesticides, interfering with the insect central nervous system.[12] This suggests that for certain activities, the overall molecular structure is more critical than the presence of a free hydroxyl group.

B. Skin Penetration Enhancement

In drug development, particularly for topical and transdermal formulations, overcoming the skin's stratum corneum barrier is a major challenge. Terpenes are well-known skin penetration enhancers.

  • Parent Alcohol: Tertiary alcohols like linalool have been found to be largely inactive as penetration enhancers at lower concentrations.[4]

  • Ester Derivatives: Esterification has a generally positive effect on skin permeation efficacy.[4] A study involving the esterification of various terpene alcohols, including linalool, with 6-(dimethylamino)hexanoic acid showed that the resulting esters were much stronger enhancers for model drugs.[13] The increased lipophilicity of the esters allows for higher affinity and better interaction with the hydrophobic lipid matrix of the stratum corneum, fluidizing it to allow drug passage.[4][13]

Membrane_Interaction cluster_alcohol Parent Alcohol cluster_ester Ester Derivative A1 Polar -OH Group A3 H-Bonding with Membrane Surface A1->A3 A2 Moderate Lipophilicity A2->A3 Membrane Biological Membrane (e.g., Stratum Corneum, Microbial Cell Wall) A3->Membrane Interaction E1 Less Polar Ester Group E3 Partitioning into Lipid Bilayer E1->E3 E2 Higher Lipophilicity E2->E3 E3->Membrane Stronger Partitioning Result Enhanced Permeation / Disruption Membrane->Result

Caption: Conceptual model of membrane interaction.
C. Fragrance and Odor Profile

In perfumery, esterification is a classic technique to modify scents.

  • Parent Alcohol: Linalool has a characteristic floral, fresh, and sweet scent.[14]

  • Ester Derivatives: Linalyl acetate, the ester of linalool, possesses a scent described as floral, sweet, and citric, but also with minty notes.[14] Esterification generally leads to fruitier and sweeter aroma profiles. A key difference is the odor threshold; a study found that linalyl acetate had a much higher odor threshold (110.9 ng/L) than linalool (6.2 ng/L), meaning it is less potent as a scent.[14] This demonstrates that structural modification can dramatically alter sensory perception.

Discussion and Future Perspectives

The conversion of this compound to its ester derivatives is a powerful strategy for tuning its functional properties. The primary driver of these changes is the increase in lipophilicity and the removal of the hydrogen-bond-donating hydroxyl group.

  • For Drug Delivery: The evidence strongly suggests that ester derivatives are superior candidates for use as skin penetration enhancers.[4][13] Future research should focus on synthesizing a library of esters with varying chain lengths and functional groups to optimize efficacy and minimize toxicity for specific drug molecules.

  • For Antimicrobial Applications: The outcome is less predictable. While increased lipophilicity can be beneficial, the loss of the free hydroxyl group might be detrimental. The choice between the alcohol and its esters will depend on the target microorganism and the specific mechanism of action. Comparative screening using standardized methods like Minimum Inhibitory Concentration (MIC) assays is essential.

  • For Fragrance Science: Esterification remains a key tool for creating novel scent profiles. The change in odor perception and potency is significant, allowing for the development of more complex and stable fragrances.[14]

Conclusion

Esterification of this compound fundamentally alters its physicochemical and biological profile. Ester derivatives, being more lipophilic, show significant promise as highly effective skin penetration enhancers for transdermal drug delivery. In contrast, the impact on antimicrobial activity is variable and requires empirical validation for specific applications. In the fragrance industry, these derivatives offer a distinct palette of scents compared to the parent alcohol. This guide underscores the importance of targeted chemical modification as a rational approach to optimizing the performance of bioactive terpenoids for scientific and commercial applications.

References

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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 3,7-Dimethyl-1-octen-3-ol Measurements

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Accurate and reproducible quantification of volatile organic compounds (VOCs) is a cornerstone of robust research and quality control in fields ranging from flavor and fragrance science to environmental monitoring. 3,7-Dimethyl-1-octen-3-ol, a monoterpenoid alcohol also known as 6,7-dihydrolinalool, is a key aroma compound whose precise measurement presents analytical challenges typical of its chemical class.[1] This guide provides a comprehensive framework for establishing an inter-laboratory comparison (ILC) or proficiency test (PT) for the measurement of this compound.[2] We will explore the causality behind experimental design, detail a self-validating analytical protocol based on Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), and present a methodology for statistical data analysis in line with international standards. This document is intended for researchers, laboratory managers, and quality assurance professionals seeking to validate and harmonize their analytical methods for this and similar volatile compounds.

Introduction: The Imperative for Comparability

This compound is a volatile terpenoid alcohol used as a fragrance ingredient in a variety of consumer products.[1][3] Its chemical structure, which includes a double bond and a tertiary alcohol group, makes it susceptible to variations in analytical conditions.[4] Given that laboratories worldwide may use different instrumentation, calibration strategies, and subtle variations in methodology, direct comparison of results can be fraught with uncertainty.[5][6]

An inter-laboratory comparison is a powerful tool used to:

  • Assess the performance of individual laboratories.

  • Evaluate the reliability and robustness of a specific analytical method.

  • Identify and mitigate sources of analytical variability.

  • Establish consensus values for reference materials.

Such studies are fundamental to a laboratory's quality management system and are often a requirement for accreditation to standards like ISO/IEC 17025.[7] The statistical framework for these comparisons is well-defined by standards such as ISO 13528:2022, which provides rigorous methods for data analysis and performance evaluation.[8][9]

Designing a Robust Inter-laboratory Study

A successful ILC hinges on meticulous planning and execution. The goal is to create a study where the only significant variable is the laboratory's performance, not the sample itself.

Preparation and Distribution of the Proficiency Test (PT) Item

The first step is the creation of a homogenous and stable test material.

  • Analyte: High-purity (>98%) this compound.

  • Matrix Selection: To minimize matrix effects, a relatively inert and stable solvent is chosen. For this guide, we will use a mid-chain triglyceride (MCT) oil, which is a common solvent for fragrance compounds and provides good stability.

  • Preparation: A stock solution is prepared by accurately weighing the analyte and dissolving it in the MCT oil. This stock is then used to prepare a bulk batch of the final PT item at a target concentration relevant to typical applications (e.g., 100 µg/g). The entire batch must be vigorously homogenized to ensure uniformity.

  • Homogeneity and Stability Testing: Before distribution, a statistically significant number of randomly selected samples from the batch are analyzed by a reference laboratory to confirm homogeneity. Stability is also assessed over a period that exceeds the expected duration of the ILC to ensure the analyte concentration does not change during shipping or storage.

  • Distribution: Identical aliquots are dispensed into sealed, inert vials and shipped to participating laboratories under controlled conditions.[2]

Defining the Analytical Task

Each participating laboratory receives the PT item and is instructed to quantify the concentration of this compound using the provided protocol. They are to report their result as a mean of three replicate analyses, along with the standard deviation.

The overall workflow for the study is depicted below.

G cluster_organizer PT Organizer cluster_participant Participating Laboratory P1 Prepare & Homogenize PT Item (Analyte in MCT Oil) P2 Verify Homogeneity & Stability P1->P2 P3 Distribute PT Item & Protocol to Participating Labs P2->P3 P4 Collect Results P3->P4 L1 Receive PT Item P3->L1 P5 Perform Statistical Analysis (ISO 13528) P4->P5 P6 Issue Performance Report P5->P6 L2 Perform Analysis (HS-SPME-GC-MS) L1->L2 L3 Calculate & Report Mean Concentration L2->L3 L3->P4

Figure 1: Workflow of the Inter-laboratory Comparison Study.

Prescribed Analytical Protocol: HS-SPME-GC-MS

To reduce method-dependent variability, a detailed protocol is provided. Gas chromatography is the preferred technique for analyzing volatile terpenes.[5][10] While liquid injection is possible, headspace sampling is often favored as it minimizes the introduction of non-volatile matrix components into the system.[11]

Rationale for Method Selection
  • HS-SPME (Headspace Solid-Phase Microextraction): This solvent-free extraction technique is ideal for volatile and semi-volatile analytes. It concentrates the analyte from the headspace above the sample, improving sensitivity while leaving non-volatile matrix components behind, thereby protecting the GC system.[11]

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC provides the necessary chromatographic separation of the analyte from other potential volatiles. MS detection offers high sensitivity and, crucially, high selectivity, allowing for positive identification based on the analyte's mass spectrum, which is essential to avoid misidentification with isomers or other co-eluting compounds.[5]

Detailed Experimental Protocol

1. Materials and Reagents:

  • PT Item (this compound in MCT oil)

  • Internal Standard (IS): 2,6-Dimethyl-2-heptanol (or another suitable non-interfering structural analog). Prepare a 1000 µg/g stock solution in ethanol.

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

2. Sample Preparation:

  • Accurately weigh approximately 0.2 g of the PT item into a 20 mL headspace vial. Record the exact weight.

  • Spike the sample with 20 µL of the 1000 µg/g internal standard stock solution. This adds a fixed amount of IS to each sample, which corrects for variability in injection volume and instrument response.

  • Immediately seal the vial.

3. HS-SPME Parameters:

  • SPME Fiber: 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). This fiber type is chosen for its broad selectivity for volatile compounds.

  • Incubation/Equilibration: 60 °C for 15 minutes with agitation. This temperature facilitates the partitioning of the analyte into the headspace without causing thermal degradation.

  • Extraction: Expose the SPME fiber to the headspace for 20 minutes at 60 °C.

4. GC-MS Parameters:

  • Injection Port: 250 °C, Splitless mode for 1 minute.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methyl Siloxane phase (e.g., DB-5ms, HP-5ms). This is a robust, general-purpose column suitable for terpene analysis.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Ramp: 20 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode from m/z 40-250 for identification. For quantification, use Selected Ion Monitoring (SIM) of the following ions:

    • This compound: Primary quantifier ion m/z 71, qualifier ions m/z 55, 81.

    • Internal Standard (2,6-Dimethyl-2-heptanol): Primary quantifier ion m/z 59, qualifier ions m/z 87, 111.

5. Calibration:

  • Prepare a multi-point calibration curve (5 levels) in the MCT oil matrix, spanning the expected concentration range (e.g., 25-200 µg/g). Each calibration standard must be spiked with the same amount of internal standard as the samples.

  • Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. Perform a linear regression to obtain the calibration function.

Data Analysis and Performance Evaluation

After the organizer collects the results, the data is analyzed according to ISO 13528 guidelines.[8][12][13]

Determination of the Assigned Value (xpt)

The first step is to establish the "true" or consensus value for the PT item. The robust average (e.g., calculated using Algorithm A from ISO 13528) of the participants' results is typically used as the assigned value (xpt). This method minimizes the influence of outliers.

Performance Scoring using Z-Scores

The performance of each laboratory is evaluated using a z-score, a widely accepted metric in proficiency testing.[12] The z-score is calculated as:

z = (xi - xpt) / σpt

Where:

  • xi is the result reported by laboratory i.

  • xpt is the assigned value.

  • σpt is the standard deviation for proficiency assessment, which can be determined from the results of the current round, from previous rounds, or set as a target value based on the required analytical precision.

The interpretation of z-scores is standardized[12]:

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (Warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (Action signal).

Hypothetical Data and Interpretation

The table below presents hypothetical results from a 10-laboratory study.

Assigned Value (xpt): 101.2 µg/g Standard Deviation for PT (σpt): 6.5 µg/g

Laboratory IDReported Value (µg/g)Deviation (xi - xpt)z-ScorePerformance
Lab 01103.52.30.35Satisfactory
Lab 0298.7-2.5-0.38Satisfactory
Lab 03115.113.92.14Questionable
Lab 0492.1-9.1-1.40Satisfactory
Lab 05105.84.60.71Satisfactory
Lab 0685.5-15.7-2.42Questionable
Lab 07122.321.13.25Unsatisfactory
Lab 08100.4-0.8-0.12Satisfactory
Lab 0999.9-1.3-0.20Satisfactory
Lab 10108.27.01.08Satisfactory

In this example, Lab 07 would receive an "action signal," indicating a significant deviation that requires a root cause investigation. Labs 03 and 06 would receive a "warning signal," suggesting they should review their procedures to identify potential sources of bias.

Discussion: Sources of Analytical Variability

Unsatisfactory or questionable results are valuable opportunities for improvement.[12] The investigation should focus on potential sources of error throughout the analytical workflow. Inter-laboratory variability can often be much higher than intra-laboratory precision, sometimes differing by a factor of two or more.[14][15]

G cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS System cluster_cal Calibration & Data Processing Result Analytical Variability N1 Inaccurate Weighing N1->Result N2 IS Pipetting Error N2->Result N3 Vial Sealing Issues N3->Result N4 Fiber Age/Condition N4->Result N5 Incorrect Temp/Time N5->Result N6 Inconsistent Fiber Depth N6->Result N7 Inlet Discrimination N7->Result N8 Column Degradation N8->Result N9 MS Detector Tuning N9->Result N10 Standard Purity/Degradation N10->Result N11 Incorrect Integration N11->Result N12 Calibration Model Fit N12->Result

Figure 2: Potential Sources of Error in VOC Measurement.

Key Areas for Investigation:

  • Calibration: Was the calibration curve linear? Were the standards prepared correctly? Is the purity of the analytical standard certified?

  • Internal Standard: Was the correct amount of IS added? Is the chosen IS appropriate (i.e., does not co-elute and behaves similarly to the analyte)?

  • SPME Process: SPME can be a source of variability. Fiber age, conditioning, and exposure depth/time must be consistent.

  • GC Inlet: Was the injection truly splitless? An incorrect inlet setting can lead to mass discrimination and poor recovery of certain compounds.

  • Data Processing: Peak integration is a common source of error. Was the baseline drawn correctly? Were the correct quantifier and qualifier ions used?

Conclusion and Best Practices

An inter-laboratory comparison is an essential exercise for any analytical laboratory. It provides an objective measure of performance and drives continuous improvement. For the measurement of this compound and other challenging terpenes, success relies on controlling pre-analytical, analytical, and post-analytical variables.

Recommendations for achieving accurate and reproducible results:

  • Utilize an Internal Standard: The use of a suitable internal standard is critical to correct for variations in sample preparation and instrument response.

  • Method Validation: Before participating in an ILC, ensure the analytical method is fully validated in-house for linearity, accuracy, precision, and limits of detection/quantification.

  • Strict Adherence to SOPs: All analysts must strictly follow a well-documented Standard Operating Procedure (SOP).

  • Regular Instrument Maintenance: Proactive maintenance of the GC-MS system, including inlet liner changes, column trimming, and MS source cleaning, is paramount.

  • Embrace Proficiency Testing: Participate in relevant PT schemes regularly to monitor and demonstrate ongoing laboratory competence.[16]

By adopting this structured approach, laboratories can enhance the credibility of their data and contribute to greater comparability and confidence within the scientific community.

References

  • Title: BS ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison Source: European Standards URL:[Link]
  • Title: Interlaboratory Comparison Study: Methods for Volatile and Semivolatile Compounds Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
  • Title: ISO 13528:2022 - Statistical methods for use in proficiency testing by interlaboratory comparison Source: EVS Standard URL:[Link]
  • Title: Z-Score in Proficiency Testing: Understanding ISO 13528 Source: Shapypro.com URL:[Link]
  • Title: Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples Source: PubMed, Environmental Pollution URL:[Link]
  • Title: Terpenes Testing and Challenges of Standardization in the Cannabis Industry Source: LabX URL:[Link]
  • Title: Proficiency testing Source: Eurachem URL:[Link]
  • Title: Inter-laboratory comparison of plant volatile analyses in the light of intra-specific chemodiversity Source: National Institutes of Health (NIH) URL:[Link]
  • Title: 3-rd edition of ISO 13528:2022 Source: AAC Analytica URL:[Link]
  • Title: Cannabis Terpene Testing - GC-MS/MS Analysis Solutions Source: Waters Corpor
  • Title: LABTips: Troubleshooting Tricky Terpenes Source: Labcompare.com URL:[Link]
  • Title: Using Gas Chromatography for Accurate Terpene Analysis in Cannabis Source: Technology Networks URL:[Link]
  • Title: Passing the Test: Understanding Proficiency Testing Source: LCGC Intern
  • Title: 1-Octen-3-ol, 3,7-dimethyl- Source: NIST WebBook URL:[Link]
  • Title: 3,7-Dimethyloct-1-en-3-ol Source: PubChem URL:[Link]

Sources

A Comparative Guide to Confirming the Absolute Configuration of 3,7-Dimethyl-1-octen-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of stereochemistry, the precise three-dimensional arrangement of atoms defines a molecule's interaction with the chiral world of biological systems. For a molecule like 3,7-dimethyl-1-octen-3-ol, a tertiary alcohol with a single stereocenter, its (R)- and (S)-enantiomers can exhibit distinct olfactory properties and biological activities. Therefore, the unambiguous determination of the absolute configuration of each enantiomer is a critical step in fragrance development, natural product synthesis, and pharmaceutical research.

This guide provides an in-depth, objective comparison of the primary analytical techniques for confirming the absolute configuration of this compound enantiomers. We will delve into the causality behind experimental choices, present detailed methodologies, and offer supporting data, empowering researchers to select the most suitable approach for their specific needs.

Navigating the Chiral Landscape: A Comparison of Key Methodologies

The determination of the absolute configuration of a chiral molecule like this compound requires a robust analytical strategy. The most powerful and commonly employed techniques include chiral chromatography for separation, Mosher's method for NMR-based analysis, and Vibrational Circular Dichroism (VCD) for a spectroscopic approach. Each method offers unique advantages and is subject to specific experimental considerations.

FeatureChiral Gas Chromatography (GC)Mosher's Method (NMR)Vibrational Circular Dichroism (VCD)
Principle Differential interaction of enantiomers with a chiral stationary phase leading to separation.Derivatization with a chiral reagent to form diastereomers with distinct NMR chemical shifts.Differential absorption of left and right circularly polarized infrared light, compared to a computed spectrum.
Sample Requirement < 1 mg (for analytical scale)1-10 mg of the chiral alcohol5-15 mg of the chiral alcohol in solution
Analysis Time Fast (minutes per sample)4-6 hours for esterification and NMR analysisExperimental: 1-12 hours; Computational: hours to days
Key Advantage Excellent for separating volatile enantiomers and determining enantiomeric excess.Provides unambiguous assignment through predictable chemical shift differences.Non-destructive, applicable to non-crystalline samples, and provides conformational information.
Limitations Does not directly provide the absolute configuration without authentic standards.Requires chemical derivatization, which may be challenging for sterically hindered alcohols.Requires specialized instrumentation and computational resources for spectral prediction.

I. Chiral Gas Chromatography (GC): The Separation Powerhouse

Chiral Gas Chromatography (GC) is an indispensable technique for the separation of volatile enantiomers like those of this compound. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated on the inside of the GC column. This transient diastereomeric interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.

The "Why" Behind the Method:

The choice of a suitable chiral stationary phase is paramount for successful enantioseparation. For terpene alcohols, cyclodextrin-based CSPs are particularly effective. These cyclic oligosaccharides possess a chiral cavity into which one enantiomer may fit more snugly than the other, leading to a stronger interaction and thus a longer retention time. The derivatization of the cyclodextrin with various functional groups further enhances its enantioselective recognition capabilities.

Experimental Protocol: Chiral GC-MS of this compound Enantiomers
  • Column Selection: A capillary column coated with a derivatized cyclodextrin stationary phase, such as 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin, is a suitable choice for separating terpene alcohol enantiomers.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is ideal. The MS detector aids in the identification of the eluted compounds based on their mass spectra.

  • Sample Preparation: A dilute solution of the racemic this compound in a volatile solvent (e.g., hexane) is prepared.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and gradually increase to a higher temperature (e.g., 200 °C) to ensure good separation and peak shape.

    • Detector Temperature: 280 °C

  • Data Analysis: The retention times of the two separated peaks are recorded. The peak areas are used to determine the enantiomeric ratio (e.g., enantiomeric excess, ee%). To assign the absolute configuration to each peak, it is necessary to inject a pure, known enantiomer as a standard.

Chiral_GC_Workflow cluster_Preparation Sample Preparation cluster_Analysis Chiral GC-MS Analysis cluster_Data Data Interpretation Racemic_Sample Racemic this compound Dilution Dilute in Hexane Racemic_Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Chiral Column Injection->Separation Detection MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Determine Enantiomeric Ratio Chromatogram->Quantification Assignment Assign Configuration (with standard) Chromatogram->Assignment

Caption: Workflow for Chiral GC-MS Analysis.

II. Mosher's Method: Unveiling Configuration through NMR

Mosher's method is a powerful and widely used NMR technique for determining the absolute configuration of chiral secondary and, with modifications, tertiary alcohols.[1][2] The method involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[3] The key principle is that the phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field that differentially shields or deshields the protons on either side of the newly formed ester linkage in the two diastereomers. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for these protons, the absolute configuration of the alcohol can be reliably deduced.[1][3]

The "Why" Behind the Method:

The formation of diastereomers is crucial because they have different physical properties, including their NMR spectra. The rigid conformation of the MTPA esters, influenced by steric and electronic interactions, places the phenyl group in a predictable orientation relative to the substituents around the chiral center of the alcohol. This predictable orientation is the basis for the empirical rules that correlate the sign of the Δδ values to the absolute configuration.

Experimental Protocol: Modified Mosher's Method for this compound
  • Esterification: The racemic this compound is divided into two portions. One portion is reacted with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-nucleophilic base like pyridine or DMAP.

  • Purification: The resulting diastereomeric MTPA esters are purified, typically by flash column chromatography, to remove any unreacted alcohol and MTPA acid.

  • NMR Analysis: High-resolution ¹H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA esters in the same deuterated solvent (e.g., CDCl₃).

  • Data Analysis:

    • The ¹H NMR spectra are carefully assigned, focusing on the protons of the substituents attached to the carbinol carbon (the vinyl group and the methyl group at C3, and the methylene group at C4).

    • The chemical shift difference (Δδ = δS - δR) is calculated for each assigned proton.

    • A positive Δδ for protons on one side of the carbinol carbon and a negative Δδ for protons on the other side indicate the absolute configuration based on the established Mosher's method model.

Moshers_Method_Workflow cluster_Derivatization Derivatization cluster_Analysis NMR Analysis cluster_Interpretation Data Interpretation Alcohol This compound React_R React with (R)-MTPA-Cl Alcohol->React_R React_S React with (S)-MTPA-Cl Alcohol->React_S Ester_R (R)-MTPA Ester React_R->Ester_R Ester_S (S)-MTPA Ester React_S->Ester_S NMR_R ¹H NMR of (R)-Ester Ester_R->NMR_R NMR_S ¹H NMR of (S)-Ester Ester_S->NMR_S Calculate_Delta Calculate Δδ (δS - δR) NMR_R->Calculate_Delta NMR_S->Calculate_Delta Assign_Config Assign Absolute Configuration Calculate_Delta->Assign_Config

Caption: Workflow for Mosher's Method.

III. Vibrational Circular Dichroism (VCD): A Spectroscopic Approach to Chirality

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] While the standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are mirror images of each other, exhibiting equal magnitude but opposite signs. This unique property makes VCD an excellent tool for determining the absolute configuration of chiral molecules, especially those that are difficult to crystallize.[4]

The "Why" Behind the Method:

The VCD spectrum of a molecule is highly sensitive to its three-dimensional structure, including its absolute configuration and conformational preferences in solution. By comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for a known configuration (e.g., the (R)-enantiomer), a direct and unambiguous assignment of the absolute configuration can be made. The theoretical spectrum is typically obtained through quantum mechanical calculations, most commonly using Density Functional Theory (DFT).

Experimental Protocol: VCD Analysis of this compound
  • Sample Preparation: A solution of an enantiomerically enriched sample of this compound is prepared in a suitable solvent that has minimal interference in the infrared region of interest (e.g., CCl₄ or CDCl₃). A concentration of around 0.1 M is typically used.

  • VCD Measurement: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. Multiple scans are averaged to improve the signal-to-noise ratio, as VCD signals are typically several orders of magnitude weaker than IR absorption bands.

  • Quantum Mechanical Calculations:

    • A computational model of one enantiomer (e.g., (R)-3,7-dimethyl-1-octen-3-ol) is built.

    • A conformational search is performed to identify the low-energy conformers of the molecule.

    • The IR and VCD spectra for each stable conformer are calculated using DFT.

    • A Boltzmann-averaged spectrum is generated based on the relative energies of the conformers.

  • Spectral Comparison and Assignment: The experimental VCD spectrum is compared with the calculated spectra for both the (R)- and (S)-enantiomers (the spectrum for the (S)-enantiomer is the inverse of the (R)-enantiomer's spectrum). A good match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration.

VCD_Workflow cluster_Experiment Experimental cluster_Theory Theoretical cluster_Comparison Comparison & Assignment Sample Enantioenriched Sample VCD_Measurement Measure VCD & IR Spectra Sample->VCD_Measurement Compare_Spectra Compare Experimental and Calculated Spectra VCD_Measurement->Compare_Spectra Model Build 3D Model of one Enantiomer Conformational_Search Conformational Search Model->Conformational_Search DFT_Calculation DFT Calculation of Spectra Conformational_Search->DFT_Calculation DFT_Calculation->Compare_Spectra Assign_Configuration Assign Absolute Configuration Compare_Spectra->Assign_Configuration

Caption: Workflow for VCD Analysis.

Conclusion: An Integrated Approach for Unambiguous Confirmation

The determination of the absolute configuration of this compound enantiomers is a multifaceted challenge that can be confidently addressed by a strategic application of modern analytical techniques. Chiral GC provides an excellent method for the separation and quantification of the enantiomers, which is often the first and crucial step. For an unambiguous assignment of the absolute configuration, Mosher's method offers a well-established and reliable NMR-based approach, provided that the derivatization is successful. Vibrational Circular Dichroism stands out as a powerful, non-destructive spectroscopic technique that can directly provide the absolute configuration of the molecule in solution, without the need for derivatization or crystallization.

For the highest level of confidence, a combination of these methods is often employed. For instance, chiral GC can be used to isolate pure enantiomers, which are then subjected to VCD analysis for absolute configuration determination. The insights gained from each technique are complementary and, when used in concert, provide a self-validating system for the unequivocal confirmation of the absolute configuration of this compound and other chiral molecules. This integrated approach ensures the scientific rigor required in the fields of drug discovery, fragrance development, and natural product chemistry.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096. [Link]
  • Polavarapu, P. L. (2002). Vibrational spectroscopy: principles and applications. In Comprehensive Chiroptical Spectroscopy (Vol. 1, pp. 1-38). John Wiley & Sons, Inc. [Link]
  • Nafie, L. A. (2011).
  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.
  • Armstrong, D. W., Tang, Y., Chen, S., Zhou, Y., Bagwill, C., & Chen, J. R. (1994). Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography. Analytical Chemistry, 66(9), 1473–1484. [Link]
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(9), 743-758. [Link]

Sources

A Senior Application Scientist's Guide to Bioassay Validation: Assessing Insect Olfactory Responses to 3,7-Dimethyl-1-octen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Here, we move beyond simple procedural lists to explore the causal reasoning behind experimental design, ensuring that each protocol functions as a self-validating system. We will objectively compare the primary methodologies for quantifying insect olfactory responses—electrophysiological and behavioral assays—providing the data and context necessary for researchers to select and validate the most appropriate method for their scientific questions.

The Foundational Choice: Comparing Electrophysiological and Behavioral Bioassays

The initial and most critical decision in assessing an insect's response to a volatile compound is the selection of the primary bioassay methodology. The two most established and informative approaches are Electroantennography (EAG), a physiological measurement, and Olfactometry, a behavioral measurement. These methods are not mutually exclusive; rather, they answer different questions and are often most powerful when used in concert.

  • Electroantennography (EAG): This technique directly measures the electrical output of the entire antenna in response to an odorant puff.[6][7] It is a powerful tool for screening compounds to determine if they can be detected by the insect's olfactory system. The resulting EAG signal represents the summed depolarization of many olfactory neurons, providing a quantitative measure of the antenna's sensitivity to a specific compound.[6]

  • Olfactometer Bioassays: These assays measure the insect's behavioral response to an odor source.[8][9] By providing the insect with a choice between treated and untreated air streams, researchers can quantify attraction, repellency, or arrestment.[10][11] Common designs include Y-tube, four-arm, and six-arm olfactometers, each suited for different experimental questions, from simple binary choice to the simultaneous comparison of multiple stimuli.[9][12]

The following table provides a direct comparison of these two foundational techniques.

FeatureElectroantennography (EAG)Olfactometer Bioassay
Endpoint Measured Summed electrical potential from olfactory receptor neurons.[6][7]Insect movement and final choice (attraction/repellency).[10][11]
Type of Response Physiological (Peripheral neural activity)Behavioral (Integrated CNS response)
Key Question Answered "Can the insect's antenna detect this compound?""How does the insect behave in the presence of this compound?"
Throughput High; suitable for screening multiple compounds or concentrations.Lower; behavioral assays are more time-consuming.[12]
Required Skill Level High; requires technical skill in microdissection and electrophysiology.[6][13]Moderate; requires careful handling of insects and apparatus.
Key Advantages Highly sensitive, quantitative, provides direct evidence of olfactory reception.Directly relevant to ecological function (e.g., host-finding, mate location).
Key Limitations Does not confirm a behavioral response; a strong EAG signal does not always equate to strong attraction or repulsion.[4][14]Behavior can be highly variable and influenced by non-olfactory cues (e.g., light, humidity, insect's physiological state).[8][9]
Typical Application Initial screening of novel compounds, dose-response studies, structure-activity relationship studies.[15]Confirming attraction or repellency, preference testing between different odor blends, dose-dependent behavioral analysis.[10]

The Mechanism of Scent: A Simplified Olfactory Pathway

To design and interpret these bioassays effectively, it is crucial to understand the underlying biological mechanism. When an insect detects an odorant like 3,7-Dimethyl-1-octen-3-ol, the molecule travels through pores in the antennal sensilla and binds to an Odorant Receptor (OR) protein located on the membrane of an Olfactory Sensory Neuron (OSN). This binding event opens an ion channel, causing a change in the neuron's electrical potential. This signal is what EAG measures at a macro level. The signals from all relevant OSNs are then integrated in the brain's antennal lobe and higher processing centers, ultimately leading to a behavioral decision, which is what olfactometers measure.

cluster_0 Antennal Sensillum cluster_1 Insect Brain Odorant This compound OR Odorant Receptor (OR) Odorant->OR Binding OSN Olfactory Sensory Neuron (OSN) OR->OSN Activates AL Antennal Lobe OSN->AL Neural Signal HBC Higher Brain Centers AL->HBC Signal Processing Behavior Behavioral Response (Attraction/Repulsion) HBC->Behavior Decision

Figure 1: Simplified insect olfactory signaling pathway.

Validated Protocol 1: Electroantennography (EAG) for Dose-Response Assessment

This protocol outlines a self-validating system for determining the antennal sensitivity of a target insect species to this compound. The inclusion of controls and a dose-response curve is essential for validation.

Causality in Experimental Choices:
  • Insect Preparation: Using insects of a specific age and physiological state (e.g., 2-4 day old, mated females) is critical because olfactory sensitivity can vary significantly with these factors, ensuring reproducibility.[13]

  • Electrode Preparation: Using glass capillaries with saline solution and chloridized silver wires minimizes electrical noise and prevents electrode polarization, which could create artifacts in the recording.[6][13]

  • Stimulus Delivery: A charcoal-filtered, humidified continuous air stream provides a clean baseline. The odorant is "puffed" into this stream to ensure a sharp, defined stimulus pulse. Serial dilutions are necessary to establish a dose-response relationship, which validates that the observed signal is specific to the compound's concentration.[16][17]

Step-by-Step Methodology:
  • Insect Preparation: a. Select an adult insect of the target species, standardized for age and mating status. b. Immobilize the insect, often by cooling at 4°C for 5-10 minutes.[7] c. Carefully excise the head or the entire insect and mount it onto a holder using wax or dental cement, ensuring both antennae are accessible and stable.[7]

  • Electrode Setup: a. Prepare two glass microelectrodes by pulling borosilicate capillaries.[6] Fill them with an appropriate saline solution (e.g., Ringer's solution). b. The reference electrode is inserted into the back of the head or thorax. c. The recording electrode makes contact with the distal tip of the antenna. This may require snipping the very end of the antenna to ensure a good connection.[7] d. Connect both electrodes to a high-impedance amplifier and data acquisition system.

  • Stimulus Preparation and Delivery: a. Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane or paraffin oil). b. Create a serial dilution series (e.g., 0.01, 0.1, 1, 10, 100 ng/µL) to test dose-dependency.[15] c. Apply a standard volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.[7][13] d. Prepare a solvent control (filter paper with solvent only) and a positive control (a known EAG-active compound, if available).

  • Data Recording and Validation: a. Position the antenna in a continuous stream of charcoal-filtered, humidified air. b. Place the tip of the stimulus pipette into the air stream, directed at the antenna. c. Record the baseline electrical activity. Deliver a puff of air through the pipette (e.g., 0.5 seconds). d. Record the resulting depolarization (the EAG response) in millivolts (mV). e. Present stimuli in ascending order of concentration, interspersed with the solvent control to ensure the antenna returns to baseline and is not fatigued. f. The response to the solvent should be negligible. A clear increase in response amplitude with increasing concentration validates the bioassay's sensitivity and specificity.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Select & Immobilize Insect P2 Mount Head/Body & Prepare Antenna P1->P2 P3 Prepare Electrodes (Saline/Ag-AgCl) P2->P3 E1 Position Electrodes (Reference & Recording) P3->E1 P4 Prepare Stimulus (Serial Dilutions) E3 Deliver Stimulus Puff (Test Compound/Control) P4->E3 E2 Establish Baseline (Clean Air Stream) E1->E2 E2->E3 E4 Record Depolarization (EAG Signal in mV) E3->E4 A1 Normalize Response (Subtract Solvent Control) E4->A1 A2 Plot Dose-Response Curve A1->A2 A3 Determine Sensitivity & Threshold A2->A3

Figure 2: Experimental workflow for Electroantennography (EAG).

Validated Protocol 2: Y-Tube Olfactometer for Behavioral Choice

This protocol provides a validated method for determining whether this compound acts as a behavioral attractant or repellent. The key to validation lies in eliminating confounding variables and using appropriate statistical analysis.

Causality in Experimental Choices:
  • Apparatus: A Y-tube olfactometer offers a simple binary choice, which is the fundamental first step in characterizing a behavioral response.[9] The entire system must be made of non-reactive material (glass) and cleaned thoroughly between trials to prevent odor contamination.

  • Airflow: Purified, humidified, and controlled airflow is paramount.[10] Uneven airflow can create a positional bias, invalidating the results. A smoke test is a simple and effective way to visualize and validate uniform airflow before beginning experiments.[9]

  • Controls: To validate that the insect's choice is driven by the test compound, several controls are essential. A "no-choice" test (solvent vs. solvent) should show a 50:50 distribution. The positions of the treatment and control arms must be swapped regularly to eliminate any spatial bias (e.g., a preference for left or right turns).

Step-by-Step Methodology:
  • Apparatus Setup: a. Thoroughly clean the entire glass Y-tube olfactometer, tubing, and connections with a solvent (e.g., ethanol) and bake in an oven to remove any residual odors. b. Set up the olfactometer in a controlled environment with uniform lighting and minimal air currents. c. Connect an air pump to deliver a controlled flow of charcoal-filtered and humidified air through both arms of the Y-tube. Use a flowmeter to ensure the flow rate is identical in both arms.

  • Stimulus Preparation: a. Apply a known concentration of this compound (dissolved in a solvent) to a filter paper. b. Apply an equal amount of the solvent alone to another filter paper to serve as the control. c. Place the treatment filter paper in an odor chamber connected to one arm of the olfactometer and the control paper in an identical chamber on the other arm.

  • Bioassay Procedure: a. Select a single insect (standardized for age, sex, and starvation period to ensure motivation) and place it at the base of the Y-tube. b. Allow the insect a set period of time to acclimatize (e.g., 1 minute). c. Observe the insect's movement. A "choice" is recorded when the insect moves a set distance past the 'Y' junction into one of the arms and remains there for a specified time (e.g., 15 seconds). d. Record the insect's first choice. e. An insect that does not make a choice within a predefined period (e.g., 5 minutes) is recorded as a "no choice" and excluded from the choice analysis.

  • Validation and Data Analysis: a. Test a sufficient number of insects (e.g., n=50) to achieve statistical power. b. After every 5-10 insects, clean the apparatus and swap the positions of the treatment and control arms to control for positional bias. c. The primary data is the number of insects choosing the treatment arm versus the control arm. d. Analyze the choice data using a Chi-square (χ²) test or a binomial test to determine if the observed distribution differs significantly from a 50:50 ratio. A significant preference for the treatment arm indicates attraction, while a significant preference for the control arm indicates repellency.

Conclusion and Recommendations

The validation of bioassays is a non-negotiable cornerstone of rigorous scientific inquiry in insect chemical ecology. For assessing the effects of this compound, a dual-pronged approach is recommended for the most complete and trustworthy results.

  • Initial Screening with EAG: Begin by using Electroantennography to confirm that the target insect species can detect the compound. A robust dose-response curve from EAG provides strong physiological evidence of olfactory reception and establishes the sensitivity range.

  • Behavioral Confirmation with Olfactometry: Follow up any positive EAG results with a validated behavioral bioassay, such as the Y-tube olfactometer protocol described. This is the only way to definitively characterize the compound as an attractant, repellent, or neutral stimulus.

By understanding the causality behind each experimental step and implementing self-validating controls, researchers can generate reliable, reproducible, and defensible data on the behavioral effects of this compound and other novel semiochemicals.

References

  • Roberts, J. M., et al. (2023). Scents and sensibility: Best practice in insect olfactometer bioassays. Harper Adams University Repository. [Link]
  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Ockenfels Syntech GmbH. [Link]
  • JoVE. (2021). Electroantennogram Protocol for Mosquitoes. JoVE Journal. [Link]
  • Roberts, J. M., et al. (2023). Scents and sensibility: Best practice in insect olfactometer bioassays.
  • JoVE. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. JoVE Journal. [Link]
  • Yashika Solutions. (2023). Insect Olfactometers. Yashika Solutions. [Link]
  • The Hive. (n.d.). Log Ratio Methodology for Analysis of Compositional Data: A case of Olfactometer Bioassay Data from Insect Behavioural Studies. The Hive. [Link]
  • Turlings, T. C., et al. (2004). A six-arm olfactometer permitting simultaneous observation of insect attraction and odour trapping.
  • Brescia, C. (n.d.). Validation of a New Bed Bug Repellency Bioassay. Purdue University. [Link]
  • ResearchGate. (n.d.). Comparison of dose-response values recorded with in vitro and in vivo system.
  • Khurana, S., et al. (2013). Olfactory responses of drosophila larvae. CSHL Scientific Digital Repository. [Link]
  • Norris, E. J., et al. (2023). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. PubMed Central. [Link]
  • Baker, T. C., & Cardé, R. T. (1984). Techniques for Behavioral Bioassays.
  • Poseidon Sciences. (n.d.). Laboratory Testing of Non-Commercial Mosquito Repellent Formulations On the Skin. Poseidon Sciences. [Link]
  • Ramoni, R., et al. (2001). The insect attractant 1-octen-3-ol is the natural ligand of bovine odorant-binding protein. PubMed. [Link]
  • Cilek, J. E., et al. (2011).
  • Norris, E. J., et al. (2023). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools.
  • Paoli, M., et al. (2021). Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster. KOPS - University of Konstanz. [Link]
  • Younger, M. A., & Bédécarrats, A. (2020). Behavioral assays for studies of host plant choice and adaptation in herbivorous insects. PubMed. [Link]
  • Mar-Aguilar, F., et al. (2022). Validation of an Optogenetic Approach to the Study of Olfactory Behavior in the T-Maze of Drosophila melanogaster Adults. PubMed Central. [Link]
  • Khurana, S., et al. (2013). Olfactory Responses of Drosophila Larvae.
  • World Health Organization. (2009). Guidelines for efficacy testing of mosquito repellents for human skin.
  • NIST. (n.d.). 1-Octen-3-ol, 3,7-dimethyl-. NIST WebBook. [Link]
  • Cilek, J. E., et al. (2011). Semi–Field Evaluation of Several Novel Alkenol Analogs of 1-octen-3-ol As Attractants to Adult Aedes albopictus and Culex quinquefasciatus.
  • Leal, W. S., et al. (2015). 1-Octen-3-ol – the attractant that repels.
  • Leal, W. S., et al. (2015).
  • Wikipedia. (n.d.). 1-Octen-3-ol. Wikipedia. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,7-Dimethyl-1-octen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,7-Dimethyl-1-octen-3-ol, a tertiary terpene alcohol, is a valuable compound in fragrance and chemical synthesis research. While its utility in the lab is significant, its responsible management and disposal are critical for ensuring personnel safety and environmental protection. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for the proper disposal of this chemical, tailored for professionals in research and development. Our core principle is that a thorough understanding of a chemical's hazard profile is the foundation of its safe handling and disposal.

Part 1: The Foundation of Safe Disposal: Hazard Profile & Regulatory Standing

The disposal protocol for any chemical is dictated by its intrinsic properties and the regulatory framework that governs hazardous materials. For this compound and its close structural analogs, the primary drivers for disposal are its combustibility and its environmental toxicity.

Chemical & Physical Hazards

While not classified as highly flammable, this compound is a combustible liquid, meaning it can ignite when heated.[1][2] Its vapors can form explosive mixtures with air upon intense heating.[1][3] Furthermore, it is classified as a skin and serious eye irritant.[2][3]

Environmental Hazards

Crucially, this compound is recognized as being toxic to aquatic life.[1] This ecotoxicity is a non-negotiable factor that strictly prohibits its disposal via sanitary sewer systems (i.e., down the drain).[1][4] Discharge into the environment must be avoided to prevent harm to aquatic ecosystems.[5]

Regulatory Context

In the United States, waste chemicals are regulated under the Resource Conservation and Recovery Act (RCRA). Due to its ignitable characteristics (as a combustible liquid) and ecotoxicity, discarded this compound is classified as a hazardous waste.[4] It is imperative to manage it as such from the moment it is designated for disposal. Intentional dilution to circumvent regulations is illegal and ineffective.[6] All disposal must be conducted through an approved hazardous waste management program in accordance with local, state, and federal regulations.[1][7]

Table 1: Key Safety & Disposal Parameters for 3,7-Dimethyl-3-octanol (Structural Analog)
ParameterValue & ClassificationImplication for Disposal
GHS Classification Combustible liquid (Category 4); Skin Irritant (Category 2); Eye Irritant (Category 2); Acute Aquatic Hazard (Category 2)[1][2][3]Must be treated as hazardous waste. Prohibits drain disposal due to aquatic toxicity. Requires appropriate PPE.
Flash Point 97 °C / 206.6 °F[8][9]Keep away from heat and ignition sources. Classifies it as a combustible material for waste profiling.
Disposal Code Varies by jurisdiction; often falls under ignitable waste categories.Must be collected by a licensed hazardous waste vendor.
Incompatible Materials Strong oxidizing agents, acids, bases.[2][9]Waste must be segregated. Do not mix with incompatible waste streams in the same container.

Part 2: Operational Protocols for Waste Management

Proper disposal is an active process that begins long before the waste is collected. It involves correct handling, segregation, and containment at the point of generation.

Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure the following PPE is worn:

  • Eye Protection : Chemical splash goggles meeting ANSI/ISEA Z87.1 standards.[10]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[3]

  • Body Protection : A lab coat or chemical-resistant apron.[10]

Waste Segregation and Containment
  • Designate a Waste Container : Use a dedicated, chemically compatible container for liquid this compound waste. The container must have a tight-sealing lid.[7]

  • Labeling : Clearly label the container as "Hazardous Waste" and list the full chemical name: "Waste this compound." Include the date accumulation started.

  • Segregation : Keep the waste container in a designated satellite accumulation area. Ensure it is stored separately from incompatible materials, particularly strong oxidizing agents.[2][9]

Part 3: Step-by-Step Disposal Procedures

Protocol A: Disposal of Unused or Expired this compound

This protocol applies to pure or reaction--mixtured solutions of the chemical.

  • Transfer : Carefully pour the waste liquid into the designated hazardous waste container using a funnel.

  • Seal : Securely close the container lid.

  • Storage : Place the container in a secondary containment bin within a well-ventilated area, away from heat or ignition sources.[2]

  • Pickup : Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.

Protocol B: Management of Small Spills and Contaminated Materials

This protocol is for cleaning up minor spills (<100 mL) and disposing of contaminated items like pipette tips, wipes, and PPE.

  • Ensure Safety : Alert others in the area. Ensure adequate ventilation and remove all ignition sources.[11]

  • Containment : Confine the spill using an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.[5][9][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection : Once absorbed, carefully scoop the material using spark-proof tools and place it into a designated solid hazardous waste container or a heavy-duty, sealable bag.

  • Decontamination : Clean the spill area with soap and water. The cleaning materials (sponges, paper towels) may also need to be disposed of as hazardous waste, depending on the extent of contamination.

  • Disposal : Label the container "Solid Hazardous Waste: this compound contaminated debris." Arrange for pickup with your other hazardous waste. Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[5]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing different waste streams of this compound.

G cluster_waste_type Identify Waste Stream cluster_actions Disposal Action start Waste Generation (this compound) liquid_waste Liquid Waste (Pure, Expired, Solutions) start->liquid_waste spill_waste Spill or Leak start->spill_waste solid_waste Contaminated Solids (PPE, Wipes, Labware) start->solid_waste collect_liquid Pour into labeled liquid hazardous waste container. liquid_waste->collect_liquid absorb_spill Absorb with inert material (e.g., sand, vermiculite). spill_waste->absorb_spill collect_solid Place in labeled solid hazardous waste container. solid_waste->collect_solid pickup Store in Satellite Accumulation Area for EHS Pickup. collect_liquid->pickup absorb_spill->collect_solid   Collect absorbed material decontaminate Decontaminate area with soap and water. absorb_spill->decontaminate collect_solid->pickup

Caption: Decision workflow for this compound waste streams.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is not merely a regulatory burden but a professional responsibility. By understanding its characteristics—combustibility, irritancy, and aquatic toxicity—we can implement disposal procedures that protect researchers, support staff, and the environment. Always treat this compound as a hazardous waste, never dispose of it down the drain, and consult your institution's EHS department for specific guidance. This commitment to meticulous chemical management is a hallmark of a trustworthy and authoritative laboratory environment.

References

  • Earth911. (2025-02-25). How to Dispose of Liquor and Denatured Alcohol Safely.
  • Hazardous Waste Experts. (2017-04-03). Does the EPA Alcohol Exemption Apply to Your Business?.
  • MetaSci Inc. Safety Data Sheet 3,7-Dimethyl-1-octanol.
  • U.S. Environmental Protection Agency. (2023-05-09). RCRA Management of Excess Alcohol-based Hand Sanitizer.
  • XiXisys.com. GHS 11 (Rev.11) SDS for (±)-3,7-dimethyloct-6-en-1-ol.
  • Stanford Environmental Health & Safety. Ethanol Factsheet.
  • U.S. Environmental Protection Agency. How to Dispose of and Recycle Alcohol-Based Hand Sanitizer.
  • Star brite. (2014-01-15). Material Safety Data Sheet for Power Pine Bilge Cleaner.
  • Fisher Scientific. Safety Data Sheet for 3,7-Dimethyl-3-octanol.
  • T3DB. (Date not available). Material Safety Data Sheet 3,7-Dimethyl-3-octanol.
  • PubChem. 3,7-Dimethyloct-1-en-3-ol | C10H20O | CID 86748.
  • Fragrance Material Safety Assessment Center. (2023-11-07). Safety Assessment of 1,5,7-octatrien-3-ol, 3,7-dimethyl-, (5E)-.
  • Agilent Technologies, Inc. (2019-03-29). Terpenes Standard - Safety Data Sheet.
  • PubChem. 3,7-Dimethyl-7-octen-1-ol | C10H20O | CID 543323.
  • National Science Teachers Association. Safer Handling of Alcohol in the Laboratory.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,7-Dimethyl-1-octen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our primary commitment is to safety and procedural excellence. Handling any chemical, including the common fragrance and flavoring agent 3,7-Dimethyl-1-octen-3-ol (CAS: 18479-49-7), requires a thorough understanding of its potential hazards and the appropriate measures to mitigate risk. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound. Our approach moves beyond simple checklists to instill a deep, causal understanding of why each piece of equipment is critical.

Hazard Profile and Risk Assessment: The 'Why' Behind the 'What'

This compound, also known as 6,7-Dihydrolinalool, is a liquid that presents several key hazards that directly inform our PPE strategy. A comprehensive risk assessment is the foundational step before any procedure.

  • Primary Hazard: Serious Eye Damage: The most significant risk associated with this chemical is its potential to cause serious eye irritation and, in some cases, lasting damage.[1] GHS classifications consistently include H318 (Causes serious eye damage) and H319 (Causes serious eye irritation).[1] This non-negotiable hazard dictates that eye protection is the most critical component of your PPE ensemble.

  • Skin Irritation: This compound is classified as a Category 2 skin irritant, meaning direct contact can cause inflammation, redness, and discomfort.[2][3][4][5][6] Prolonged or repeated exposure can exacerbate this effect.

  • Respiratory Tract Irritation: While less of a risk under standard laboratory conditions with adequate ventilation, some data indicates it can cause single-exposure respiratory system irritation.[2] This becomes a more significant concern if the material is aerosolized, heated, or handled in poorly ventilated spaces.

  • Combustibility: With a flashpoint of approximately 97°C (206.6°F), it is classified as a combustible liquid.[2][3] While not highly flammable, it can ignite if exposed to an open flame or sufficient heat, a factor that influences the choice of lab coat material and overall safe handling practices.[3][7]

Core PPE Requirements: A Head-to-Toe Protocol

Based on the hazard profile, the following PPE is mandated. The specific selection within each category depends on the scale and nature of the work, as detailed in the workflow diagram below.

Eye and Face Protection

Given the severe risk to vision, this is paramount.

  • Minimum Requirement: For handling small quantities (e.g., <100 mL) where the risk of splashing is low, ANSI Z87.1-compliant or EU EN166-approved chemical splash-resistant safety glasses with side shields are the absolute minimum.[2][8]

  • Standard Protocol: For most laboratory applications, including transfers, dilutions, and formulations, chemical splash goggles are required .[2] Goggles provide a full seal around the eyes, offering superior protection from splashes, which can come from unexpected angles.

  • High-Risk Operations: When transferring large volumes, working with heated material, or if there is a significant risk of splashing, a full-face shield must be worn over chemical splash goggles .[2] The face shield protects the entire face from direct contact.

Hand Protection

To prevent skin irritation, appropriate gloves are essential. The choice of material is critical for ensuring effective chemical resistance.

  • Recommended Materials: Nitrile or neoprene gloves are recommended for handling this compound.[9] These materials provide good resistance to alcohols and many organic compounds.

  • Verification is Key: Always consult the glove manufacturer's specific chemical resistance guide to verify compatibility and determine the breakthrough time—the time it takes for the chemical to permeate the glove material.[10] Never assume a glove is appropriate without this verification.

  • Protocol: Double-gloving can be considered for extended handling periods or when working with larger quantities to provide an extra layer of protection. Always inspect gloves for tears or pinholes before use.

Body Protection

Protective clothing prevents incidental contact with the skin.

  • Standard Laboratory Use: A clean, buttoned lab coat should be worn at all times.

  • Material Consideration: For standard use, a cotton or polyester/cotton blend is sufficient. If there is a significant risk of fire due to other chemicals or processes in the lab, a flame-resistant (FR) lab coat should be worn.[11]

  • Large-Scale Operations: For transfers of large volumes where significant splashing is possible, a chemically resistant apron worn over the lab coat provides an additional barrier.

Respiratory Protection

Under normal conditions, respiratory protection is not required.

  • When to Use: A NIOSH-approved respirator with an organic vapor cartridge is necessary if you are working in an area with inadequate ventilation, heating the material, or performing any operation that generates a mist or aerosol.[6]

  • Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with OSHA standards (29 CFR 1910.134).[11]

PPE Selection Workflow

The following decision tree illustrates a logical workflow for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_assessment 1. Assessment cluster_scale 2. Scale & Risk cluster_ppe 3. Required PPE start Start: Assess Procedure (Quantity, Temperature, Splash/Aerosol Risk) quantity Small Scale (<100mL)? Low Splash Potential start->quantity ppe_standard Standard PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat quantity->ppe_standard Yes ppe_enhanced Enhanced PPE: - Face Shield over Goggles - Chemically Resistant Apron - Consider Double Gloves quantity->ppe_enhanced No (Large Scale or High Splash Risk) aerosol Aerosol or Mist Generation Possible? ppe_respiratory Add Respiratory Protection: - NIOSH-Approved Respirator (Organic Vapor Cartridge) aerosol->ppe_respiratory Yes ppe_standard->aerosol ppe_enhanced->aerosol

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.